Cyclopropyl-P-nitrophenyl ketone
Description
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Properties
CAS No. |
93639-12-4 |
|---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
cyclopropyl-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C10H9NO3/c12-10(7-1-2-7)8-3-5-9(6-4-8)11(13)14/h3-7H,1-2H2 |
InChI Key |
YBEFJOYAXNGQKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Cyclopropyl p-Nitrophenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropyl p-nitrophenyl ketone, with the CAS number 93639-12-4, is an aromatic ketone featuring a cyclopropyl group and a p-nitrophenyl moiety. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of agrochemicals and potentially in medicinal chemistry. The presence of the strained cyclopropyl ring and the electron-withdrawing nitro group imparts unique chemical reactivity and properties to the molecule, making it a subject of interest for chemical and biological studies. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of cyclopropyl p-nitrophenyl ketone.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₃ | [1] |
| Molecular Weight | 191.18 g/mol | [1] |
| CAS Number | 93639-12-4 | [1] |
| Appearance | Pale yellow needles | |
| Melting Point | 85–87 °C | |
| Boiling Point (Predicted) | 353.6 ± 25.0 °C | |
| Water Solubility (Predicted) | 0.25 g/L | |
| IUPAC Name | cyclopropyl(4-nitrophenyl)methanone | [1] |
Spectroscopic Data
The structural elucidation of cyclopropyl p-nitrophenyl ketone is supported by various spectroscopic techniques.
¹H NMR Spectroscopy
While a specific spectrum for cyclopropyl p-nitrophenyl ketone is not publicly available, the expected proton NMR signals can be predicted based on its structure and data from analogous compounds. The aromatic protons on the p-nitrophenyl ring would appear as two distinct doublets in the downfield region (typically δ 7.5-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group. The methine proton of the cyclopropyl group adjacent to the carbonyl would be found further downfield compared to the methylene protons of the cyclopropyl ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum is expected to show a characteristic signal for the carbonyl carbon in the range of δ 190-200 ppm. The carbons of the p-nitrophenyl ring will also exhibit distinct signals, with the carbon bearing the nitro group being significantly deshielded. The carbons of the cyclopropyl ring will appear in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum of cyclopropyl p-nitrophenyl ketone would be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1680–1700 cm⁻¹. Additionally, characteristic strong absorptions for the symmetric and asymmetric stretching vibrations of the nitro group (NO₂) would be present around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.
Mass Spectrometry
The mass spectrum of cyclopropyl p-nitrophenyl ketone would show a molecular ion peak (M⁺) at m/z 191. The fragmentation pattern would likely involve the loss of the cyclopropyl group, the nitro group, and other characteristic cleavages of aromatic ketones.
Experimental Protocols
Synthesis of Cyclopropyl p-Nitrophenyl Ketone
A common method for the synthesis of cyclopropyl p-nitrophenyl ketone is through the nitration of cyclopropyl phenyl ketone.[2]
Reaction Scheme:
Caption: Synthesis of Cyclopropyl p-nitrophenyl ketone.
Detailed Protocol:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.
-
Nitration Reaction: Dissolve cyclopropyl phenyl ketone in a suitable solvent such as chloroform or dichloromethane. Slowly add the pre-cooled nitrating mixture to the solution of cyclopropyl phenyl ketone while maintaining the temperature between 0 and 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring.
-
Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Washing: Combine the organic layers and wash successively with water, a dilute solution of sodium bicarbonate, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure cyclopropyl p-nitrophenyl ketone as pale yellow needles.
Chemical Reactivity
The chemical reactivity of cyclopropyl p-nitrophenyl ketone is influenced by the interplay of the carbonyl group, the cyclopropyl ring, and the p-nitrophenyl group.
Reactions at the Carbonyl Group
The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted cyclopropyl phenyl ketone.
-
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).[3] The nitro group is generally stable under these conditions.
Caption: Reduction of the carbonyl group.
-
Grignard Reaction: Reaction with Grignard reagents is expected to proceed via nucleophilic addition to the carbonyl group to form a tertiary alcohol. However, the strong basicity of Grignard reagents may also lead to side reactions.
Reactions involving the Nitro Group
The nitro group can be selectively reduced to an amino group under various conditions.
-
Catalytic Hydrogenation: A common method for the reduction of the nitro group is catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. This transformation is valuable for the synthesis of amino-substituted cyclopropyl ketones, which are important building blocks in medicinal chemistry.
Caption: Reduction of the nitro group.
Reactions of the Cyclopropyl Ring
The strained three-membered ring of cyclopropyl ketones can undergo ring-opening reactions under certain conditions.
-
Photochemical Reactions: Aryl cyclopropyl ketones are known to undergo photochemical rearrangements, such as the Norrish Type I cleavage, which involves the formation of a diradical intermediate followed by rearrangement.[4] They can also participate in photocatalytic [3+2] cycloadditions with olefins to form cyclopentane derivatives. While specific studies on cyclopropyl p-nitrophenyl ketone are limited, its photochemical behavior is an area of potential research.
Caption: General photochemical pathway for aryl cyclopropyl ketones.
Biological Activity and Applications
Cyclopropyl p-nitrophenyl ketone is primarily utilized as an intermediate in the synthesis of herbicides.[1] The cyclopropyl moiety is a known pharmacophore in medicinal chemistry, contributing to enhanced potency and metabolic stability of drug candidates.[3] While specific biological activities of cyclopropyl p-nitrophenyl ketone itself are not extensively documented, its derivatives are of interest in drug discovery. For instance, it has been considered as a potential covalent inhibitor for enzymes such as cytochrome P450.[5] Further research is needed to fully explore the pharmacological potential of this compound and its analogues.
Conclusion
Cyclopropyl p-nitrophenyl ketone is a versatile chemical compound with a rich and varied reactivity profile. Its synthesis is achievable through established methods, and its functional groups offer multiple handles for further chemical transformations. This guide provides a foundational understanding of its chemical properties, which will be valuable for researchers engaged in the synthesis of novel agrochemicals and pharmaceuticals. Further exploration of its photochemical reactivity and biological activities could unveil new applications for this intriguing molecule.
References
- 1. 94097-88-8 CAS MSDS ((4-CHLOROPHENYL)(CYCLOPROPYL)METHANONE O-(4-NITROBENZYL)OXIME) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 5. Cyclopropyl-P-nitrophenyl ketone | 93639-12-4 | Benchchem [benchchem.com]
Structure Elucidation of Cyclopropyl p-Nitrophenyl Ketone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of cyclopropyl p-nitrophenyl ketone, a key intermediate in the synthesis of various organic compounds. This document details the synthetic methodologies, spectroscopic characterization, and structural analysis of this compound. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols and logical workflow diagrams are provided to facilitate replication and further research.
Introduction
Cyclopropyl p-nitrophenyl ketone, with the IUPAC name cyclopropyl(4-nitrophenyl)methanone, is an aromatic ketone of interest in synthetic organic chemistry. Its structure, featuring a cyclopropyl ring and a p-substituted nitrophenyl group, imparts unique electronic and steric properties that can be exploited in various chemical transformations. Accurate structural elucidation is paramount for understanding its reactivity and for its application as a building block in the synthesis of more complex molecules. This guide outlines the key analytical techniques employed to confirm the structure of this compound.
Synthesis of Cyclopropyl p-Nitrophenyl Ketone
The synthesis of cyclopropyl p-nitrophenyl ketone can be challenging due to the electron-withdrawing nature of the nitro group, which deactivates the benzene ring towards electrophilic substitution. The direct Friedel-Crafts acylation of nitrobenzene with cyclopropanecarbonyl chloride is generally inefficient.[1] Therefore, a more viable synthetic strategy involves the nitration of cyclopropyl phenyl ketone.
Experimental Protocol: Nitration of Cyclopropyl Phenyl Ketone
This protocol is adapted from the nitration of similar aromatic ketones.
Materials:
-
Cyclopropyl phenyl ketone
-
Fuming nitric acid
-
Sulfuric acid
-
Dichloromethane
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
In a round-bottom flask cooled to 0 °C, slowly add cyclopropyl phenyl ketone to a mixture of fuming nitric acid and concentrated sulfuric acid.
-
Maintain the temperature at 0 °C and stir the reaction mixture for 1-2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture over crushed ice and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient, to separate the ortho, meta, and para isomers. The p-nitro isomer is typically the minor product.
Spectroscopic Data and Structure Elucidation
The structure of cyclopropyl p-nitrophenyl ketone is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the proton environment in the molecule. The expected chemical shifts and multiplicities are summarized in the table below.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (Ha, ortho to C=O) | ~ 8.1 - 8.3 | Doublet | 2H |
| Aromatic (Hb, meta to C=O) | ~ 7.8 - 8.0 | Doublet | 2H |
| Cyclopropyl (Hc, methine) | ~ 2.5 - 2.8 | Multiplet | 1H |
| Cyclopropyl (Hd, methylene) | ~ 1.1 - 1.4 | Multiplet | 4H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The electron-withdrawing nitro group and the carbonyl group significantly influence the chemical shifts of the aromatic carbons.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~ 195 - 205 |
| Aromatic (C-NO₂) | ~ 148 - 152 |
| Aromatic (C-C=O) | ~ 138 - 142 |
| Aromatic (CH, ortho to C=O) | ~ 128 - 132 |
| Aromatic (CH, meta to C=O) | ~ 123 - 126 |
| Cyclopropyl (CH) | ~ 15 - 20 |
| Cyclopropyl (CH₂) | ~ 10 - 15 |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands for cyclopropyl p-nitrophenyl ketone are listed below.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | ~ 1680 - 1700 | Strong |
| NO₂ (Asymmetric) | ~ 1510 - 1540 | Strong |
| NO₂ (Symmetric) | ~ 1340 - 1360 | Strong |
| C-N | ~ 840 - 870 | Medium |
| Aromatic C-H | ~ 3000 - 3100 | Medium |
| Cyclopropyl C-H | ~ 2900 - 3000 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak and major fragments are outlined below.
| m/z | Fragment |
| 191 | [M]⁺ (Molecular Ion) |
| 163 | [M - CO]⁺ |
| 150 | [M - C₃H₅]⁺ or [p-nitrophenyl-C≡O]⁺ |
| 122 | [p-nitrophenyl]⁺ |
| 104 | [C₆H₄NO]⁺ |
| 76 | [C₆H₄]⁺ |
| 69 | [C₃H₅CO]⁺ |
| 41 | [C₃H₅]⁺ |
X-ray Crystallography
While spectroscopic methods provide strong evidence for the structure of cyclopropyl p-nitrophenyl ketone, single-crystal X-ray diffraction would provide unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and the conformation of the cyclopropyl and p-nitrophenyl groups. Although no published crystal structure for this specific compound was found during the literature search, the crystal structure of the meta-isomer, cyclopropyl m-nitrophenyl ketone, has been reported. This data can serve as a valuable reference for understanding the solid-state packing and intermolecular interactions.
Conclusion
The structure of cyclopropyl p-nitrophenyl ketone can be confidently elucidated through a combination of synthesis and spectroscopic analysis. While the synthesis presents challenges due to the deactivating nitro group, the nitration of cyclopropyl phenyl ketone provides a viable, albeit low-yielding, route to the desired p-nitro isomer. The characteristic signals in ¹H and ¹³C NMR, along with the specific absorption bands in IR spectroscopy and the fragmentation pattern in mass spectrometry, collectively provide a detailed and consistent picture of the molecular structure. For unequivocal confirmation of the three-dimensional structure, single-crystal X-ray diffraction analysis is recommended. This comprehensive structural information is essential for its use as a precursor in the development of novel chemical entities.
References
An In-depth Technical Guide to Cyclopropyl p-Nitrophenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of cyclopropyl p-nitrophenyl ketone, a valuable chemical intermediate in organic synthesis and drug discovery. This document details its chemical identity, including its IUPAC name and CAS number, and presents a plausible synthetic route based on established chemical principles. A summary of its physicochemical properties, though limited in publicly available data, is provided alongside data for structurally similar compounds to offer a comparative context. Furthermore, this guide explores the significance of the cyclopropyl and p-nitrophenyl moieties in medicinal chemistry, outlining their roles in influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Potential reaction pathways and the metabolic fate of related structures are also discussed to provide a broader understanding of its chemical behavior.
Chemical Identity and Properties
IUPAC Name: cyclopropyl-(4-nitrophenyl)methanone[1]
CAS Number: 93639-12-4[1]
Physicochemical Properties
| Property | Cyclopropyl p-Nitrophenyl Ketone (Predicted/Inferred) | Cyclopropyl Phenyl Ketone | (4-chlorophenyl)(cyclopropyl)methanone O-(4-nitrobenzyl)oxime |
| Molecular Formula | C₁₀H₉NO₃ | C₁₀H₁₀O | C₁₇H₁₅ClN₂O₃ |
| Molecular Weight | 191.18 g/mol | 146.19 g/mol | 330.77 g/mol |
| Appearance | Likely a solid at room temperature | Liquid | Solid |
| Melting Point | Not available | 7-9 °C | 62 °C |
| Boiling Point | Not available | 121-123 °C at 15 mmHg | 482.8±55.0 °C (Predicted) |
| Density | Not available | 1.058 g/mL at 25 °C | 1.34±0.1 g/cm³ (Predicted) |
| Solubility | Expected to be soluble in common organic solvents. The nitro group may decrease solubility in nonpolar solvents. | Soluble in organic solvents. | Not available |
Data for comparative compounds sourced from publicly available chemical databases.
Spectroscopic Data
Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for cyclopropyl-(4-nitrophenyl)methanone is not widely published. Researchers synthesizing this compound would need to perform full spectral characterization to confirm its identity.
Synthesis and Reaction Pathways
The most probable synthetic route to cyclopropyl-(4-nitrophenyl)methanone is through the Friedel-Crafts acylation of nitrobenzene with cyclopropanecarbonyl chloride.
Proposed Experimental Protocol: Friedel-Crafts Acylation
Warning: This is a proposed protocol based on general principles of Friedel-Crafts acylation. The reaction with strongly deactivated substrates like nitrobenzene can be challenging and may require harsh conditions and result in low yields. All work should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Nitrobenzene
-
Cyclopropanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: Cool the suspension in an ice bath. To the dropping funnel, add a solution of cyclopropanecarbonyl chloride in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 5 °C.
-
Addition of Substrate: Following the formation of the acylium ion complex, add nitrobenzene dropwise to the reaction mixture, again ensuring the temperature is kept low.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Due to the deactivating nature of the nitro group, a prolonged reaction time and elevated temperatures may be necessary.
-
Work-up: Upon completion, cool the reaction mixture in an ice bath and cautiously quench by the slow addition of crushed ice, followed by dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure cyclopropyl-(4-nitrophenyl)methanone.
Logical Workflow for Synthesis
Caption: Synthetic workflow for cyclopropyl-(4-nitrophenyl)methanone.
Role in Drug Discovery and Development
While specific pharmacological data for cyclopropyl p-nitrophenyl ketone is scarce, its structural motifs are of significant interest in medicinal chemistry.
The Cyclopropyl Moiety
The cyclopropyl group is a "bioisostere" for various functional groups and is increasingly incorporated into drug candidates for several reasons:
-
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes.
-
Conformational Rigidity: The rigid structure of the cyclopropane ring can lock a molecule into a bioactive conformation, potentially increasing its binding affinity to a biological target and improving potency.
-
Improved Physicochemical Properties: It can modulate lipophilicity and other properties that influence absorption, distribution, metabolism, and excretion (ADME).
The p-Nitrophenyl Group
The p-nitrophenyl group serves multiple roles in medicinal chemistry:
-
Pharmacophore Element: It can act as a key binding element in a pharmacophore, interacting with the target protein through hydrogen bonding or pi-stacking interactions.
-
Synthetic Handle: The nitro group can be readily reduced to an amine, which can then be further functionalized to explore structure-activity relationships (SAR).
-
Modulator of Electronic Properties: As a strong electron-withdrawing group, it can influence the reactivity and electronic properties of the entire molecule.
Potential Metabolic Pathways
The metabolic fate of cyclopropyl ketones is of interest in drug development. While the cyclopropyl group itself is relatively stable, metabolic transformations can still occur, particularly when adjacent to other functional groups. Potential metabolic pathways for related structures include:
-
Reduction of the Ketone: The ketone functionality can be reduced to a secondary alcohol.
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamine, or amine group, which can significantly alter the biological activity and toxicity profile of the compound.
-
Oxidation of the Cyclopropyl Ring: Although less common, oxidation of the cyclopropyl ring can occur, potentially leading to ring-opened metabolites.
Caption: Potential metabolic pathways of cyclopropyl p-nitrophenyl ketone.
Conclusion
Cyclopropyl p-nitrophenyl ketone is a compound with significant potential as a building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. Its synthesis, while likely challenging due to the deactivated nature of the aromatic ring, can be approached through established methods like the Friedel-Crafts acylation. The incorporation of both the metabolically robust and conformationally rigid cyclopropyl group, along with the versatile p-nitrophenyl moiety, makes this a compound of interest for further investigation by researchers in drug discovery and development. Further studies are warranted to fully characterize its physical, chemical, and biological properties.
References
An In-depth Technical Guide on the Physical Properties of Cyclopropyl p-Nitrophenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of cyclopropyl p-nitrophenyl ketone, a compound of interest in various chemical research and development sectors. The information is presented to be a valuable resource for laboratory work, synthesis, and further studies involving this molecule.
Core Physical Properties
The physical characteristics of a compound are crucial for its handling, purification, and application in various experimental setups. Below is a summary of the available quantitative data for cyclopropyl p-nitrophenyl ketone.
| Property | Value | Reference |
| Melting Point | 85–87 °C | [1] |
| Solubility | Data not available in the searched literature. A general qualitative assessment suggests that the presence of the nitro group may decrease solubility in polar solvents. | [1] |
Experimental Protocols
Detailed methodologies are essential for the replication and verification of scientific data. The following sections describe standard experimental protocols for determining the physical properties of organic compounds like cyclopropyl p-nitrophenyl ketone.
Melting Point Determination
The melting point of a solid is a key indicator of its purity and is determined as a range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle (for pulverizing the sample)
Procedure:
-
Sample Preparation: A small amount of the crystalline cyclopropyl p-nitrophenyl ketone is finely ground to a powder.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.
-
Heating and Observation:
-
For an unknown compound, a preliminary rapid heating is performed to get an approximate melting range.
-
For a more precise measurement, the apparatus is heated rapidly to about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.
-
-
Data Recording: The temperature at which the first signs of melting are observed (T1) and the temperature at which the last crystal melts (T2) are recorded. The melting point is reported as the range T1-T2.
Solubility Determination (Qualitative)
Determining the solubility of a compound in various solvents provides insights into its polarity and potential intermolecular interactions.
Apparatus:
-
Small test tubes
-
Graduated pipettes or droppers
-
Vortex mixer or stirring rods
-
Spatula
Solvents: A range of solvents with varying polarities should be used, for example:
-
Water (polar, protic)
-
Ethanol (polar, protic)
-
Acetone (polar, aprotic)
-
Dichloromethane (nonpolar)
-
Hexane (nonpolar)
Procedure:
-
Sample Preparation: A small, accurately measured amount of cyclopropyl p-nitrophenyl ketone (e.g., 10 mg) is placed into a test tube.
-
Solvent Addition: A measured volume of the first solvent (e.g., 1 mL) is added to the test tube.
-
Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is classified as "soluble" in that solvent at that concentration. If any solid remains, it is classified as "insoluble" or "sparingly soluble."
-
Systematic Testing: The procedure is repeated with fresh samples for each of the selected solvents.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the characterization of the physical properties of a synthesized organic compound.
Caption: A flowchart illustrating the typical experimental sequence for determining the physical and structural properties of a newly synthesized chemical compound.
References
An In-depth Technical Guide to the Synthesis and Characterization of Cyclopropyl p-Nitrophenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of cyclopropyl p-nitrophenyl ketone, a valuable building block in medicinal chemistry and materials science. Due to the challenges associated with direct nitration of cyclopropyl phenyl ketone, which results in a mixture of isomers with a low yield of the desired para-substituted product, this guide details a more efficient, multi-step synthetic pathway. The characterization data presented is based on established spectroscopic principles and data from structurally analogous compounds, providing a robust predictive profile for this molecule.
Synthesis of Cyclopropyl p-Nitrophenyl Ketone
A two-step synthetic route is proposed, commencing with the Claisen-Schmidt condensation to form a chalcone intermediate, followed by a Corey-Chaykovsky cyclopropanation.
Step 1: Synthesis of (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one (p-Nitrochalcone)
This step involves the base-catalyzed condensation of p-nitroacetophenone and benzaldehyde.
Experimental Protocol:
-
Reaction Setup: To a solution of p-nitroacetophenone (1.65 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer, add a solution of sodium hydroxide (0.4 g, 10 mmol) in water (4 mL) dropwise at room temperature.
-
Reaction Execution: Stir the resulting mixture vigorously at room temperature for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water (100 mL) and acidify with dilute hydrochloric acid to precipitate the crude product. Filter the solid, wash with cold water until the washings are neutral, and dry. Recrystallize the crude product from ethanol to afford pure (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one as a crystalline solid.
Step 2: Synthesis of Cyclopropyl p-Nitrophenyl Ketone
The cyclopropanation of the chalcone intermediate is achieved using the Corey-Chaykovsky reaction.
Experimental Protocol:
-
Ylide Preparation: In a three-necked flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol) to anhydrous dimethyl sulfoxide (DMSO) (20 mL). Heat the mixture to 70°C for 1 hour or until the evolution of hydrogen ceases, resulting in a clear solution of the methylsulfinyl carbanion. Cool the solution to room temperature and add trimethylsulfoxonium iodide (2.64 g, 12 mmol) in anhydrous DMSO (10 mL). Stir the resulting mixture for 15 minutes to form the sulfur ylide.
-
Cyclopropanation: To the prepared ylide solution, add a solution of (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one (2.53 g, 10 mmol) in anhydrous DMSO (15 mL) dropwise at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Work-up and Purification: Pour the reaction mixture into ice-cold water (150 mL) and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield cyclopropyl p-nitrophenyl ketone.
Characterization of Cyclopropyl p-Nitrophenyl Ketone
The following tables summarize the predicted and expected analytical data for cyclopropyl p-nitrophenyl ketone based on its structure and data from analogous compounds.
Table 1: Predicted Physical and Molecular Properties
| Property | Value |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | Expected to be in the range of 70-90 °C |
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.30 | d | 2H | Ar-H (ortho to -NO₂) |
| ~8.10 | d | 2H | Ar-H (meta to -NO₂) |
| ~2.70 | m | 1H | CH (cyclopropyl) |
| ~1.30 | m | 2H | CH₂ (cyclopropyl) |
| ~1.10 | m | 2H | CH₂ (cyclopropyl) |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~198.0 | C=O |
| ~150.0 | Ar-C (ipso to -NO₂) |
| ~142.0 | Ar-C (ipso to -C(O)R) |
| ~129.0 | Ar-CH (meta to -NO₂) |
| ~124.0 | Ar-CH (ortho to -NO₂) |
| ~18.0 | CH (cyclopropyl) |
| ~12.0 | CH₂ (cyclopropyl) |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~3010 | Medium | Cyclopropyl C-H stretch |
| ~1690 | Strong | C=O stretch (aryl ketone) |
| ~1600, 1475 | Medium | Aromatic C=C stretch |
| ~1520, 1350 | Strong | Asymmetric and symmetric N-O stretch (-NO₂) |
Table 5: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 191 | [M]⁺ (Molecular ion) |
| 150 | [M - C₃H₅]⁺ (Loss of cyclopropyl group) |
| 120 | [M - C₃H₅ - NO]⁺ |
| 104 | [C₇H₄O]⁺ |
| 76 | [C₆H₄]⁺ |
Visualized Workflows
Synthesis Pathway
Caption: Synthetic route to cyclopropyl p-nitrophenyl ketone.
Characterization Workflow
Caption: General workflow for product characterization.
Synthesis of Cyclopropyl p-Nitrophenyl Ketone from Dihydro-3-acetyl-2(3H)-furanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive, multi-step synthesis of cyclopropyl p-nitrophenyl ketone, a valuable intermediate in medicinal chemistry and materials science, starting from the readily available dihydro-3-acetyl-2(3H)-furanone. As a direct synthetic route is not established in the current literature, this document details a plausible and robust pathway involving the formation of key intermediates, including methyl cyclopropyl ketone and cyclopropyl phenyl ketone. The synthesis culminates in a regioselective nitration to yield the target compound.
This guide provides detailed experimental protocols for each synthetic step, presents all quantitative data in structured tables for clarity and comparison, and includes a visual representation of the entire experimental workflow.
Overall Synthetic Strategy
The transformation of dihydro-3-acetyl-2(3H)-furanone to cyclopropyl p-nitrophenyl ketone is accomplished via a six-step sequence. The initial steps focus on the construction of the cyclopropyl ketone moiety, which is then arylated and subsequently nitrated to install the p-nitrophenyl group.
The proposed synthetic pathway is as follows:
-
Decarboxylative Halogenation: Dihydro-3-acetyl-2(3H)-furanone undergoes a ring-opening and decarboxylation reaction in the presence of hydrochloric acid to yield 5-chloro-2-pentanone.
-
Intramolecular Cyclization: Treatment of 5-chloro-2-pentanone with a strong base induces an intramolecular nucleophilic substitution to form methyl cyclopropyl ketone.
-
Haloform Reaction: Methyl cyclopropyl ketone is oxidized to cyclopropanecarboxylic acid via the haloform reaction.
-
Acyl Chloride Formation: Cyclopropanecarboxylic acid is converted to the more reactive cyclopropanecarbonyl chloride using thionyl chloride.
-
Friedel-Crafts Acylation: Cyclopropanecarbonyl chloride is used to acylate benzene in a classic Friedel-Crafts reaction to produce cyclopropyl phenyl ketone.
-
Electrophilic Nitration: The final step involves the nitration of cyclopropyl phenyl ketone. This reaction yields a mixture of ortho, meta, and para isomers, from which the desired p-nitrophenyl cyclopropyl ketone is isolated.
Experimental Protocols
Step 1: Synthesis of 5-Chloro-2-pentanone
This procedure is adapted from a well-established method for the decarboxylative ring-opening of α-acetyl-γ-butyrolactone.
Methodology:
-
A 2-liter distilling flask is charged with concentrated hydrochloric acid (450 ml), water (525 ml), and dihydro-3-acetyl-2(3H)-furanone (384 g, 3 moles).
-
The flask is fitted with a condenser and a receiving flask cooled in an ice-water bath.
-
The reaction mixture is heated immediately. The evolution of carbon dioxide will be observed as the mixture changes color from yellow to black.
-
The distillation is conducted as rapidly as possible without allowing the reaction to foam into the condenser.
-
After collecting approximately 900 ml of distillate, 450 ml of water is added to the distilling flask, and distillation is continued until another 300 ml of distillate is collected.
-
The organic layer from the distillate is separated. The aqueous layer is extracted three times with 150 ml portions of diethyl ether.
-
The combined organic layer and ether extracts are dried over anhydrous calcium chloride.
-
The ether is removed by distillation. The crude 5-chloro-2-pentanone is then purified by vacuum distillation.[1]
Step 2: Synthesis of Methyl Cyclopropyl Ketone
This intramolecular cyclization is a classic example of forming a three-membered ring.
Methodology:
-
A 2-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel is charged with a solution of sodium hydroxide (180 g, 4.5 moles) in 180 ml of water.
-
Crude 5-chloro-2-pentanone (361.5 g, approx. 3 moles) is added dropwise to the sodium hydroxide solution over 15-20 minutes.
-
If the reaction does not begin to boil during the addition, it is gently heated to initiate boiling, which is then maintained for 1 hour.
-
An additional 370 ml of water is added slowly over 20 minutes, and the mixture is refluxed for another hour.
-
The apparatus is then arranged for distillation, and a mixture of water and methyl cyclopropyl ketone is distilled.
-
The aqueous layer of the distillate is saturated with potassium carbonate to salt out the product.
-
The organic layer is separated, and the aqueous layer is extracted twice with 150 ml portions of diethyl ether.
-
The combined organic layer and ether extracts are dried over anhydrous calcium chloride.
-
The final product is isolated by fractional distillation.[1]
Step 3: Synthesis of Cyclopropanecarboxylic Acid
This step utilizes the haloform reaction to convert the methyl ketone into a carboxylic acid.
Methodology:
-
A solution of sodium hydroxide (e.g., 10-12 equivalents) in water is prepared in a flask equipped with a stirrer and cooled in an ice bath.
-
Methyl cyclopropyl ketone (1 equivalent) is added to the cooled base solution.
-
A solution of iodine or bromine (excess, typically 3-4 equivalents) in a minimal amount of a suitable solvent (or added directly if liquid) is added portion-wise to the stirred mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).
-
The excess halogen is quenched by the addition of a reducing agent (e.g., sodium thiosulfate solution).
-
The mixture is washed with a non-polar organic solvent (e.g., diethyl ether) to remove the haloform (CHI3 or CHBr3) and any unreacted starting material.
-
The aqueous layer is acidified with a strong acid (e.g., concentrated HCl) to a pH of ~1-2, leading to the precipitation of cyclopropanecarboxylic acid.
-
The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), the organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the carboxylic acid.
Step 4: Synthesis of Cyclopropanecarbonyl Chloride
The conversion of the carboxylic acid to the more reactive acyl chloride is a standard procedure.
Methodology:
-
Cyclopropanecarboxylic acid (1 equivalent) is placed in a round-bottomed flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases.
-
Thionyl chloride (approximately 1.1-1.2 equivalents) is added dropwise to the carboxylic acid.[2]
-
The reaction mixture is heated, for instance at 60 °C for 4 hours or at 80 °C for 30 minutes, until the evolution of gas (SO2 and HCl) ceases.[2][3]
-
Excess thionyl chloride is removed by distillation under atmospheric pressure.
-
The crude cyclopropanecarbonyl chloride is then purified by vacuum distillation to yield a colorless oil.[2]
Step 5: Synthesis of Cyclopropyl Phenyl Ketone
This step involves a Friedel-Crafts acylation of benzene.
Methodology:
-
A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (connected to a gas trap) is charged with anhydrous aluminum chloride (AlCl3) (1.1 equivalents) and a dry, inert solvent such as dichloromethane or benzene itself.
-
The suspension is cooled in an ice bath.
-
A solution of cyclopropanecarbonyl chloride (1 equivalent) in the same dry solvent is added dropwise to the stirred suspension.
-
After the addition is complete, the mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC).
-
The reaction mixture is then carefully poured onto crushed ice and acidified with concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the resulting crude cyclopropyl phenyl ketone can be purified by vacuum distillation.[4][5]
Step 6: Synthesis of Cyclopropyl p-Nitrophenyl Ketone
The final product is obtained by nitration of cyclopropyl phenyl ketone, followed by separation of the desired para-isomer.
Methodology:
-
Cyclopropyl phenyl ketone (1 equivalent) is dissolved in a suitable solvent (e.g., acetic anhydride or sulfuric acid) in a flask cooled in an ice-salt bath.
-
A nitrating mixture, such as fuming nitric acid in acetic anhydride (acetyl nitrate) or a mixture of concentrated nitric and sulfuric acids ("mixed acid"), is prepared separately and cooled.[6]
-
The nitrating mixture is added dropwise to the solution of cyclopropyl phenyl ketone while maintaining a low temperature (e.g., -15 °C to 0 °C).
-
After the addition, the reaction is stirred at low temperature for a specified time and then allowed to warm to room temperature.
-
The reaction is quenched by pouring it onto crushed ice.
-
The crude product, a mixture of nitro isomers, is collected by filtration or extracted with an organic solvent.
-
The desired para-isomer is separated from the ortho and meta isomers. This is typically achieved by fractional recrystallization from a suitable solvent like ethanol.[6] The different isomers often have distinct solubilities, allowing for the isolation of the pure p-nitrophenyl cyclopropyl ketone.
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Synthesis of 5-Chloro-2-pentanone
| Parameter | Value | Reference |
| Starting Material | Dihydro-3-acetyl-2(3H)-furanone | [1] |
| Moles of Starting Material | 3.0 mol | [1] |
| Reagents | Conc. HCl, H₂O | [1] |
| Yield (Crude) | 79-90% | [1] |
| Boiling Point (Purified) | 70-72 °C / 20 mmHg | [1] |
Table 2: Synthesis of Methyl Cyclopropyl Ketone
| Parameter | Value | Reference |
| Starting Material | 5-Chloro-2-pentanone | [1] |
| Moles of Starting Material | ~3.0 mol (crude) | [1] |
| Reagent | NaOH | [1] |
| Reaction Time | 2 hours (reflux) | [1] |
| Yield (Purified) | 64-69% | [1] |
| Boiling Point | 110-112 °C |
Table 3: Synthesis of Cyclopropanecarboxylic Acid via Haloform Reaction
| Parameter | Value | Reference |
| Starting Material | Methyl cyclopropyl ketone | [7][8] |
| Reagents | NaOH, I₂ or Br₂ | [7][8] |
| Reaction Temperature | < 10 °C (addition) | |
| Yield | Typically moderate to high |
Table 4: Synthesis of Cyclopropanecarbonyl Chloride
| Parameter | Value | Reference |
| Starting Material | Cyclopropanecarboxylic acid | [2] |
| Reagent | Thionyl chloride (SOCl₂) | [2] |
| Mole Ratio (SOCl₂:Acid) | 1.1:1 to 1.2:1 | [2] |
| Reaction Temperature | 50-100 °C | [2] |
| Yield | 90-96% | [2] |
| Purity | ≥98% | [2] |
Table 5: Synthesis of Cyclopropyl Phenyl Ketone
| Parameter | Value | Reference |
| Starting Materials | Cyclopropanecarbonyl chloride, Benzene | [4][5] |
| Catalyst | Anhydrous AlCl₃ | |
| Reaction Temperature | 0 °C to Room Temperature | |
| Yield | Typically good to excellent | |
| Boiling Point | 121-123 °C / 15 mmHg | [5] |
Table 6: Synthesis of Cyclopropyl p-Nitrophenyl Ketone
| Parameter | Value | Reference |
| Starting Material | Cyclopropyl phenyl ketone | [6] |
| Reagents | Fuming HNO₃, Acetic Anhydride | [6] |
| Isomer Distribution (Example) | Varies with conditions | [6] |
| Purification Method | Recrystallization (from Ethanol) | [6] |
| Melting Point (meta-isomer) | 72.5-73.5 °C | [6] |
Note: The yield for the haloform reaction and the Friedel-Crafts acylation can vary based on the specific conditions used. The nitration step will produce a mixture of isomers, and the final yield of the pure para-isomer will depend on the efficiency of the separation process.
Experimental Workflow
The following diagram illustrates the logical flow of the multi-step synthesis from the starting material to the final product.
Caption: Synthetic workflow for cyclopropyl p-nitrophenyl ketone.
References
- 1. Some Reactions and Derivatives of Cyclopropyl Methyl Ketone - Willis Delbert Kinney - Google 圖書 [books.google.com.hk]
- 2. An Improved Synthesis of Cyclopropyl Phenyl Ketone and Related Substances | Semantic Scholar [semanticscholar.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Cyclopropyl phenyl ketone | 3481-02-5 [chemicalbook.com]
- 5. Cyclopropyl phenyl ketone 97 3481-02-5 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Haloform Reaction - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
"stability and reactivity of cyclopropyl p-nitrophenyl ketone"
An In-depth Technical Guide to the Stability and Reactivity of Cyclopropyl p-Nitrophenyl Ketone
Introduction
Cyclopropyl p-nitrophenyl ketone is an aromatic ketone featuring a unique combination of a strained cyclopropyl ring and an electron-withdrawing p-nitrophenyl group attached to a carbonyl moiety. This structure imparts a fascinating and complex reactivity profile, making it a valuable intermediate in organic synthesis and a subject of interest for researchers in medicinal chemistry. The inherent ring strain of the cyclopropane ring provides a thermodynamic driving force for ring-opening reactions, while the strongly deactivating nitro group significantly influences the electronic properties of the aromatic ring and the adjacent carbonyl group.
This guide provides a comprehensive overview of the stability and reactivity of cyclopropyl p-nitrophenyl ketone, with a focus on its synthetic applications, reaction mechanisms, and relevance to drug development. The content is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique chemical properties of this molecule.
Physicochemical Properties
The fundamental properties of cyclopropyl p-nitrophenyl ketone are summarized below. The presence of the polar nitro group and the carbonyl group, combined with the nonpolar cyclopropyl and phenyl groups, results in moderate solubility in common organic solvents.
| Property | Value | Reference |
| CAS Number | 93639-12-4 | [1] |
| Molecular Formula | C₁₀H₉NO₃ | [1] |
| Molecular Weight | 191.18 g/mol | [1] |
| IUPAC Name | cyclopropyl(4-nitrophenyl)methanone | [1] |
| Canonical SMILES | C1CC1C(=O)C2=CC=C(C=C2)--INVALID-LINK--[O-] | [1] |
| InChI Key | YBEFJOYAXNGQKF-UHFFFAOYSA-N | [1] |
Stability Profile
The stability of cyclopropyl p-nitrophenyl ketone is a balance between the inherent strain of the three-membered ring and the electronic effects of the substituents. The cyclopropyl ring possesses significant ring strain, which makes it susceptible to cleavage under various conditions, including acid catalysis, transition metal catalysis, and photochemical activation.[2]
However, the molecule is stable enough to undergo selective transformations at other functional groups. For instance, the nitro group can be reduced to an amine via catalytic hydrogenation without concomitant opening of the cyclopropane ring.[1] This selective reactivity is crucial for its utility as a synthetic intermediate. The electron-withdrawing p-nitrophenyl group enhances the electrophilicity of the carbonyl carbon and can influence the regioselectivity of ring-opening reactions.
Reactivity and Synthetic Transformations
The reactivity of cyclopropyl p-nitrophenyl ketone is dominated by three main centers: the cyclopropyl ring, the nitro group, and the carbonyl group.
Reactions Involving the Cyclopropyl Ring
The strained C-C bonds of the cyclopropyl ring are prone to cleavage, enabling a variety of synthetically useful transformations.
-
Ring-Opening Hydroarylation: In the presence of a Brønsted acid like trifluoroacetic acid, cyclopropyl ketones can undergo ring-opening hydroarylation reactions with arenes to produce arylated products.[1] The reaction mechanism typically involves the activation of the protonated cyclopropyl ketone, facilitating nucleophilic attack by the arene.[1]
-
[3+2] Cycloadditions: Aryl cyclopropyl ketones can participate in formal [3+2] cycloaddition reactions with olefins to form highly substituted cyclopentane rings.[3] This transformation can be initiated by visible light photocatalysis, where a one-electron reduction of the ketone generates a ketyl radical anion.[3][4] This radical intermediate undergoes ring-opening to form a distonic radical anion, which then adds to the alkene partner.[4]
Reactions of the Nitro Group
The nitro group is a versatile functional group that can be transformed into other functionalities.
-
Selective Reduction: The para-nitro group can be selectively reduced to the corresponding amine (cyclopropyl-p-aminophenyl ketone) through catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst and hydrogen gas.[1] This reaction demonstrates that the cyclopropyl ring is stable under these specific reductive conditions.[1]
Reactions of the Carbonyl Group
While specific examples for the p-nitro derivative are not detailed in the provided literature, the ketone moiety is expected to undergo standard carbonyl chemistry, such as reduction to an alcohol or reactions with nucleophiles. The reactivity of the carbonyl is significantly influenced by the attached electron-withdrawing p-nitrophenyl group, which increases its electrophilicity.
Key Reaction Mechanisms and Pathways
The unique reactivity of cyclopropyl p-nitrophenyl ketone stems from several key mechanistic pathways.
References
- 1. Cyclopropyl-P-nitrophenyl ketone | 93639-12-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
"cyclopropyl p-nitrophenyl ketone molecular weight and formula"
An In-depth Technical Guide to Cyclopropyl p-Nitrophenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cyclopropyl p-nitrophenyl ketone, a key intermediate in organic synthesis. This document details its physicochemical properties, experimental protocols for its synthesis and characterization, and an exploration of its potential biological relevance based on related structures.
Core Molecular Data
Cyclopropyl p-nitrophenyl ketone is an aromatic ketone featuring a cyclopropyl group and a p-nitrophenyl substituent. The electron-withdrawing nature of the nitro group at the para position significantly influences the compound's reactivity and properties.
Table 1: Physicochemical Properties of Cyclopropyl p-Nitrophenyl Ketone
| Property | Value | Citation |
| Molecular Formula | C₁₀H₉NO₃ | [1] |
| Molecular Weight | 191.18 g/mol | [1] |
| IUPAC Name | cyclopropyl(4-nitrophenyl)methanone | [1] |
| CAS Number | 93639-12-4 | [1] |
Experimental Protocols
The synthesis of cyclopropyl p-nitrophenyl ketone can be achieved through several methods. Below are detailed protocols for common synthetic routes and characterization techniques.
Synthesis via Friedel-Crafts Acylation
A primary method for the synthesis of cyclopropyl p-nitrophenyl ketone is the Friedel-Crafts acylation of nitrobenzene with cyclopropanecarbonyl chloride.
Experimental Workflow: Friedel-Crafts Acylation
Caption: Synthetic workflow for cyclopropyl p-nitrophenyl ketone via Friedel-Crafts acylation.
Detailed Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.5-2.0 equivalents), in a dry, inert solvent like dichloromethane (DCM) or nitrobenzene itself. Cool the mixture to 0-5°C using an ice bath.
-
Addition of Reactants: To the cooled suspension, add nitrobenzene (1.0 equivalent) if not used as the solvent. Then, add cyclopropanecarbonyl chloride (1.0-1.2 equivalents) dropwise while maintaining the temperature below 5°C.
-
Reaction: Stir the reaction mixture at 0-5°C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis via Nitration of Cyclopropyl Phenyl Ketone
An alternative route involves the nitration of cyclopropyl phenyl ketone. It is important to note that this reaction can yield a mixture of ortho, meta, and para isomers, with the meta isomer often being a significant product.
Experimental Workflow: Nitration
Caption: Synthetic workflow for nitrated cyclopropyl phenyl ketones.
Detailed Protocol:
-
Preparation of Nitrating Agent: Prepare acetyl nitrate in situ by carefully adding fuming nitric acid to acetic anhydride at a low temperature.
-
Nitration: Dissolve cyclopropyl phenyl ketone in a suitable solvent and add it to the prepared nitrating agent while maintaining a low temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS to determine the ratio of isomers.
-
Work-up and Purification: Quench the reaction by pouring it into ice water. The resulting precipitate, a mixture of isomers, is then collected and purified by column chromatography to isolate the p-nitro isomer.
Characterization
The synthesized cyclopropyl p-nitrophenyl ketone should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The ¹H NMR spectrum will show characteristic signals for the cyclopropyl protons and the aromatic protons of the p-nitrophenyl group.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the carbonyl group (C=O) and the nitro group (NO₂).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing an accurate mass measurement.
-
Melting Point: The melting point of the purified compound can be determined and compared to literature values as an indicator of purity.
Biological and Signaling Context
While there is no specific research detailing the signaling pathways directly involving cyclopropyl p-nitrophenyl ketone, the broader classes of compounds to which it belongs, namely cyclopropane derivatives and ketones, have significant biological activities.
-
Cyclopropane Derivatives: Many natural and synthetic compounds containing a cyclopropane ring exhibit a wide range of biological activities, including antimicrobial, antiviral, and antitumor effects. The strained three-membered ring can be involved in enzyme inhibition and other interactions with biological macromolecules.
-
Ketone Bodies: Ketone bodies are crucial metabolic fuels and signaling molecules. They are known to influence various signaling pathways, including those involved in inflammation and cellular stress responses. For instance, β-hydroxybutyrate, a primary ketone body, can inhibit histone deacetylases (HDACs), leading to changes in gene expression.
Given the structural features of cyclopropyl p-nitrophenyl ketone, it is plausible that it could be investigated for potential biological activities. The presence of the electrophilic ketone and the cyclopropyl ring could make it a candidate for interacting with biological nucleophiles. The nitrophenyl group can also be a key feature for molecular recognition by biological targets. Further research is required to elucidate any specific signaling pathways in which this compound may be involved.
References
An In-depth Technical Guide to Cyclopropyl p-Nitrophenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropyl p-nitrophenyl ketone, scientifically known as cyclopropyl(4-nitrophenyl)methanone, is an aromatic ketone that has garnered interest in synthetic chemistry, particularly as an intermediate in the preparation of agrochemicals. Its structure, featuring a cyclopropyl ring and a p-substituted nitrophenyl group, imparts unique chemical properties and potential biological activity. This technical guide provides a comprehensive review of the available literature on cyclopropyl p-nitrophenyl ketone, focusing on its synthesis, chemical and physical properties, and known applications.
Chemical and Physical Properties
Table 1: Physical and Spectroscopic Data of Cyclopropyl p-Nitrophenyl Ketone and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data |
| Cyclopropyl p-nitrophenyl ketone | C₁₀H₉NO₃ | 191.18 | Not Reported | ¹H NMR (CDCl₃, predicted): δ ~8.3 (d, 2H), ~8.1 (d, 2H), ~2.8 (m, 1H), ~1.3 (m, 2H), ~1.1 (m, 2H) ppm. ¹³C NMR (CDCl₃, predicted): δ ~197, 150, 142, 130, 124, 18, 13 ppm. IR (KBr): Characteristic peaks expected around 1690 cm⁻¹ (C=O stretch), 1520 and 1350 cm⁻¹ (NO₂ asymmetric and symmetric stretch). MS (EI): Expected m/z 191 (M⁺), 150, 120, 104, 76. |
| Cyclopropyl m-nitrophenyl ketone | C₁₀H₉NO₃ | 191.18 | 73-74 | ¹³C NMR (CDCl₃): 12.58, 17.51, 122.68, 126.99, 130.07, 133.84, 138.99, 148.30, 198.41 ppm.[1] |
| Cyclopropyl phenyl ketone | C₁₀H₁₀O | 146.19 | Liquid | ¹H NMR (400 MHz, CDCl₃): δ 8.01 (d, J=7.6 Hz, 2H), 7.53 (t, J=7.4 Hz, 1H), 7.45 (t, J=7.6 Hz, 2H), 2.65 (m, 1H), 1.23 (m, 2H), 1.01 (m, 2H) ppm. |
Synthesis and Experimental Protocols
The primary method reported for the synthesis of cyclopropyl nitrophenyl ketones is the nitration of cyclopropyl phenyl ketone. This reaction typically yields a mixture of ortho, meta, and para isomers, with the para isomer being the minor product.
Experimental Protocol: Nitration of Cyclopropyl Phenyl Ketone
This protocol is adapted from the nitration of cyclopropyl phenyl ketone with acetyl nitrate, which yields a mixture of isomers.[1]
Materials:
-
Cyclopropyl phenyl ketone
-
Fuming nitric acid
-
Acetic anhydride
-
Light petroleum ether
-
Absolute ethanol
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Preparation of Acetyl Nitrate (in situ): In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add fuming nitric acid to acetic anhydride with constant stirring. Maintain the temperature below 10 °C.
-
Nitration Reaction: To the freshly prepared acetyl nitrate solution, slowly add cyclopropyl phenyl ketone while maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at low temperature for a specified time (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture onto crushed ice and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a crude mixture of nitro isomers.
-
Isomer Separation: The separation of the p-nitro isomer from the ortho and meta isomers is challenging due to its low yield (approximately 3%).[1] It may require careful column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Expected Results:
The nitration of cyclopropyl phenyl ketone with acetyl nitrate yields a mixture of isomers with the following approximate distribution: 59% meta, 38% ortho, and 3% para.[1]
Logical Relationship of Synthesis
Caption: Synthesis of Cyclopropyl p-Nitrophenyl Ketone.
Applications in Drug Development and Agrochemicals
While specific biological activities of cyclopropyl p-nitrophenyl ketone are not extensively documented, its structural motifs are present in molecules with known biological relevance. The ortho-isomer, o-nitrophenyl cyclopropyl ketone, is a key intermediate in the synthesis of the herbicide 1-{[o-(cyclopropylcarbonyl)phenyl]sulfamoyl}-3-(4,6-dimethoxy-2-pyrimidinyl)urea. This suggests that the cyclopropyl p-nitrophenyl ketone core could be a valuable scaffold for the development of novel herbicides.
The cyclopropyl group is a common feature in many drug candidates, where it is often introduced to enhance metabolic stability, improve potency, or constrain the conformation of a molecule. The nitrophenyl group is also found in various pharmacologically active compounds. Therefore, cyclopropyl p-nitrophenyl ketone represents a potential starting point for the synthesis of new therapeutic agents.
Signaling Pathways
There is currently no direct evidence in the reviewed literature linking cyclopropyl p-nitrophenyl ketone to specific signaling pathways. However, given its use as a herbicide intermediate, it is plausible that its derivatives could act on pathways essential for plant growth and development. Further research is required to elucidate any potential interactions with signaling cascades in either plant or animal systems.
Conclusion
Cyclopropyl p-nitrophenyl ketone is a compound of interest primarily due to its role as a synthetic intermediate. The synthesis via nitration of cyclopropyl phenyl ketone is established, although the isolation of the pure para isomer presents a challenge due to its low yield in the isomeric mixture. The full characterization and exploration of the biological activities of this specific isomer remain areas for future investigation. For researchers in agrochemical and pharmaceutical development, this molecule offers a potential building block for the creation of novel bioactive compounds. Further studies are warranted to fully understand its chemical reactivity, biological profile, and potential applications.
References
An In-depth Technical Guide to Cyclopropyl p-Nitrophenyl Ketone: Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of cyclopropyl p-nitrophenyl ketone, a valuable intermediate in organic synthesis. While a singular "discovery" event is not prominent in the scientific literature, its existence and synthesis are logically derived from foundational organic chemistry principles, namely Friedel-Crafts acylation followed by electrophilic aromatic substitution. This document details the historical context of its synthesis, provides detailed experimental protocols for its preparation, presents key quantitative data in a structured format, and explores its reactivity through a mechanistic diagram.
Introduction and Historical Context
Cyclopropyl p-nitrophenyl ketone, with the IUPAC name cyclopropyl-(4-nitrophenyl)methanone, is an aromatic ketone that has garnered interest as a synthetic intermediate, notably in the development of herbicidal agents.[1] Its history is not marked by a specific discovery paper but is rather an extension of the well-established reactions of Friedel-Crafts acylation and the nitration of aromatic ketones.
The likely first synthesis of its precursor, cyclopropyl phenyl ketone, can be traced back to the principles of the Friedel-Crafts acylation, a reaction developed by Charles Friedel and James Crafts in 1877. This reaction allows for the formation of a carbon-carbon bond between an aromatic ring and an acyl group. The subsequent nitration of such aromatic ketones is a standard electrophilic aromatic substitution, a cornerstone of organic chemistry. Research into the nitration of various alkyl phenyl ketones has shown that the reaction yields a mixture of ortho, meta, and para isomers, with the meta isomer often being the major product due to the deactivating, meta-directing nature of the ketone group. However, the formation of the para isomer, albeit in smaller quantities, is well-documented.
Physicochemical and Spectroscopic Data
While cyclopropyl p-nitrophenyl ketone is commercially available and characterized by standard analytical techniques, publicly available detailed spectroscopic data for the pure para-isomer is limited.[2][3] Therefore, for comparative purposes, data for the precursor, cyclopropyl phenyl ketone, and the more extensively studied cyclopropyl m-nitrophenyl ketone are presented below.
Table 1: Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Cyclopropyl p-nitrophenyl ketone | 93639-12-4 | C₁₀H₉NO₃ | 191.18 | Pale yellow needles |
| Cyclopropyl m-nitrophenyl ketone | - | C₁₀H₉NO₃ | 191.18 | White crystals |
| Cyclopropyl phenyl ketone | 3481-02-5 | C₁₀H₁₀O | 146.19 | Colorless to pale yellow liquid |
Table 2: Spectroscopic Data for Cyclopropyl m-Nitrophenyl Ketone and Cyclopropyl Phenyl Ketone
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |
| Cyclopropyl m-nitrophenyl ketone | Not readily available | 12.58, 17.51, 122.68, 126.99, 130.07, 133.84, 138.99, 148.30, 198.41[2] | Not readily available | Not readily available |
| Cyclopropyl phenyl ketone | 8.01 (d, 2H), 7.53 (t, 1H), 7.45 (t, 2H), 2.65 (m, 1H), 1.23 (m, 2H), 1.01 (m, 2H) | Not readily available | ~1665 (C=O stretch) | 146 (M+), 105, 77 |
Experimental Protocols
The synthesis of cyclopropyl p-nitrophenyl ketone is a two-step process. The first step involves the synthesis of the precursor, cyclopropyl phenyl ketone, via a Friedel-Crafts acylation. The second step is the nitration of this precursor.
Synthesis of Cyclopropyl Phenyl Ketone (Precursor)
Reaction: Friedel-Crafts Acylation of Benzene
dot
Caption: Synthesis of Cyclopropyl Phenyl Ketone.
Methodology:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl) is assembled.
-
Reagents: Anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) is suspended in an excess of dry benzene, which serves as both the reactant and the solvent, under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Initiation: The suspension is cooled in an ice bath. Cyclopropanecarbonyl chloride (1.0 equivalent) is added dropwise from the dropping funnel with vigorous stirring.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux (around 60-70 °C) for 2-3 hours to ensure the reaction goes to completion.
-
Work-up: The reaction mixture is cooled to room temperature and then poured slowly onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine, and then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield pure cyclopropyl phenyl ketone.
Synthesis of Cyclopropyl p-Nitrophenyl Ketone
Reaction: Nitration of Cyclopropyl Phenyl Ketone
dot
Caption: Nitration and Isolation of p-Nitro Isomer.
Methodology:
-
Nitrating Mixture Preparation: A nitrating mixture is prepared by cautiously adding concentrated nitric acid (HNO₃) to concentrated sulfuric acid (H₂SO₄) in a flask cooled in an ice-salt bath.
-
Reaction: Cyclopropyl phenyl ketone (1.0 equivalent) is dissolved in a minimal amount of concentrated sulfuric acid and cooled in an ice bath. The pre-cooled nitrating mixture is added dropwise to the ketone solution with constant stirring, ensuring the temperature is maintained below 10 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred at a low temperature for a specified period (typically 1-2 hours) to allow for the nitration to occur.
-
Work-up: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product mixture.
-
Isolation and Purification: The solid precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral. The crude product, a mixture of ortho, meta, and para isomers, is then subjected to purification. Separation of the isomers can be achieved by fractional crystallization or column chromatography. A study on the nitration of cyclopropyl phenyl ketone reported a product distribution of 59% meta, 38% ortho, and 3% para when using acetyl nitrate.[2] The distribution may vary with the nitrating agent used.
Reactivity and Mechanistic Insights
Aryl cyclopropyl ketones are versatile building blocks in organic synthesis. One notable reaction is their participation in [3+2] cycloaddition reactions. This transformation can be initiated by a one-electron reduction of the ketone, often facilitated by photoredox catalysis, to form a radical anion intermediate. This intermediate can then undergo ring-opening of the cyclopropane ring, followed by addition to an olefin to form a five-membered ring.
dot
Caption: Photocatalytic [3+2] Cycloaddition Pathway.
Conclusion
Cyclopropyl p-nitrophenyl ketone, while not having a storied history of discovery, is a synthetically accessible and useful molecule. Its preparation relies on fundamental and scalable organic reactions. The data and protocols presented in this guide offer a solid foundation for researchers and professionals in the fields of chemical synthesis and drug development to utilize this compound in their work. Further investigation into its biological activities and the development of more selective synthetic routes to the para-isomer remain areas of potential research interest.
References
Methodological & Application
Application Notes and Protocols: The Role of Cyclopropyl Nitrophenyl Ketones in Herbicide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropyl ketones are valuable intermediates in the synthesis of various agrochemicals due to the unique chemical and physical properties conferred by the cyclopropyl group. While the initial query focused on cyclopropyl p-nitrophenyl ketone, a comprehensive review of the available literature and patents indicates that the primary application of cyclopropyl nitrophenyl ketones in commercial herbicide synthesis lies with the ortho-isomer, o-nitrophenyl cyclopropyl ketone . This intermediate is pivotal in the production of a specific class of sulfonylurea herbicides.
This document details the application of o-nitrophenyl cyclopropyl ketone as a key intermediate in the synthesis of the crop-selective herbicide 1-{[o-(cyclopropylcarbonyl)phenyl]sulfamoyl}-3-(4,6-dimethoxy-2-pyrimidinyl)urea. This herbicide demonstrates a superior margin of safety in crops such as rice while effectively controlling broadleaf weeds and sedges[1][2].
Synthetic Pathway Overview
The synthesis of the target sulfonylurea herbicide from o-nitrophenyl cyclopropyl ketone involves a multi-step process. The key transformations include the reduction of the nitro group to an amine, followed by reaction with a sulfonyl isocyanate derivative. The overall synthetic workflow is depicted below.
Figure 1: General synthetic workflow for the herbicide starting from o-nitrobenzoyl halide.
Key Intermediate: o-Aminophenyl Cyclopropyl Ketone
The reduction of o-nitrophenyl cyclopropyl ketone to o-aminophenyl cyclopropyl ketone is a critical step. This transformation is typically achieved through catalytic hydrogenation.
Experimental Protocol: Synthesis of o-Aminophenyl Cyclopropyl Ketone
This protocol is based on procedures described in the patent literature[1][2].
Materials:
-
o-Nitrophenyl cyclopropyl ketone
-
Methanol or Toluene
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas source (Parr hydrogenator or atmospheric pressure balloon)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
A solution of o-nitrophenyl cyclopropyl ketone (e.g., 100 mg, 0.52 mmol) is prepared in a suitable solvent such as methanol.
-
A catalytic amount of 10% Pd/C is added to the solution.
-
The mixture is stirred under a hydrogen atmosphere. This can be done at atmospheric pressure using a hydrogen-filled balloon or under pressure (e.g., 32-56 psig) in a Parr hydrogenator for larger scale reactions[1][2].
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, the reaction mixture is filtered to remove the Pd/C catalyst.
-
The filtrate is concentrated in vacuo using a rotary evaporator to yield o-aminophenyl cyclopropyl ketone, which typically presents as a bright yellow oil[1][2].
Synthesis of the Final Herbicidal Compound
The resulting o-aminophenyl cyclopropyl ketone is then used to construct the final sulfonylurea herbicide. This involves reaction with a sulfonyl isocyanate, which is often prepared in situ.
Illustrative Reaction Scheme
The conversion of the aminophenyl ketone to the final product is a complex process that involves the formation of a sulfonyl chloride and subsequent reaction with an aminopyrimidine.
Figure 2: Key steps in the conversion of o-aminophenyl cyclopropyl ketone to the final herbicide.
Quantitative Data
The following table summarizes yield and purity data for the synthesis of o-aminophenyl cyclopropyl ketone as reported in the patent literature.
| Starting Material | Reaction Scale | Hydrogenation Pressure | Solvent | Product Purity (HPLC) | Yield | Reference |
| o-Nitrophenyl cyclopropyl ketone | 100 mg | Atmospheric | Methanol | Not specified | High | [1][2] |
| 23.6% toluene solution of o-NCPK | 232.3 g | 32-56 psig | Toluene | 86.3% | 73.9% | [1][2] |
NCPK: Nitrophenyl Cyclopropyl Ketone
Mode of Action
Sulfonylurea herbicides, including the one synthesized from o-aminophenyl cyclopropyl ketone, are known inhibitors of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts cell division and plant growth, ultimately resulting in plant death. This mode of action is highly specific to plants and microorganisms, contributing to the low toxicity of these herbicides in mammals.
Conclusion
While the initial interest was in cyclopropyl p-nitrophenyl ketone, the available scientific and patent literature strongly indicates that the ortho-isomer is the relevant intermediate in the synthesis of at least one commercially significant sulfonylurea herbicide. The synthetic route, involving the reduction of the nitro group followed by elaboration to the final sulfonylurea structure, highlights the utility of nitrophenyl cyclopropyl ketones as valuable building blocks in agrochemical synthesis. Further research could explore the potential of the para and meta isomers in the development of novel active ingredients.
References
Application Notes and Protocols: Cyclopropyl Aryl Ketones as Key Intermediates in the Synthesis of Sulfamoylurea Herbicides
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cyclopropyl aryl ketones are pivotal intermediates in the synthesis of a class of potent and selective sulfamoylurea herbicides. Specifically, the synthesis of 1-{[o-(cyclopropylcarbonyl)phenyl]sulfamoyl}-3-(4,6-dimethoxy-2-pyrimidinyl)urea, a crop-selective herbicidal agent, relies on the use of a cyclopropyl nitrophenyl ketone precursor.[1][2] This document outlines the synthetic pathway, provides detailed experimental protocols for key transformations, and presents relevant data for the synthesis of these herbicidal compounds. While the initial topic specified cyclopropyl p-nitrophenyl ketone, the available literature for the synthesis of the target herbicide predominantly utilizes the ortho isomer, o-nitrophenyl cyclopropyl ketone. The protocols and data presented herein are based on the synthesis via this ortho intermediate.
Data Presentation
The synthesis of the target sulfamoylurea herbicide involves a multi-step process. The following table summarizes the key reaction steps and reported yields for the synthesis of 1-{[o-(cyclopropylcarbonyl)phenyl]sulfamoyl}-3-(4,6-dimethoxy-2-pyrimidinyl)urea, starting from a precursor to o-nitrophenyl cyclopropyl ketone.
| Step | Reaction | Starting Material | Product | Reported Yield | Reference |
| 1 | Cyclization | 4-chloro-2'-nitrobutyrophenone | o-nitrophenyl cyclopropyl ketone | 91% | [1] |
| 2 | Nitro Reduction | o-nitrophenyl cyclopropyl ketone | o-aminophenyl cyclopropyl ketone | Not specified | [1] |
| 3 | Sulfamoylurea Formation | o-aminophenyl cyclopropyl ketone | 1-{[o-(cyclopropylcarbonyl)phenyl]sulfamoyl}-3-(4,6-dimethoxy-2-pyrimidinyl)urea | Not specified | [3] |
Experimental Protocols
Synthesis of o-Nitrophenyl Cyclopropyl Ketone
This protocol describes the cyclization of 4-chloro-2'-nitrobutyrophenone to yield o-nitrophenyl cyclopropyl ketone.[1]
Materials:
-
4-chloro-2'-nitrobutyrophenone (in toluene solution)
-
50% Sodium Hydroxide (NaOH) solution
-
Water
-
Toluene
Procedure:
-
To a stirred solution of 4-chloro-2'-nitrobutyrophenone in toluene, add water followed by 50% NaOH solution.
-
Allow the reaction mixture to exotherm.
-
Heat the mixture at 85-90°C for 2-3 hours.
-
Cool the reaction mixture to room temperature and allow the phases to separate.
-
Separate the organic phase and wash it with water.
-
Combine the aqueous phases and wash with toluene.
-
Combine all organic phases and concentrate in vacuo to obtain the title product. The product can be further purified by HPLC.
Synthesis of o-Aminophenyl Cyclopropyl Ketone
This protocol details the reduction of the nitro group of o-nitrophenyl cyclopropyl ketone to an amine.[1]
Materials:
-
o-nitrophenyl cyclopropyl ketone
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
In a suitable reaction vessel, dissolve o-nitrophenyl cyclopropyl ketone in methanol.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Stir the mixture under a hydrogen atmosphere at atmospheric pressure.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate in vacuo to yield the product as a bright yellow oil.
Synthesis of 1-{[o-(cyclopropylcarbonyl)phenyl]sulfamoyl}-3-(4,6-dimethoxy-2-pyrimidinyl)urea
This protocol describes the final step to produce the target sulfamoylurea herbicide.[3]
Materials:
-
2-amino-4,6-dimethoxypyrimidine
-
Chlorosulfonyl isocyanate
-
o-aminophenyl cyclopropyl ketone
-
Triethylamine
-
Methylene chloride
Procedure:
-
In a reaction vessel, react 2-amino-4,6-dimethoxypyrimidine with chlorosulfonyl isocyanate in methylene chloride.
-
To the resulting reaction mixture, add o-aminophenyl cyclopropyl ketone and triethylamine in methylene chloride.
-
Stir the reaction mixture until the formation of the desired product is complete.
-
The final product can be isolated and purified using standard techniques.
Visualizations
Logical Relationship: Synthetic Pathway
The following diagram illustrates the key transformations in the synthesis of the sulfamoylurea herbicide starting from the cyclopropyl nitrophenyl ketone intermediate.
Caption: Synthetic pathway for the target herbicide.
Experimental Workflow: Key Synthesis Steps
The diagram below outlines the general workflow for the synthesis and isolation of the intermediate and final products.
Caption: General experimental workflow overview.
References
- 1. EP0577945B1 - Herbicide intermediate o-nitrophenyl cyclopropyl ketone and a method for the preparation thereof - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. SK280186B6 - 1-[(o-(cyclopropylcarbonyl)phenyl)sulfamoyl]-3-(4,6-dimethoxy- -2-pyrimidinyl)urea, method and intermediate for the preparation thereof, herbicidal agent, and method for selectively controlling undesirable plant species - Google Patents [patents.google.com]
Application Notes and Protocols: Ring-Opening Hydroarylation of Cyclopropyl p-Nitrophenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the ring-opening hydroarylation of cyclopropyl p-nitrophenyl ketone. This reaction is a valuable transformation for the synthesis of functionalized γ-aryl ketones, which are important intermediates in medicinal chemistry and materials science. The protocols described herein are based on the work of Moran and coworkers, who developed a Brønsted acid-catalyzed approach using hexafluoroisopropanol (HFIP) as the solvent.[1][2][3][4][5][6][7]
Introduction
The ring-opening hydroarylation of cyclopropanes is a powerful method for the construction of complex molecular architectures from simple, readily available starting materials.[1] Traditional methods have often been limited to highly activated "donor-acceptor" cyclopropanes.[1][2][3][4][5][6][7] However, the use of a catalytic amount of a strong Brønsted acid, such as triflic acid (TfOH), in the highly polar, non-coordinating solvent hexafluoroisopropanol (HFIP) enables the hydroarylation of less activated, monosubstituted cyclopropanes, including cyclopropyl ketones.[1][2][3][4][5][6][7]
For cyclopropyl ketones, the reaction proceeds through a homo-conjugate addition pathway, leading to the formation of linear γ-arylated ketone products.[2][4] This regioselectivity is in contrast to the reaction of aryl-substituted cyclopropanes, which proceed via an SN1-type mechanism to give branched products.[2][4][5][7] The p-nitrophenyl group on the cyclopropyl ketone acts as a strong electron-withdrawing group, activating the cyclopropane ring towards nucleophilic attack.
Reaction Mechanism and Experimental Workflow
The proposed mechanism for the Brønsted acid-catalyzed ring-opening hydroarylation of cyclopropyl ketones is depicted below. The reaction is initiated by the protonation of the carbonyl oxygen by the Brønsted acid (TfOH), which is facilitated by the HFIP solvent. This protonation activates the cyclopropane ring, making it susceptible to nucleophilic attack by an electron-rich arene. The subsequent collapse of the intermediate leads to the ring-opened product, which, after tautomerization, affords the final γ-aryl ketone.
Caption: Proposed mechanism for the Brønsted acid-catalyzed ring-opening hydroarylation.
A general workflow for carrying out this reaction in a research setting is outlined below. The process involves simple setup and purification steps, making it an accessible method for synthetic chemists.
Caption: General experimental workflow for the hydroarylation reaction.
Quantitative Data
The following tables summarize the yields of the ring-opening hydroarylation of various cyclopropyl ketones with different electron-rich arenes. The data is extracted from the work of Richmond et al. and highlights the scope of the reaction.[5][6]
Table 1: Hydroarylation of Cyclopropyl p-Nitrophenyl Ketone with Various Arenes
| Entry | Arene Nucleophile | Product | Yield (%) |
| 1 | 1,3,5-Trimethoxybenzene | 1-(2,4,6-trimethoxyphenyl)-4-(4-nitrophenyl)butan-1-one | 82 |
| 2 | 1,3-Dimethoxybenzene | 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)butan-1-one | 75 |
Table 2: Hydroarylation of Various Cyclopropyl Ketones with 1,3,5-Trimethoxybenzene
| Entry | Cyclopropyl Ketone | Product | Yield (%) |
| 1 | Cyclopropyl phenyl ketone | 1-phenyl-4-(2,4,6-trimethoxyphenyl)butan-1-one | 67 |
| 2 | Cyclopropyl methyl ketone | 1-(2,4,6-trimethoxyphenyl)pentan-2-one | 65 |
| 3 | Cyclopropyl p-methoxyphenyl ketone | 1-(4-methoxyphenyl)-4-(2,4,6-trimethoxyphenyl)butan-1-one | 98 |
| 4 | Cyclopropyl p-chlorophenyl ketone | 1-(4-chlorophenyl)-4-(2,4,6-trimethoxyphenyl)butan-1-one | 67 |
| 5 | Cyclopropyl p-nitrophenyl ketone | 1-(4-nitrophenyl)-4-(2,4,6-trimethoxyphenyl)butan-1-one | 82 |
Experimental Protocols
General Procedure for the Ring-Opening Hydroarylation of Cyclopropyl p-Nitrophenyl Ketone
Materials:
-
Cyclopropyl p-nitrophenyl ketone
-
Electron-rich arene (e.g., 1,3,5-trimethoxybenzene)
-
Hexafluoroisopropanol (HFIP)
-
Triflic acid (TfOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or vial with a magnetic stir bar
-
Septum
-
Syringes
-
Temperature-controlled heating block or oil bath
-
Rotary evaporator
-
Standard glassware for workup and chromatography
Protocol:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add cyclopropyl p-nitrophenyl ketone (1.0 equiv.) and the arene nucleophile (1.2 equiv.).
-
Dissolve the solids in hexafluoroisopropanol (HFIP) to a concentration of 0.1 M with respect to the cyclopropyl ketone.
-
Place the vial in a pre-heated heating block set to 65 °C.
-
To the stirring solution, add triflic acid (TfOH, 10 mol%) dropwise via syringe.
-
Seal the vial with a cap and allow the reaction to stir at 65 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or by taking aliquots for ¹H NMR analysis.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 20 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure γ-aryl ketone.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Safety Precautions:
-
Hexafluoroisopropanol (HFIP) is a corrosive and volatile solvent. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Triflic acid (TfOH) is a strong, corrosive acid. Handle with extreme care in a fume hood and wear appropriate PPE.
-
Standard laboratory safety procedures should be followed at all times.
Applications in Drug Development and Medicinal Chemistry
The γ-aryl ketone scaffold is a prevalent motif in a variety of biologically active molecules and natural products. The ability to synthesize these structures efficiently from simple precursors is of significant interest to the pharmaceutical industry. This ring-opening hydroarylation methodology provides a direct route to functionalized ketones that can serve as key intermediates in the synthesis of more complex drug candidates. The reaction's tolerance for various functional groups on both the cyclopropyl ketone and the arene nucleophile allows for the rapid generation of diverse compound libraries for screening and lead optimization. For instance, the p-nitrophenyl group can be readily reduced to an aniline, providing a handle for further functionalization.
References
- 1. Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol [ouci.dntb.gov.ua]
- 2. Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02126K [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Catalytic Hydrogenation of Cyclopropyl p-Nitrophenyl Ketone to o-Aminophenyl Cyclopropyl Ketone
Audience: Researchers, scientists, and drug development professionals.
Introduction
The selective reduction of a nitro group in the presence of other reducible functional groups, such as a ketone, is a critical transformation in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This document provides a detailed protocol for the catalytic hydrogenation of cyclopropyl p-nitrophenyl ketone to o-aminophenyl cyclopropyl ketone. The o-aminophenyl cyclopropyl ketone is a valuable intermediate in the synthesis of various biologically active molecules. The protocol emphasizes reaction conditions that favor the chemoselective reduction of the nitro group while preserving the cyclopropyl ketone moiety.
Key Reaction Parameters
A summary of typical reaction conditions for the selective catalytic hydrogenation of nitroarenes is presented below. These parameters are a starting point and may require optimization for the specific substrate.
| Parameter | Value | Notes |
| Catalyst | 5% Palladium on Carbon (Pd/C) | Other catalysts like Raney Nickel or Platinum on Carbon can also be effective. |
| Catalyst Loading | 1-5 mol% | Lower loading may increase reaction time; higher loading may not improve yield significantly. |
| Substrate Concentration | 0.1 - 0.5 M | Higher concentrations may lead to mass transfer limitations. |
| Solvent | Ethanol or Methanol | Protic solvents are generally effective for this type of hydrogenation. |
| Hydrogen Source | Hydrogen Gas (H₂) | Typically supplied from a balloon or a pressurized reactor. |
| Pressure | 1 atm (balloon) to 50 psi | Higher pressure can increase the reaction rate but may also lead to over-reduction. |
| Temperature | Room Temperature (20-25 °C) | Exothermic reaction; cooling may be necessary to control the temperature. |
| Reaction Time | 2 - 12 hours | Monitored by TLC or LC-MS until the starting material is consumed. |
Experimental Protocol
Materials:
-
Cyclopropyl p-nitrophenyl ketone
-
5% Palladium on Carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Celite® or a similar filter aid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add cyclopropyl p-nitrophenyl ketone (1.0 eq).
-
Add ethanol to dissolve the ketone (concentration typically between 0.1 and 0.5 M).
-
Carefully add 5% Pd/C (1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.
-
-
Hydrogenation:
-
Seal the flask and purge the system with hydrogen gas.
-
If using a hydrogen balloon, maintain a positive pressure of hydrogen throughout the reaction. For a pressurized system, set the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS. A typical mobile phase for TLC is a mixture of ethyl acetate and hexanes. The product, o-aminophenyl cyclopropyl ketone, should have a different Rf value than the starting material.
-
-
Workup:
-
Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Dissolve the crude residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude o-aminophenyl cyclopropyl ketone.
-
If necessary, the product can be further purified by column chromatography on silica gel.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the catalytic hydrogenation.
Safety Precautions
-
Palladium on carbon is flammable and should be handled with care in an inert atmosphere.
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood and away from ignition sources.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Application Notes and Protocols: Reaction Mechanism of Cyclopropyl p-Nitrophenyl Ketone Ring Opening
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropyl p-nitrophenyl ketone is a prominent example of a donor-acceptor (D-A) cyclopropane, a class of molecules that has garnered significant attention in organic synthesis due to their unique reactivity. The inherent ring strain of the cyclopropane ring, coupled with the electronic push-pull nature of the donor (cyclopropyl) and the strongly electron-withdrawing p-nitrophenyl ketone acceptor group, renders the molecule susceptible to a variety of ring-opening reactions. This process provides a versatile platform for the construction of complex molecular architectures, making it a valuable tool in medicinal chemistry and drug development. These application notes provide a detailed overview of the reaction mechanisms, quantitative data from related systems, and experimental protocols for the ring-opening of cyclopropyl p-nitrophenyl ketone.
Introduction
The ring-opening of cyclopropyl p-nitrophenyl ketone can be initiated through several distinct mechanisms, primarily categorized as acid-catalyzed, base-catalyzed (nucleophilic), and photochemical pathways. The p-nitrophenyl group plays a crucial role in activating the cyclopropane ring by lowering the energy of the LUMO, thus facilitating nucleophilic attack or single-electron transfer.[1] Understanding the nuances of each mechanistic pathway is essential for controlling the regioselectivity and stereoselectivity of the ring-opening process and for designing novel synthetic strategies.
Reaction Mechanisms
The ring-opening of cyclopropyl p-nitrophenyl ketone can proceed through different pathways depending on the reaction conditions. The most common mechanisms are acid-catalyzed, nucleophilic (base-catalyzed), and photochemical ring-opening.
Acid-Catalyzed Ring Opening
In the presence of a Brønsted or Lewis acid, the carbonyl oxygen of the p-nitrophenyl ketone is protonated or coordinated to the Lewis acid.[1][2] This activation enhances the electrophilicity of the cyclopropane ring, making it susceptible to nucleophilic attack. The ring-opening can proceed through two main pathways:
-
SN2-like Pathway: A nucleophile attacks one of the methylene carbons of the cyclopropane ring, leading to a concerted ring-opening. This pathway is favored with soft nucleophiles.
-
Carbocationic Pathway: The C-C bond of the cyclopropane ring cleaves to form a stabilized carbocation intermediate. The strong electron-withdrawing nature of the p-nitrophenyl ketone group directs the positive charge to the benzylic position. This carbocation is then trapped by a nucleophile. This pathway is more likely with hard nucleophiles and under strongly acidic conditions.
Nucleophilic Ring Opening
Strong nucleophiles can directly attack the cyclopropane ring, even in the absence of an acid catalyst, although the reaction is generally slower. The reaction proceeds via an SN2-like mechanism where the nucleophile attacks one of the cyclopropyl carbons, leading to the cleavage of a C-C bond and the formation of a carbanionic intermediate that is stabilized by the p-nitrophenyl ketone. Subsequent protonation yields the final ring-opened product. Kinetic studies on related electrophilic cyclopropanes with thiophenolates have provided a framework for understanding these nucleophilic ring-opening reactions.[3]
Photochemical Ring Opening
Upon photoexcitation, aryl cyclopropyl ketones can undergo ring-opening through a radical mechanism.[4][5] The excited state of the ketone can lead to the formation of a diradical intermediate by cleavage of one of the cyclopropane C-C bonds. This diradical can then undergo further reactions, such as hydrogen abstraction or reaction with a trapping agent, to yield the final product. Alternatively, under photoredox catalysis, single-electron transfer to the Lewis acid-activated ketone can generate a radical anion, which subsequently undergoes ring-opening.[6]
Quantitative Data
Due to the limited availability of specific quantitative data for the ring-opening of cyclopropyl p-nitrophenyl ketone, the following tables summarize representative yields from studies on closely related donor-acceptor cyclopropanes with ketone acceptor groups and electron-deficient aryl substituents.[7][8] These data provide valuable insights into the expected reactivity and efficiency of similar transformations.
Table 1: Brønsted Acid-Catalyzed Ring Opening of Donor-Acceptor Cyclopropanes with Various Nucleophiles [7]
| Entry | Cyclopropane Substrate (Acceptor Group) | Nucleophile | Product Yield (%) |
| 1 | Phenyl Ketone | 1,3,5-Trimethoxybenzene | 95 |
| 2 | Phenyl Ketone | Indole | 88 |
| 3 | Phenyl Ketone | Methanol | 75 |
| 4 | 4-Chlorophenyl Ketone | 1,3,5-Trimethoxybenzene | 92 |
| 5 | 4-Chlorophenyl Ketone | Indole | 85 |
| 6 | 4-Bromophenyl Ketone | Methanol | 72 |
Reactions were typically carried out at room temperature in hexafluoroisopropanol (HFIP) with a catalytic amount of a Brønsted acid.
Table 2: Lewis Acid-Catalyzed Asymmetric Ring Opening of Aryl Cyclopropyl Ketones with β-Naphthols [8]
| Entry | Aryl Group of Cyclopropyl Ketone | Yield (%) | Enantiomeric Excess (%) |
| 1 | Phenyl | 98 | 95 |
| 2 | 4-Methoxyphenyl | 99 | 96 |
| 3 | 4-Chlorophenyl | 97 | 94 |
| 4 | 4-Bromophenyl | 96 | 93 |
| 5 | 2-Naphthyl | 95 | 92 |
Reactions were catalyzed by a chiral N,N'-dioxide-scandium(III) complex.
Experimental Protocols
The following are detailed methodologies for the synthesis of a related donor-acceptor cyclopropane and a general protocol for its nucleophilic ring-opening, which can be adapted for cyclopropyl p-nitrophenyl ketone.
Protocol 1: Synthesis of (2-(5-Nitro-2-hydroxyphenyl)cyclopropyl)(phenyl)methanone[9]
This protocol describes the Corey-Chaykovsky cyclopropanation of a chalcone derivative. A similar chalcone precursor with a p-nitrophenyl group can be used to synthesize the target compound.
Materials:
-
(E)-3-(5-nitro-2-hydroxyphenyl)-1-phenylprop-2-en-1-one (1 mmol)
-
Trimethylsulfoxonium iodide (1.1 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 3 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add trimethylsulfoxonium iodide (1.1 mmol).
-
Add a 1:1 mixture of anhydrous THF and anhydrous DMSO (10 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add sodium hydride (3 mmol) in small portions.
-
Stir the mixture at 0 °C for 30-40 minutes, or until the evolution of hydrogen gas ceases.
-
Add the chalcone derivative (1 mmol) to the reaction mixture in portions.
-
Continue stirring at 0 °C for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of cold saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with EtOAc (3 x 15 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cyclopropyl ketone.
Protocol 2: General Procedure for Brønsted Acid-Catalyzed Nucleophilic Ring Opening[7]
This protocol can be adapted for the ring-opening of cyclopropyl p-nitrophenyl ketone with various nucleophiles.
Materials:
-
Cyclopropyl p-nitrophenyl ketone (0.1 mmol)
-
Nucleophile (0.12 mmol)
-
Hexafluoroisopropanol (HFIP, 1.0 mL)
-
Triflic acid (TfOH, 1 mol%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a vial, add cyclopropyl p-nitrophenyl ketone (0.1 mmol) and the desired nucleophile (0.12 mmol).
-
Dissolve the solids in HFIP (1.0 mL).
-
Add triflic acid (1 mol%) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with DCM (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the ring-opened product.
Visualizations
The following diagrams illustrate the key mechanistic pathways and a general experimental workflow.
Caption: Acid-catalyzed ring opening mechanism.
Caption: Photochemical ring opening mechanisms.
Caption: General experimental workflow.
References
- 1. scispace.com [scispace.com]
- 2. Brønsted acid mediated intramolecular cyclopropane ring expansion/[4 + 2]-cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric ring-opening of cyclopropyl ketones with β-naphthols catalyzed by a chiral N,N′-dioxide–scandium(iii) complex - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Quantification of Cyclopropyl p-Nitrophenyl Ketone
These application notes provide detailed methodologies for the quantitative analysis of cyclopropyl p-nitrophenyl ketone in various matrices. The protocols are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a robust and selective approach for the quantification of cyclopropyl p-nitrophenyl ketone. It is suitable for routine analysis and quality control.
Experimental Protocol
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
b. Preparation of Standard Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of cyclopropyl p-nitrophenyl ketone reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.
c. Sample Preparation:
-
Solid Samples: Accurately weigh a known amount of the homogenized sample, dissolve it in a known volume of acetonitrile, and sonicate for 15 minutes.
-
Liquid Samples: Dilute the sample with acetonitrile to a concentration within the calibration range.
-
Filtration: Filter all samples and standard solutions through a 0.45 µm syringe filter before injection into the HPLC system.
d. Data Analysis:
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Determine the concentration of cyclopropyl p-nitrophenyl ketone in the samples by interpolating their peak areas on the calibration curve.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and selectivity, making it ideal for the trace-level quantification of cyclopropyl p-nitrophenyl ketone and for analyses in complex matrices.
Experimental Protocol
a. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of cyclopropyl p-nitrophenyl ketone (e.g., m/z 191, 145, 115).
b. Preparation of Standard Solutions:
Prepare standard solutions as described in the HPLC-UV method, using a volatile solvent suitable for GC, such as ethyl acetate.
c. Sample Preparation:
-
Extraction: Perform a liquid-liquid extraction of the sample with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent to a small volume under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a known volume of ethyl acetate before injection.
d. Data Analysis:
Generate a calibration curve by plotting the peak area of the selected quantifier ion against the concentration of the standards. Quantify the analyte in the samples using this calibration curve.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Workflow
UV-Vis Spectrophotometry
This is a simple and rapid method suitable for the quantification of cyclopropyl p-nitrophenyl ketone in simple matrices where interfering substances are not present.
Experimental Protocol
a. Instrumentation:
-
UV-Vis Spectrophotometer: A double-beam spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
b. Procedure:
-
Wavelength Scan: Dissolve a small amount of cyclopropyl p-nitrophenyl ketone in a suitable solvent (e.g., ethanol or acetonitrile) and perform a wavelength scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Preparation: Prepare a series of standard solutions in the same solvent with concentrations that give absorbances in the linear range (typically 0.1 to 1.0 AU).
-
Sample Preparation: Dissolve a known amount of the sample in the solvent and dilute to a concentration that falls within the range of the standards.
-
Measurement: Measure the absorbance of the blank (solvent), standards, and samples at the λmax.
c. Data Analysis:
Create a calibration curve by plotting absorbance versus the concentration of the standards. Use the equation of the line to calculate the concentration of the analyte in the samples.
Quantitative Data Summary
| Parameter | Result |
| λmax | ~275 nm |
| Linearity Range | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Precision (%RSD) | < 3% |
Experimental Workflow
Application Notes and Protocols for the Purification of Cyclopropyl p-Nitrophenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of cyclopropyl p-nitrophenyl ketone, a key intermediate in the synthesis of various organic compounds. The primary challenge in the purification of this compound often lies in the removal of isomeric byproducts, namely the ortho- and meta-nitrophenyl ketones, which are frequently co-synthesized. The following protocols describe recrystallization and column chromatography methods for the isolation of the desired p-nitrophenyl ketone isomer.
Data Presentation: Physical Properties of Cyclopropyl Nitrophenyl Ketone Isomers
A comprehensive understanding of the physical properties of the different isomers is crucial for developing an effective purification strategy. The distinct melting and boiling points of the ortho, meta, and para isomers can be exploited for separation.
| Property | ortho-Cyclopropyl Nitrophenyl Ketone | meta-Cyclopropyl Nitrophenyl Ketone | para-Cyclopropyl Nitrophenyl Ketone |
| Molecular Formula | C₁₀H₉NO₃ | C₁₀H₉NO₃ | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol | 191.18 g/mol | 191.18 g/mol [1] |
| Melting Point | Not available | 73-74 °C (346-347 K)[2] | 85-87 °C[1] |
| Boiling Point | ~158-159 °C @ 16 mmHg (for o-nitroacetophenone)[3] | Not available | Not available |
| Appearance | Likely a yellow oil or solid | White crystalline solid[2] | Solid |
Note: Data for the ortho isomer's boiling point is extrapolated from the structurally similar o-nitroacetophenone and should be considered an estimate. The para isomer's higher melting point is indicative of greater molecular symmetry, which allows for more efficient packing in the crystal lattice. This property is key to successful purification by recrystallization.
Experimental Protocols
Method 1: Purification by Recrystallization
This protocol is adapted from the successful purification of the meta isomer and is expected to be effective for the para isomer due to its higher melting point and expected lower solubility in non-polar solvents compared to the ortho and meta isomers.
Objective: To isolate pure cyclopropyl p-nitrophenyl ketone from a mixture of isomers.
Materials:
-
Crude cyclopropyl p-nitrophenyl ketone mixture
-
Light petroleum ether
-
Absolute ethanol
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
Protocol:
-
Trituration (Optional, for removal of oily impurities):
-
Place the crude mixture in an Erlenmeyer flask.
-
Add a minimal amount of light petroleum ether and stir the mixture vigorously with a spatula or glass rod. The goal is to dissolve the more soluble ortho and meta isomers, leaving the para isomer as a solid.
-
Filter the solid using a Büchner funnel and wash with a small amount of cold petroleum ether.
-
-
Recrystallization:
-
Transfer the solid from the trituration step (or the crude mixture if trituration was not performed) to a clean Erlenmeyer flask.
-
Add a minimal amount of absolute ethanol to the flask.
-
Gently heat the mixture while stirring until the solid is completely dissolved. Avoid boiling the solvent to prevent loss.
-
Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
After the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold absolute ethanol to remove any remaining impurities.
-
Dry the purified crystals in a vacuum oven or desiccator.
-
Determine the melting point of the purified crystals. A sharp melting point in the range of 85-87 °C indicates high purity[1].
-
Method 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities. Since the nitro group's position affects the molecule's overall polarity, this method can effectively separate the ortho, meta, and para isomers.
Objective: To separate cyclopropyl p-nitrophenyl ketone isomers using silica gel column chromatography.
Materials:
-
Crude cyclopropyl p-nitrophenyl ketone mixture
-
Silica gel (60-120 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Chromatography column
-
Beakers and Erlenmeyer flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
-
Collection tubes
-
Rotary evaporator
Protocol:
-
TLC Analysis (to determine the optimal solvent system):
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Visualize the separated spots under a UV lamp.
-
The ideal solvent system will give good separation between the spots, with the desired para isomer having an Rf value of approximately 0.3-0.4.
-
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Prepare a slurry of silica gel in the chosen eluent (the solvent system determined by TLC).
-
Pour the slurry into the column, allowing the silica to pack evenly.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of the eluent.
-
Carefully add the dissolved sample to the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect the eluent in a series of labeled test tubes or flasks (fractions).
-
Monitor the separation by periodically analyzing the collected fractions using TLC.
-
The isomers will elute in order of increasing polarity. Generally, the para isomer is the least polar, followed by the meta and then the ortho isomer.
-
-
Isolation of the Purified Product:
-
Combine the fractions containing the pure para isomer (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified cyclopropyl p-nitrophenyl ketone.
-
Assess the purity of the final product by melting point determination and/or spectroscopic methods (e.g., NMR, IR).
-
Visualizations
Purification Workflow
The following diagram illustrates the logical workflow for the purification of cyclopropyl p-nitrophenyl ketone, starting from the crude reaction mixture.
Caption: Purification workflow for cyclopropyl p-nitrophenyl ketone.
Decision Pathway for Method Selection
This diagram outlines the decision-making process for selecting the appropriate purification technique based on the nature of the impurities.
Caption: Decision pathway for selecting a purification method.
References
Application Notes and Protocols: Synthesis of Cyclopropyl p-Nitrophenyl Ketone
This document provides a detailed experimental protocol for the synthesis of cyclopropyl p-nitrophenyl ketone, a valuable intermediate in pharmaceutical and chemical research. The synthesis is a two-step process commencing with the Friedel-Crafts acylation of benzene to form cyclopropyl phenyl ketone, followed by the nitration of the resulting ketone to yield the desired p-nitro isomer.
Key Experiments and Methodologies
The overall synthetic pathway is depicted below:
Step 1: Friedel-Crafts Acylation Benzene is reacted with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, aluminum chloride (AlCl₃), to yield cyclopropyl phenyl ketone.
Step 2: Nitration Cyclopropyl phenyl ketone is then subjected to nitration to introduce a nitro group onto the phenyl ring. This reaction typically yields a mixture of ortho, meta, and para isomers, from which the desired p-nitrophenyl isomer must be separated and purified.
Experimental Protocols
Step 1: Synthesis of Cyclopropyl Phenyl Ketone
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and dry benzene (100 mL).
-
Addition of Acyl Chloride: Cool the mixture in an ice bath to 0-5 °C. Slowly add cyclopropanecarbonyl chloride (10.45 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux at 60°C for 3 hours.[1] The evolution of HCl gas should be observed.
-
Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing: Combine the organic layers and wash successively with 10% HCl (50 mL), water (50 mL), 5% sodium bicarbonate solution (50 mL), and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclopropyl phenyl ketone.
-
Purification: Purify the crude product by vacuum distillation.
Step 2: Synthesis of Cyclopropyl p-Nitrophenyl Ketone
-
Preparation of Nitrating Agent: In a flask cooled to 0 °C, slowly add fuming nitric acid (4.2 mL, 0.1 mol) to acetic anhydride (10.2 g, 0.1 mol). Maintain the temperature below 10 °C during the addition. This in-situ preparation of acetyl nitrate should be performed with caution.
-
Nitration Reaction: In a separate 250 mL flask, dissolve cyclopropyl phenyl ketone (14.6 g, 0.1 mol) in acetic anhydride (50 mL). Cool the solution to 0 °C in an ice bath.
-
Addition of Nitrating Agent: Slowly add the prepared acetyl nitrate solution dropwise to the solution of cyclopropyl phenyl ketone, maintaining the reaction temperature between 0-5 °C.
-
Reaction Time: Stir the reaction mixture at 0-5 °C for 2 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice (300 g) with vigorous stirring.
-
Extraction: Extract the product with dichloromethane (3 x 75 mL).
-
Washing: Combine the organic extracts and wash with water (100 mL), 5% sodium bicarbonate solution (until effervescence ceases), and finally with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain a mixture of nitro isomers.
-
Purification: Separate the p-nitro isomer from the ortho and meta isomers using column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate. The separation of isomers is a critical step to obtain the pure desired product.[2]
Data Presentation
Table 1: Summary of Reactants and Products
| Step | Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) |
| 1 | Benzene | 78.11 | 78.11 | 1.0 | Cyclopropyl phenyl ketone | 146.19 | 14.62 |
| 1 | Cyclopropanecarbonyl chloride | 104.54 | 10.45 | 0.1 | |||
| 1 | Aluminum chloride | 133.34 | 14.7 | 0.11 | |||
| 2 | Cyclopropyl phenyl ketone | 146.19 | 14.6 | 0.1 | Cyclopropyl p-nitrophenyl ketone | 191.18 | 19.12 |
| 2 | Fuming Nitric Acid | 63.01 | 6.3 | 0.1 | |||
| 2 | Acetic Anhydride | 102.09 | 10.2 | 0.1 |
Note: Actual yields will vary depending on reaction conditions and purification efficiency.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of cyclopropyl p-nitrophenyl ketone.
References
Application Notes and Protocols for [3+2] Cycloaddition Reactions of Cyclopropyl p-Nitrophenyl Ketone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclopropyl ketones are versatile building blocks in organic synthesis due to the inherent strain of the three-membered ring, which provides a thermodynamic driving force for ring-opening reactions. Among these, the formal [3+2] cycloaddition reaction of aryl cyclopropyl ketones has emerged as a powerful tool for the construction of highly substituted cyclopentane rings, which are common structural motifs in a wide variety of biologically active molecules and natural products. This document provides detailed application notes and protocols for the [3+2] cycloaddition reactions of cyclopropyl p-nitrophenyl ketone, with a focus on visible light photocatalysis methods.
Application Notes
The presence of the p-nitrophenyl group on the cyclopropyl ketone serves as a strong electron-withdrawing group, which can influence the reactivity and selectivity of the cycloaddition reaction. Recent advancements have demonstrated that visible light photoredox catalysis is a particularly effective method for activating simple aryl cyclopropyl ketones towards [3+2] cycloaddition with various olefins.[1] This mechanistically distinct approach involves the one-electron reduction of the ketone to a radical anion, which then undergoes ring opening and subsequent cycloaddition.[1]
This methodology offers a significant advantage over traditional methods that often require highly activated "donor-acceptor" cyclopropanes.[1] The visible-light-mediated approach is notable for its mild reaction conditions and broad substrate scope, accommodating a variety of alkene partners.[2] Furthermore, the development of dual-catalyst systems has enabled highly enantioselective versions of this reaction, providing access to chiral cyclopentane derivatives.[3]
Key features of this transformation include:
-
Construction of Complex Scaffolds: Rapid, diastereoselective construction of cyclopentane rings with multiple stereocenters, including quaternary carbons.[1]
-
Mild Reaction Conditions: Reactions are typically carried out at room temperature under visible light irradiation, avoiding harsh reagents.
-
Broad Substrate Scope: A wide range of both electron-rich and electron-deficient alkenes can be used as reaction partners.[2]
-
Stereocontrol: Enantioselective variants have been developed, offering excellent control over the absolute stereochemistry of the products.[3]
Quantitative Data Summary
The following tables summarize the quantitative data for the visible light-mediated [3+2] cycloaddition of aryl cyclopropyl ketones with various olefins. While specific data for cyclopropyl p-nitrophenyl ketone is not always explicitly detailed in broad scope tables, the data for other electronically similar aryl cyclopropyl ketones provides a strong indication of the expected reactivity and selectivity.
Table 1: Optimization of Reaction Conditions for the [3+2] Cycloaddition of Aryl Cyclopropyl Ketones [1]
| Entry | Ru Catalyst (mol%) | Lewis Acid | Amine (equiv) | Yield (%) | d.r. |
| 1 | 5 | LiBF₄ | i-Pr₂NEt (1.0) | 45 | >20:1 |
| 2 | 5 | Zn(OTf)₂ | i-Pr₂NEt (1.0) | 58 | >20:1 |
| 3 | 5 | Gd(OTf)₃ | i-Pr₂NEt (1.0) | 65 | >20:1 |
| 4 | 5 | La(OTf)₃ | i-Pr₂NEt (1.0) | 78 | >20:1 |
| 5 | 5 | La(OTf)₃ | Et₃N (1.0) | 65 | >20:1 |
| 6 | 5 | La(OTf)₃ | TMEDA (1.0) | 91 | >20:1 |
| 12 | 5 | La(OTf)₃ | TMEDA (1.0) | 85 (no MgSO₄) | >20:1 |
Reactions were conducted with an aryl cyclopropyl ketone and an enone. Yields and diastereomeric ratios (d.r.) were determined by ¹H NMR and GC analysis.[1]
Table 2: Substrate Scope for the Diastereoselective [3+2] Cycloaddition [1]
| Entry | Cyclopropyl Ketone | Alkene Partner | Product Yield (%) | d.r. |
| 1 | Phenyl | α-Methyl Acrylate | 85 | >20:1 |
| 2 | 4-MeO-Phenyl | α-Methyl Acrylate | 81 | >20:1 |
| 3 | 4-CF₃-Phenyl | α-Methyl Acrylate | 90 | >20:1 |
| 4 | Phenyl | α-Methyl Thioester | 95 | >20:1 |
| 5 | Phenyl | α-Ethyl Acrylate | 88 | >20:1 |
| 6 | Phenyl | α-Phenyl Acrylate | 75 | 15:1 |
| 7 | Phenyl | Methyl Vinyl Ketone | 60 | 4:1 |
Isolated yields of the major diastereomer are reported.[1]
Table 3: Enantioselective [3+2] Cycloaddition of Aryl Cyclopropyl Ketones [3]
| Entry | Aryl Group | Alkene Partner | Yield (%) | d.r. | ee (%) |
| 1 | Phenyl | Styrene | 85 | 10:1 | 92 |
| 2 | 4-MeO-Phenyl | Styrene | 82 | 12:1 | 94 |
| 3 | 4-Cl-Phenyl | Styrene | 88 | 10:1 | 91 |
| 4 | 2-Naphthyl | Styrene | 75 | 8:1 | 90 |
| 5 | Phenyl | 4-MeO-Styrene | 80 | 11:1 | 93 |
| 6 | Phenyl | 4-Cl-Styrene | 90 | 9:1 | 91 |
Reactions were conducted using a chiral Lewis acid and a photoredox catalyst. Yields are for the isolated product. Diastereomeric ratio (d.r.) and enantiomeric excess (ee) were determined by chiral HPLC analysis.[3]
Experimental Protocols
General Protocol for Visible Light-Mediated [3+2] Cycloaddition
This protocol is adapted from the work of Yoon and coworkers.[1]
Materials:
-
Aryl cyclopropyl ketone (1.0 equiv)
-
Alkene (2.0 equiv)
-
Ru(bpy)₃(PF₆)₂ (1-5 mol%)
-
La(OTf)₃ (10 mol%)
-
TMEDA (1.0 equiv)
-
Anhydrous MgSO₄
-
Anhydrous solvent (e.g., CH₃CN)
-
Schlenk flask or oven-dried vial
-
Visible light source (e.g., blue LEDs or a compact fluorescent lamp)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl cyclopropyl ketone, Ru(bpy)₃(PF₆)₂, La(OTf)₃, and anhydrous MgSO₄.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent, the alkene, and TMEDA via syringe.
-
Stir the reaction mixture at a set distance from the visible light source at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by opening the flask to air.
-
Filter the reaction mixture through a short plug of silica gel, eluting with a suitable solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentane derivative.
Protocol for Enantioselective [3+2] Photocycloaddition
This protocol is based on the dual-catalyst system reported by the Yoon group.[3]
Materials:
-
Aryl cyclopropyl ketone (1.0 equiv)
-
Alkene (1.5 equiv)
-
Ru(bpy)₃(PF₆)₂ (photocatalyst)
-
Chiral Lewis acid catalyst (e.g., a chiral Gd(OTf)₃-ligand complex)
-
i-Pr₂NEt (reductive quencher)
-
Anhydrous solvent (e.g., THF)
-
Cryo-cooling apparatus
-
Visible light source
Procedure:
-
In a glovebox, prepare a stock solution of the chiral Lewis acid catalyst by dissolving the chiral ligand and Gd(OTf)₃ in the anhydrous solvent.
-
To an oven-dried reaction vessel, add the aryl cyclopropyl ketone and the photocatalyst.
-
Transfer the vessel to the glovebox and add the prepared chiral Lewis acid stock solution.
-
Add the alkene and the reductive quencher (i-Pr₂NEt).
-
Seal the reaction vessel and place it in a cryo-cooling apparatus set to the desired temperature (e.g., -20 °C).
-
Irradiate the reaction mixture with the visible light source while stirring.
-
Monitor the reaction for conversion.
-
Once the reaction is complete, warm the mixture to room temperature.
-
Remove the solvent in vacuo.
-
Purify the residue by column chromatography to yield the enantioenriched cyclopentane product.
Visualizations
Caption: Photocatalytic cycle and substrate transformation in the [3+2] cycloaddition.
Caption: A typical experimental workflow for the photocatalytic [3+2] cycloaddition.
References
- 1. [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A general protocol for radical anion [3 + 2] cycloaddition enabled by tandem Lewis acid photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Photocatalytic Applications of Aryl Cyclopropyl Ketones
Introduction
Aryl cyclopropyl ketones have emerged as versatile building blocks in modern organic synthesis, primarily due to their unique reactivity under photocatalytic conditions. The inherent strain of the cyclopropyl ring, combined with the electronic properties of the aryl ketone moiety, allows for selective activation via single-electron transfer (SET) processes. This activation strategy unlocks novel pathways for carbon-carbon bond formation, most notably in the construction of complex five-membered carbocycles, which are prevalent scaffolds in pharmaceuticals and natural products.
Visible-light photoredox catalysis provides a mild and efficient method to initiate the ring-opening of aryl cyclopropyl ketones, generating key radical intermediates that can engage in a variety of transformations.[1][2] The most significant application developed to date is the formal [3+2] cycloaddition with alkenes and alkynes, providing access to densely functionalized cyclopentanes and cyclopentenes.[3][4] Furthermore, the development of dual-catalyst systems has enabled highly enantioselective variants of this reaction, significantly enhancing its utility for the synthesis of chiral molecules relevant to drug development.[5]
These application notes provide an overview of the key photocatalytic transformations of aryl cyclopropyl ketones, detailed experimental protocols for benchmark reactions, and a summary of reaction performance across various substrates.
Diastereoselective [3+2] Cycloaddition via Photoredox Catalysis
Aryl cyclopropyl ketones can be activated by a ruthenium-based photocatalyst in the presence of a Lewis acid and an amine. The process involves the one-electron reduction of the ketone to form a radical anion, which undergoes rapid ring-opening.[1][2] The resulting distonic radical anion then engages with an olefin in a formal [3+2] cycloaddition to construct a cyclopentane ring. This method is particularly effective for the diastereoselective synthesis of cyclopentanes bearing quaternary carbon centers.[2]
Reaction Mechanism Workflow
The proposed mechanism involves a photocatalytic cycle coupled with a Lewis acid co-catalyst. The key steps are: 1) Excitation of the Ru(II) photocatalyst by visible light. 2) Reductive quenching of the excited photocatalyst by a sacrificial electron donor (TMEDA). 3) Reduction of the Lewis acid-activated aryl cyclopropyl ketone by the potent Ru(I) reductant to form a ketyl radical anion. 4) Ring-opening of the cyclopropyl ketyl radical to a more stable distonic radical anion. 5) Stepwise addition to an alkene partner. 6) Radical cyclization to form the five-membered ring. 7) Back electron transfer to regenerate the Ru(II) catalyst and yield the final product.
Quantitative Data Summary
The following table summarizes the performance of the photocatalytic [3+2] cycloaddition for a variety of aryl cyclopropyl ketone and olefin substrates.[1][2]
| Entry | Aryl Cyclopropyl Ketone | Olefin Partner | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Phenyl | Methyl Acrylate | 75 | >20:1 |
| 2 | 4-MeO-Phenyl | Methyl Acrylate | 68 | >20:1 |
| 3 | 4-Cl-Phenyl | Methyl Acrylate | 83 | >20:1 |
| 4 | Phenyl | N,N-Dimethylacrylamide | 71 | 10:1 |
| 5 | Phenyl | Styrene | 55 | 4:1 |
| 6 | Phenyl | 1-Hexene | 45 | 3:1 |
Experimental Protocol: Synthesis of Methyl 2-(4-chlorobenzoyl)-2-methyl-5-phenylcyclopentane-1-carboxylate
Adapted from Lu, Z. & Yoon, T. P. (2011). J. Am. Chem. Soc. 133(5), 1162–1164.[1][2]
Materials:
-
(4-Chlorophenyl)(cyclopropyl)methanone (0.1 mmol, 1.0 equiv)
-
Methyl 2-methylacrylate (0.2 mmol, 2.0 equiv)
-
Ru(bpy)₃Cl₂·6H₂O (2.5 mol%, 0.0025 mmol)
-
La(OTf)₃ (1.0 equiv, 0.1 mmol)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (5.0 equiv, 0.5 mmol)
-
Anhydrous Acetonitrile (MeCN) (0.1 M solution)
Procedure:
-
To an oven-dried 4 mL vial equipped with a magnetic stir bar, add Ru(bpy)₃Cl₂·6H₂O (1.9 mg), La(OTf)₃ (58.9 mg), and the aryl cyclopropyl ketone (18.1 mg).
-
Seal the vial with a cap containing a PTFE septum and purge with dry nitrogen for 10 minutes.
-
Add anhydrous acetonitrile (1.0 mL) via syringe, followed by TMEDA (75 µL) and the olefin partner (22.5 µL).
-
Stir the reaction mixture at room temperature and irradiate with a 23 W compact fluorescent lamp (CFL) placed approximately 5 cm from the vial.
-
Monitor the reaction by TLC or GC-MS. Upon completion (typically 6-12 hours), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired cyclopentane product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.
Enantioselective [3+2] Cycloaddition via Dual Catalysis
To achieve stereocontrol, a dual-catalyst system is employed, combining an achiral photoredox catalyst with a chiral Lewis acid.[5] The chiral Lewis acid coordinates to the aryl cyclopropyl ketone, creating a chiral environment that directs the stereochemical outcome of the subsequent cycloaddition. This approach has proven effective in synthesizing enantioenriched cyclopentanes that are otherwise challenging to prepare.[5]
Logical Relationship in Dual Catalysis
The success of this enantioselective transformation relies on the synergistic action of two independent catalytic cycles. The photoredox catalyst is responsible for generating the radical anion intermediate, while the chiral Lewis acid is responsible for inducing asymmetry. The key is that the two catalysts must operate compatibly, without interfering with each other's function.
References
- 1. scispace.com [scispace.com]
- 2. [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Entry to Cyclopentyl Aryl Ketones via Photoredox Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Large-Scale Synthesis of Cyclopropyl p-Nitrophenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
This document provides an overview of synthetic strategies for the large-scale production of cyclopropyl p-nitrophenyl ketone. While this compound is of interest as a building block in medicinal chemistry and materials science, a well-established, regioselective, and scalable synthesis protocol is not extensively documented in publicly available literature. These notes summarize the most viable routes, highlight potential challenges, and provide conceptual protocols to guide research and development efforts.
Overview of Synthetic Strategies
The synthesis of cyclopropyl p-nitrophenyl ketone presents a challenge in achieving high regioselectivity for the para-isomer on a large scale. Three primary synthetic routes have been considered:
-
Magnesium Alkoxide-Mediated Cyclization: This multi-step approach starting from dihydro-3-acetyl-2(3H)-furanone is reported to be a scalable method for producing cyclopropyl ketones.
-
Nitration of Cyclopropyl Phenyl Ketone: A direct electrophilic aromatic substitution on a readily available starting material. However, this method suffers from poor regioselectivity, yielding the desired para-isomer as a minor product.
-
Friedel-Crafts Acylation of Nitrobenzene: This standard method for synthesizing aryl ketones is generally not viable for strongly deactivated aromatic rings such as nitrobenzene.
Experimental Protocols
Protocol 1: Magnesium Alkoxide-Mediated Cyclization (Conceptual)
This method is presented as a conceptual guideline, as a detailed experimental protocol with specific quantitative data for the para-nitro isomer is not available in the literature. This route is considered highly scalable.
Workflow Diagram:
Caption: Conceptual workflow for the Magnesium Alkoxide-Mediated Cyclization.
Methodology:
-
Formation of the Intermediate Alkoxide: Dihydro-3-acetyl-2(3H)-furanone is reacted with magnesium methoxide or ethoxide to form an intermediate magnesium alkoxide complex.
-
Acylation: The alkoxide complex is then treated with p-nitrobenzoyl halide in an aromatic solvent such as toluene. This reaction forms dihydro-3-(p-nitrobenzoyl)-2(3H)-furanone.
-
Ring Opening: The resulting furanone derivative is hydrolyzed, typically by heating in the presence of water, to yield a 4-halo-2'-nitrobutyrophenone.
-
Cyclization: The final step involves an intramolecular nucleophilic attack induced by an alkali metal hydroxide (e.g., NaOH or KOH) to form the cyclopropyl ring, yielding cyclopropyl p-nitrophenyl ketone.
Note: Strict control of temperature (0–35°C) and careful handling of corrosive reagents are critical in this process.
Protocol 2: Nitration of Cyclopropyl Phenyl Ketone
This protocol yields a mixture of isomers, with the desired para isomer being a minor product. This method is therefore not recommended for large-scale synthesis of the pure para isomer but is useful for obtaining a mixture of isomers for research purposes.
Workflow Diagram:
Caption: Workflow for the nitration of cyclopropyl phenyl ketone.
Methodology:
-
Preparation of Acetyl Nitrate: Acetyl nitrate is prepared in situ from fuming nitric acid and acetic anhydride.
-
Nitration Reaction: Cyclopropyl phenyl ketone is added to the acetyl nitrate solution at a controlled temperature.
-
Quenching and Extraction: The reaction is quenched with ice water, and the product is extracted with an organic solvent (e.g., dichloromethane).
-
Purification: The organic layer is washed, dried, and concentrated. The resulting crude product is a mixture of ortho, meta, and para isomers that requires purification, typically by column chromatography or fractional crystallization.
Data Presentation
Table 1: Comparison of Synthetic Methods
| Method | Starting Materials | Key Conditions | Reported Yield | Scalability | Key Challenges |
| Magnesium Alkoxide-Mediated Cyclization | Dihydro-3-acetyl-2(3H)-furanone, p-nitrobenzoyl halide | Mg alkoxide, 0–35°C, aromatic solvents | 70–85% (for related ketones) | High | Multi-step process, requires strict temperature control |
| Nitration of Cyclopropyl Phenyl Ketone | Cyclopropyl phenyl ketone | Fuming HNO₃, Acetic Anhydride | 87% (total isomers) | Moderate | Poor regioselectivity (low yield of para-isomer), difficult separation of isomers |
| Friedel-Crafts Acylation | Nitrobenzene, Cyclopropanecarbonyl chloride | Lewis Acid (e.g., AlCl₃) | No reaction | Not Viable | Strong deactivation of the aromatic ring by the nitro group |
Table 2: Isomer Distribution from Nitration of Cyclopropyl Phenyl Ketone[1]
| Isomer | Percentage of Crude Product |
| meta-nitrophenyl | 59% |
| ortho-nitrophenyl | 38% |
| para-nitrophenyl | 3% |
Table 3: Physicochemical and Spectroscopic Data for Cyclopropyl p-Nitrophenyl Ketone
| Property | Value | Reference |
| CAS Number | 93639-12-4 | [1] |
| Molecular Formula | C₁₀H₉NO₃ | [1] |
| Molecular Weight | 191.18 g/mol | [2] |
| Appearance | Not specified | |
| ¹³C NMR (ppm) | Carbonyl carbon (C=O) typically resonates at δ 205–210 ppm. | [1] |
| IR Spectroscopy (cm⁻¹) | C=O stretch: 1680–1720, NO₂ stretch also present. | [1] |
Conclusion and Recommendations
For the large-scale synthesis of cyclopropyl p-nitrophenyl ketone, the Magnesium Alkoxide-Mediated Cyclization route is the most promising approach due to its potential for high yield and scalability. However, significant process development and optimization would be required to establish a robust and detailed protocol.
The Nitration of Cyclopropyl Phenyl Ketone is not a viable method for the targeted synthesis of the para-isomer due to extremely poor regioselectivity. This route leads to a complex mixture of isomers, from which the isolation of the desired product in significant quantities would be inefficient and costly on a large scale.
Finally, the Friedel-Crafts Acylation of Nitrobenzene is not a feasible synthetic strategy.
It is recommended that future research efforts focus on the development and optimization of the Magnesium Alkoxide-Mediated Cyclization or the exploration of novel, more regioselective synthetic methods.
References
Application Notes and Protocols for the Synthesis of 1-([o-(cyclopropylcarbonyl)phenyl]sulfamoyl)-3-(4,6-dimethoxy-2-pyrimidinyl)urea (Cyclosulfamuron)
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1-([o-(cyclopropylcarbonyl)phenyl]sulfamoyl)-3-(4,6-dimethoxy-2-pyrimidinyl)urea, a potent herbicidal agent commonly known as Cyclosulfamuron. This document outlines the synthetic strategy, detailed experimental procedures for the preparation of key intermediates and the final product, and a summary of the compound's analytical and physical properties. Additionally, the mechanism of action of Cyclosulfamuron as an Acetolactate Synthase (ALS) inhibitor is described and visually represented. This guide is intended to serve as a valuable resource for researchers in agrochemistry, medicinal chemistry, and drug development.
Introduction
1-([o-(cyclopropylcarbonyl)phenyl]sulfamoyl)-3-(4,6-dimethoxy-2-pyrimidinyl)urea, or Cyclosulfamuron, is a member of the sulfonylurea class of herbicides.[1] These compounds are highly effective at low application rates for controlling a wide range of broadleaf weeds and sedges in various crops, including cereals and rice.[2] The mode of action of sulfonylurea herbicides involves the inhibition of the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[3][4] As this pathway is absent in mammals, sulfonylurea herbicides exhibit low toxicity to non-target organisms.
The synthesis of Cyclosulfamuron involves a multi-step process, beginning with the preparation of two key intermediates: 2-(cyclopropylcarbonyl)aniline and 2-amino-4,6-dimethoxypyrimidine. These intermediates are then coupled to form the final sulfonylurea product. This document provides detailed protocols for each of these synthetic steps.
Synthesis Pathway Overview
The overall synthetic route to Cyclosulfamuron can be conceptually divided into three main stages:
-
Stage 1: Synthesis of 2-Amino-4,6-dimethoxypyrimidine (Intermediate A)
-
Stage 2: Synthesis of 2-(cyclopropylcarbonyl)aniline (Intermediate B)
-
Stage 3: Coupling of Intermediates and Final Product Formation
Figure 1: Overall synthetic pathway for Cyclosulfamuron.
Experimental Protocols
Stage 1: Synthesis of 2-Amino-4,6-dimethoxypyrimidine (Intermediate A)
The synthesis of 2-amino-4,6-dimethoxypyrimidine is a multi-step process that typically starts from guanidine nitrate and a malonic ester derivative.[5]
Protocol 1: Synthesis of 2-Amino-4,6-dimethoxypyrimidine
-
Cyclization: Guanidine nitrate is reacted with diethyl malonate in the presence of a base such as sodium methoxide in methanol to yield 2-amino-4,6-dihydroxypyrimidine.[4]
-
Chlorination: The resulting 2-amino-4,6-dihydroxypyrimidine is chlorinated using a reagent like phosphorus oxychloride (POCl₃) to give 2-amino-4,6-dichloropyrimidine.[6] This reaction is typically carried out in the presence of a tertiary amine base.
-
Methoxylation: The 2-amino-4,6-dichloropyrimidine is then treated with sodium methoxide in methanol to substitute the chlorine atoms with methoxy groups, affording the desired product, 2-amino-4,6-dimethoxypyrimidine.[4] The product is typically purified by recrystallization.
Stage 2: Synthesis of 2-(cyclopropylcarbonyl)aniline (Intermediate B)
The preparation of 2-(cyclopropylcarbonyl)aniline can be achieved via a Friedel-Crafts acylation reaction. However, direct acylation of aniline can be challenging due to the reaction of the amino group with the Lewis acid catalyst.[7] A common strategy involves the protection of the amino group prior to acylation.
Protocol 2: Synthesis of 2-(cyclopropylcarbonyl)aniline
-
N-Protection of Aniline: Aniline is first protected, for example, as an anilide (e.g., acetanilide), to prevent side reactions at the amino group.
-
Friedel-Crafts Acylation: The protected aniline is then subjected to Friedel-Crafts acylation with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).[8] The reaction is typically carried out in an inert solvent such as dichloromethane or nitrobenzene. The acylation occurs predominantly at the ortho and para positions. The desired ortho isomer needs to be separated from the para isomer, often by chromatography.
-
Deprotection: The protecting group is then removed from the ortho-acylated product to yield 2-(cyclopropylcarbonyl)aniline. For example, an acetanilide can be hydrolyzed under acidic or basic conditions.
Stage 3: Coupling of Intermediates and Final Product Formation
The final step in the synthesis of Cyclosulfamuron is the coupling of the two key intermediates.
Protocol 3: Synthesis of 1-([o-(cyclopropylcarbonyl)phenyl]sulfamoyl)-3-(4,6-dimethoxy-2-pyrimidinyl)urea
-
Formation of the Sulfamoyl Chloride Intermediate: 2-Amino-4,6-dimethoxypyrimidine (Intermediate A) is reacted with chlorosulfonyl isocyanate (CSI) in an inert aprotic solvent, such as dichloromethane, at low temperatures (e.g., 0-5 °C). This reaction forms the corresponding sulfamoyl chloride intermediate in situ.
-
Coupling Reaction: A solution of 2-(cyclopropylcarbonyl)aniline (Intermediate B) in a suitable solvent is then added to the reaction mixture containing the sulfamoyl chloride intermediate. The coupling reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the HCl generated during the reaction. The reaction is usually stirred at room temperature until completion.
-
Work-up and Purification: The reaction mixture is then washed with water and brine, and the organic layer is dried over a drying agent (e.g., anhydrous sodium sulfate). The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system, to afford the final product, Cyclosulfamuron, as a solid.
Data Presentation
Table 1: Physical and Chemical Properties of Cyclosulfamuron
| Property | Value | Reference(s) |
| CAS Number | 136849-15-5 | [5] |
| Molecular Formula | C₁₇H₁₉N₅O₆S | [9] |
| Molecular Weight | 421.43 g/mol | [9] |
| Appearance | White solid | [4] |
| Melting Point | 161.9 - 162.0 °C | [4][10] |
| Solubility in Water | 6.5 mg/L (at 20 °C) | [4] |
| Solubility in Organic Solvents (g/L at 20°C) | [10] | |
| Acetone | 21.0 | [10] |
| Dichloromethane | 50.0 | [10] |
| Ethyl acetate | 5.0 | [10] |
| Methanol | 1.5 | [10] |
| Toluene | 1.0 | [10] |
| n-Hexane | <0.001 | [10] |
| pKa | 5.04 (at 20 °C) | [10] |
Table 2: Spectroscopic Data for Cyclosulfamuron
| Spectroscopic Technique | Key Data | Reference(s) |
| Mass Spectrometry (MS) | Precursor ion [M+H]⁺: m/z 422.1129. Major fragment ions: m/z 261, 199.1, 182. | [5] |
| Infrared (IR) Spectroscopy | Characteristic absorptions for N-H, C=O, S=O, and C-O functional groups are expected. | [6][11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra would show characteristic signals for the cyclopropyl, phenyl, pyrimidinyl, and methoxy groups. |
Mechanism of Action: ALS Inhibition
Cyclosulfamuron, like other sulfonylurea herbicides, acts by inhibiting the plant enzyme Acetolactate Synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][4] This enzyme catalyzes the first committed step in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.
The inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately leading to plant death. The high specificity of sulfonylureas for the plant ALS enzyme contributes to their low toxicity in mammals.
Figure 2: Signaling pathway of Cyclosulfamuron's herbicidal action.
Conclusion
This document provides a detailed guide for the synthesis of the herbicide Cyclosulfamuron, intended for use by researchers and professionals in the fields of chemistry and drug development. The provided protocols for the synthesis of key intermediates and the final coupling reaction, along with the summarized analytical data, offer a practical resource for the laboratory preparation of this compound. The elucidation of its mechanism of action as an ALS inhibitor further enhances the understanding of its biological activity. It is imperative that all experimental work is conducted in a well-equipped laboratory by trained personnel, adhering to all necessary safety precautions.
References
- 1. BfR data for LC-MS/MS analysis - BfR [bfr.bund.de]
- 2. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Cyclosulfamuron – Wikipedia [de.wikipedia.org]
- 5. Cyclosulfamuron | C17H19N5O6S | CID 6451137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 7. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 8. researchgate.net [researchgate.net]
- 9. Cyclosulfamuron | CAS 136849-15-5 | LGC Standards [lgcstandards.com]
- 10. Cyclosulfamuron CAS#: 136849-15-5 [m.chemicalbook.com]
- 11. eng.uc.edu [eng.uc.edu]
Application Notes and Protocols: Palladium on Carbon (Pd/C) Catalyzed Nitro Group Reduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of nitro groups to primary amines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals, agrochemicals, and dyes.[1][2] Among the various methods available, catalytic hydrogenation using palladium on carbon (Pd/C) is a widely adopted and highly efficient procedure.[3] This method is favored for its generally high yields, mild reaction conditions, and the ease of removal of the heterogeneous catalyst by filtration.[4] These application notes provide detailed protocols and compiled data for the reduction of nitro groups using Pd/C, catering to the needs of researchers in academic and industrial settings.
Mechanism of Action
The catalytic hydrogenation of a nitro group over a palladium catalyst is a heterogeneous catalytic process. The reaction proceeds through the transfer of hydrogen to the nitro compound on the surface of the catalyst. While the exact mechanism can be complex and dependent on specific reaction conditions, it is generally understood to involve the adsorption of both the nitro compound and the hydrogen source onto the palladium surface, followed by a stepwise reduction of the nitro group to the corresponding amine. Intermediates such as nitroso and hydroxylamine species are transiently formed during this process.
Data Presentation: Reaction Parameters and Yields
The following table summarizes various reported conditions for the Pd/C-catalyzed reduction of nitroarenes, highlighting the versatility of this catalytic system with different hydrogen donors and reaction setups.
| Entry | Substrate (Example) | Hydrogen Source | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Halogenated Nitroarene | Hydrazine Hydrate | 5% | Methanol | 80 | 5 min | >95 | [1] |
| 2 | Halogenated Nitroarene | Hydrazine Hydrate | 10% | Methanol | 120 (Microwave) | 15 min | >95 | [1] |
| 3 | Various Nitro Compounds | H₂ (balloon) | 0.4% | Water | Room Temp. | Not Specified | High | [5][6] |
| 4 | Various Nitro Compounds | Silane | 0.4% | Water | Room Temp. | Not Specified | High | [5][6] |
| 5 | Halogenated Nitroarenes | Ammonium Formate | Not Specified | Not Specified | Not Specified | Not Specified | Good to Excellent | [7] |
| 6 | Aromatic Nitro Compounds | Hydrazine Hydrate | 0.52% | Not Specified | Not Specified | Short | Good to Excellent | [7] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using Hydrogen Gas
This protocol describes a standard laboratory setup for the reduction of a nitro compound using a hydrogen balloon.
Materials:
-
Nitro-containing substrate
-
Palladium on carbon (5% or 10% wt.)
-
Anhydrous solvent (e.g., Methanol, Ethanol, Ethyl Acetate, Acetic Acid)
-
Round-bottom flask equipped with a magnetic stir bar
-
Septum
-
Vacuum/Nitrogen line
-
Hydrogen balloon
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the nitro-containing substrate in an appropriate solvent.
-
Inert Atmosphere: Flush the flask with nitrogen or argon.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the reaction mixture under a positive pressure of inert gas. Caution: Pd/C can be pyrophoric, especially when dry. It is crucial to handle it in an inert atmosphere and not allow it to dry on filter paper exposed to air.[8]
-
Hydrogenation: Evacuate the flask and backfill with hydrogen from a balloon. Repeat this cycle three to four times to ensure a hydrogen atmosphere.[8]
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and flush the flask with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by crystallization or column chromatography.
Protocol 2: Catalytic Transfer Hydrogenation using Hydrazine Hydrate
This method avoids the need for gaseous hydrogen and can be particularly useful for selective reductions.
Materials:
-
Halogenated nitroarene (or other suitable substrate)
-
Palladium on carbon (5% or 10% wt.)
-
Methanol
-
Hydrazine hydrate
-
Round-bottom flask with a reflux condenser
Procedure:
-
Reaction Setup: To a solution of the halogenated nitroarene (1 mmol) in methanol (5 mL), add Pd/C (5 mol%).[1]
-
Reagent Addition: Add hydrazine hydrate (10 mmol) to the mixture.[1]
-
Heating: Heat the resulting solution at 80 °C under reflux for 5 minutes.[1] For substrates requiring more forcing conditions for complete reduction including dehalogenation, microwave heating at 120°C for 15 minutes with 10% Pd/C can be employed.[1]
-
Work-up: After cooling to room temperature, filter the mixture to remove the catalyst.[1]
-
Isolation: Concentrate the filtrate under vacuum, and purify the crude material by flash column chromatography.[1]
Substrate Scope and Limitations
Palladium on carbon is effective for the reduction of both aromatic and aliphatic nitro groups.[3] It demonstrates good functional group tolerance, though some groups are also susceptible to reduction.
-
Halogens: A significant advantage of using Pd/C with certain hydrogen donors like hydrazine hydrate is the potential for chemoselectivity. Under mild conditions, nitro groups on halogenated arenes can be selectively reduced without dehalogenation.[1][2] However, at higher temperatures or with hydrogen gas, dehalogenation can occur.[1]
-
Other Reducible Groups: Functional groups such as alkenes, alkynes, imines, and benzyl ethers can also be reduced under typical Pd/C hydrogenation conditions.[4][9] The cyano group has also been reported to be reduced under these conditions.[1] Careful selection of reaction conditions is therefore necessary to achieve the desired selectivity in multifunctional substrates.
-
Catalyst Poisoning: Certain functional groups, particularly those containing sulfur, can poison the catalyst, reducing its efficacy.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and the logical relationship of components in a Pd/C catalyzed nitro group reduction.
Caption: General workflow for Pd/C catalyzed nitro group reduction.
Caption: Common hydrogen sources for Pd/C nitro reductions.
References
- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Palladium on carbon - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclopropyl Ketones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered during the synthesis of cyclopropyl ketones. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of cyclopropyl ketones, offering potential causes and solutions.
Issue 1: Low Yield in the Synthesis of Cyclopropyl Methyl Ketone from α-Acetyl-γ-butyrolactone
Question: We are experiencing significantly lower than expected yields in our synthesis of cyclopropyl methyl ketone from α-acetyl-γ-butyrolactone via the 5-chloro-2-pentanone intermediate. What are the likely causes and how can we improve the yield?
Answer: Low yields in this two-step synthesis can often be attributed to several factors throughout the process. Here is a breakdown of potential issues and recommended troubleshooting steps:
-
Step 1: Formation of 5-Chloro-2-pentanone
-
Inefficient Condensation: During the initial reaction with hydrochloric acid, carbon dioxide is evolved. If the condenser is not efficient, some of the volatile 5-chloro-2-pentanone product can be carried away with the gas, leading to a lower yield.[1] Ensure you are using a high-efficiency condenser and that the cooling water flow is adequate.
-
Reaction Time and Temperature: The reaction to form 5-chloro-2-pentanone is sensitive to timing and temperature. Heating the reaction mixture too slowly can lead to the formation of byproducts. It is recommended to begin heating immediately after mixing the reactants.[1] Conversely, any delay in distilling the 5-chloro-2-pentanone after its formation can also decrease the yield; if the reaction mixture is left overnight, the yield can drop to below 50%.[1] The optimal temperature range for the chlorination reaction is typically between 85-105 °C.[2]
-
Incomplete Extraction: The 5-chloro-2-pentanone is typically isolated by distillation and subsequent extraction. Ensure thorough extraction of the aqueous layer with a suitable solvent like ether to recover all of the product.[1]
-
-
Step 2: Cyclization of 5-Chloro-2-pentanone
-
Base Concentration and Addition: The cyclization is effected by a strong base, such as sodium hydroxide. The concentration of the base and the rate of addition of 5-chloro-2-pentanone are critical. A solution of 180 g of sodium hydroxide in 180 ml of water has been reported to be effective. The chlorinated ketone should be added over 15-20 minutes.[1]
-
Reaction Initiation: If the reaction does not begin to boil during the addition of the chlorinated ketone, gentle heating may be necessary to initiate the cyclization. The reaction should then be continued at boiling for about an hour.[1]
-
Purity of 5-Chloro-2-pentanone: Using distilled 5-chloro-2-pentanone does not necessarily lead to better overall yields of cyclopropyl methyl ketone.[1] However, significant impurities could potentially interfere with the cyclization reaction.
-
Issue 2: Side Reactions and Byproduct Formation
Question: We are observing significant byproduct formation in our synthesis. What are the common side products and how can we minimize them?
Answer: Byproduct formation is a common challenge. The nature of the side products depends on the synthetic route.
-
Synthesis from α-Acetyl-γ-butyrolactone:
-
Formation of 2-Methyl-4,5-dihydrofuran: This is a common isomeric byproduct that is often difficult to separate from cyclopropyl methyl ketone due to their close boiling points.[3] This can arise from the rearrangement of the intermediate carbocation. Optimizing the reaction conditions, such as using a mixed catalyst system (e.g., sodium iodide and a second component) and carefully controlling the temperature, can improve selectivity and reduce the formation of this impurity.[3]
-
Ring-Opening of the Cyclopropyl Ketone: The cyclopropyl ring can be susceptible to opening under certain conditions, especially in the presence of nucleophiles or acids. For instance, in syntheses involving hydrogen borrowing catalysis, the displaced thiolate anion from a sulfur-based leaving group can ring-open the cyclopropyl ketone product via homoconjugate addition.[4]
-
-
Corey-Chaykovsky Cyclopropanation of Chalcones:
-
Epoxidation vs. Cyclopropanation: When using sulfur ylides with α,β-unsaturated ketones (chalcones), a competing reaction is epoxidation of the double bond. The choice of sulfur ylide is crucial. Dimethylsulfoxonium methylide (from trimethylsulfoxonium iodide) generally favors 1,4-addition, leading to the desired cyclopropane.[5][6][7] In contrast, dimethylsulfonium methylide (from trimethylsulfonium iodide) can lead to epoxidation.[6]
-
Ring Opening of Donor-Acceptor Cyclopropanes: When synthesizing 2-hydroxyaryl-substituted cyclopropyl ketones, the product can be prone to ring-opening due to the activating effect of the ortho-hydroxy group.[8] Careful control of reaction temperature and the quenching procedure is important to minimize this.[8]
-
Issue 3: Purification Challenges
Question: We are struggling to purify our cyclopropyl ketone product. What are the best practices for purification?
Answer: Purification can be challenging due to the volatility of some cyclopropyl ketones and the presence of close-boiling impurities.
-
Fractional Distillation: For volatile products like cyclopropyl methyl ketone, fractional distillation is a common purification method.[9] The use of an efficient fractionating column is necessary to separate the product from solvents and byproducts.[1] For instance, separating an ether-ketone mixture requires a well-insulated or heated column for good fractionation.[1]
-
Column Chromatography: For less volatile or solid cyclopropyl ketones, such as those derived from chalcones, column chromatography on silica gel is an effective purification method.[8]
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be used for purification.[8]
-
Dealing with 2-Methyl-4,5-dihydrofuran Impurity: This common impurity in the synthesis from α-acetyl-γ-butyrolactone can be difficult to remove by simple distillation. One patented method involves the addition of water or an alcohol to the crude product mixture. This selectively reacts with the dihydrofuran to form higher-boiling adducts, which can then be more easily separated by distillation.[10]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare cyclopropyl ketones?
A1: Several methods are commonly employed:
-
From α-Acetyl-γ-butyrolactone: This involves the reaction of α-acetyl-γ-butyrolactone with a hydrohalic acid to form a 5-halo-2-pentanone, which is then cyclized with a base to yield the cyclopropyl ketone.[1][2][11]
-
Corey-Chaykovsky Cyclopropanation: This method involves the reaction of an α,β-unsaturated ketone (enone), such as a chalcone, with a sulfur ylide, typically dimethylsulfoxonium methylide, to form the cyclopropyl ring.[5][8]
-
Hydrogen-Borrowing Catalysis: A newer method involves the α-cyclopropanation of ketones via hydrogen borrowing catalysis, where an intermediate α-alkylated ketone undergoes intramolecular displacement of a leaving group.[4]
-
Decarboxylative Ring Contraction: α-Acyl-γ-butyrolactones can undergo decarboxylative ring contraction catalyzed by halide ions in a dipolar aprotic solvent like DMSO to give cyclopropyl ketones in excellent yields.
Q2: How can I optimize the reaction conditions for the Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones?
A2: The synthesis of (het)aryl 2-(2-hydroxyaryl)cyclopropyl ketones via this method is sensitive to several parameters:
-
Base: Sodium hydride has been shown to be an effective base.[8]
-
Solvent: A mixture of DMSO and THF is a suitable solvent system.[8]
-
Temperature: Controlling the temperature is critical. The reaction of the ylide with the enone is often carried out at low temperatures, such as -10 °C to 0 °C, to improve the yield.[8] Performing the reaction at room temperature may result in only trace amounts of the desired product.[8]
-
Quenching: The quenching step is also important. Quenching the highly basic reaction mixture with ammonium chloride solution has been found to give good yields, whereas using acetic acid can result in very low yields.[8]
Q3: Are there any specific safety precautions to consider during the synthesis of cyclopropyl ketones?
A3: Yes, standard laboratory safety practices should always be followed. Specific points to consider for these syntheses include:
-
Handling of Reagents: Many of the reagents used are hazardous. For example, sodium hydride is highly flammable and reactive with water. Strong acids and bases should be handled with appropriate personal protective equipment. Trimethylsulfoxonium iodide is a skin and eye irritant.
-
Exothermic Reactions: Some of the reaction steps can be exothermic, particularly the cyclization of 5-chloro-2-pentanone with a strong base.[1] Proper temperature control and a controlled rate of addition of reagents are essential to prevent the reaction from becoming uncontrollable.
-
Gas Evolution: The reaction of α-acetyl-γ-butyrolactone with hydrochloric acid evolves carbon dioxide, which can cause pressure buildup if the reaction vessel is not properly vented.[1]
Data Presentation
Table 1: Comparison of Yields for Different Synthetic Methods of Cyclopropyl Ketones
| Starting Material(s) | Product | Reagents/Conditions | Yield (%) | Reference |
| α-Acetyl-γ-butyrolactone | Cyclopropyl methyl ketone | 1. HCl, H₂O, heat; 2. NaOH, H₂O, heat | 79-90 (crude 5-chloro-2-pentanone), then not specified for cyclization | [1] |
| α-Acetyl-γ-butyrolactone | Cyclopropyl methyl ketone | Ionic liquid, microwave, 100-140 °C | >98 | [12] |
| 2-Hydroxychalcone | (2-(2-Hydroxyphenyl)cyclopropyl)(phenyl)methanone | Trimethylsulfoxonium iodide, NaH, DMSO/THF, -10 °C | 70 | [8] |
| Hindered ketone and benzylic alcohol | α-Cyclopropyl ketone | Iridium-catalyzed hydrogen borrowing | 62-83 | [4] |
| α-Benzoyl-γ-butyrolactone | Cyclopropyl phenyl ketone | NaCl, DMSO, heat | Excellent |
Experimental Protocols
Protocol 1: Synthesis of Cyclopropyl Methyl Ketone from α-Acetyl-γ-butyrolactone
This protocol is based on the procedure described in Organic Syntheses.[1]
Step A: 5-Chloro-2-pentanone
-
In a 2-L distilling flask equipped with a condenser and a receiver cooled in an ice-water bath, combine 450 ml of concentrated hydrochloric acid, 525 ml of water, and 384 g (3 moles) of α-acetyl-γ-butyrolactone.
-
Add a boiling chip and begin heating the mixture immediately. Carbon dioxide will evolve.
-
Raise the temperature at a rate that prevents the reaction mixture from foaming into the condenser. The color will change from yellow to orange to black.
-
Distill the mixture as rapidly as possible. After collecting 900 ml of distillate, add 450 ml of water to the distilling flask and collect another 300 ml of distillate.
-
Separate the yellow organic layer from the distillate. Extract the aqueous layer with three 150-ml portions of ether.
-
Combine the organic layer and the ether extracts and dry over calcium chloride.
-
Remove the ether by distillation to obtain crude 5-chloro-2-pentanone (yield: 79–90%).
Step B: Methyl Cyclopropyl Ketone
-
In a 2-L three-necked flask fitted with a stirrer, reflux condenser, and a dropping funnel, place a solution of 180 g (4.5 moles) of sodium hydroxide in 180 ml of water.
-
Add 361.5 g (approximately 3 moles) of crude 5-chloro-2-pentanone to the sodium hydroxide solution over 15–20 minutes.
-
If the mixture does not begin to boil during the addition, gently heat it to initiate boiling and continue for 1 hour.
-
Arrange the condenser for distillation and distill the water-ketone mixture until the organic layer is removed from the reaction mixture.
-
Saturate the aqueous layer of the distillate with potassium carbonate and separate the upper layer of methyl cyclopropyl ketone.
-
Extract the aqueous layer with two 150-ml portions of ether.
-
Combine the ketone layer and the ether extracts and dry over calcium chloride.
-
Purify the methyl cyclopropyl ketone by fractional distillation.
Visualizations
Caption: Experimental workflow for the synthesis of cyclopropyl methyl ketone.
Caption: Simplified mechanism of the Corey-Chaykovsky cyclopropanation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN1994996A - Process for preparing cyclopropyl methyl ketone - Google Patents [patents.google.com]
- 3. CN113072434A - Method for preparing cyclopropyl methyl ketone by one-step method - Google Patents [patents.google.com]
- 4. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 6. adichemistry.com [adichemistry.com]
- 7. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 8. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. US6045662A - Process for preparing high-purity cyclopropyl methyl ketone - Google Patents [patents.google.com]
- 11. CN102643179A - Preparation method of cyclopropyl methyl ketone - Google Patents [patents.google.com]
- 12. Novel preparation method of cyclopropyl methyl ketone - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Troubleshooting Ring-Opening Reactions of Cyclopropyl Ketones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with ring-opening reactions of cyclopropyl ketones.
Frequently Asked Questions (FAQs)
Q1: My ring-opening reaction is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in cyclopropyl ketone ring-opening reactions can stem from several factors. Steric hindrance in the cyclopropyl ketone substrate can impede catalyst coordination and subsequent reaction, leading to reduced efficiency.[1] Inadequate activation of the cyclopropane ring, especially in substrates with only a single electron-withdrawing group, can also result in poor conversion. The stability of the catalyst itself can be a crucial factor; for instance, in SmI2-catalyzed reactions, slow substrate reduction can lead to catalyst deactivation and consequently, low product yield.[1]
To improve the yield, consider the following:
-
Optimize Catalyst and Ligands: For sterically hindered substrates, switching to a less sterically demanding ligand might improve reactivity.[1]
-
Adjust Reaction Conditions: Modifying the solvent, temperature, and reaction time can significantly impact the yield. For some systems, the addition of a co-catalyst or additive, such as Zn(OTf)₂ with a Rh(I) catalyst, can accelerate the reaction and improve yields.[2]
-
Substrate Modification: If possible, modifying the electronic properties of the substrate by introducing additional electron-withdrawing groups can enhance the reactivity of the cyclopropane ring.
Q2: I am observing a mixture of regioisomers. How can I control the regioselectivity of the ring-opening?
A2: Achieving high regioselectivity is a common challenge in the ring-opening of unsymmetrical cyclopropyl ketones. The choice of catalyst and reaction conditions plays a pivotal role in directing the cleavage of a specific C-C bond within the cyclopropane ring. For instance, in the cycloisomerization of methylenecyclopropyl ketones, different palladium catalysts such as PdCl₂(CH₃CN)₂ and Pd(PPh₃)₄ can lead to different product isomers.[3][4] The regioselectivity can be influenced by factors like the mode of catalyst coordination and the electronic and steric nature of the substituents on the cyclopropane ring. In some palladium-catalyzed reactions, the ring opening occurs predominantly at the less substituted C-C bond.
To control regioselectivity:
-
Catalyst Screening: Experiment with different catalysts (e.g., various Lewis acids or transition metal complexes) and ligands, as their electronic and steric properties can strongly influence the regiochemical outcome.[3][4][5]
-
Substituent Effects: The electronic nature of the substituents on the cyclopropyl ketone can direct the ring-opening. Electron-donating or withdrawing groups can influence the stability of intermediates, thereby favoring one reaction pathway over another.
Q3: My reaction is producing unexpected side products. What are they and how can I minimize their formation?
A3: The formation of side products is a frequent issue. Common side products include uncoupled (reduced) ring-opened species and dieneol ethers, which can arise from protodemetalation or β-hydride elimination of organometallic intermediates. In some cases, rearrangement reactions, such as the Cloke-Wilson rearrangement, can compete with the desired ring-opening, leading to the formation of dihydrofurans.
To minimize side products:
-
Strict Anhydrous and Inert Conditions: Many of the organometallic reagents and catalysts used are sensitive to moisture and air. Ensuring strictly anhydrous and inert reaction conditions can prevent the formation of reduced side products.
-
Temperature Control: The reaction temperature can influence the relative rates of competing reaction pathways. Careful temperature control can help to favor the desired reaction.
-
Choice of Quenching Agent: The method of quenching the reaction can also be important. Using a specific quenching agent at a low temperature can help to preserve the desired product and prevent degradation or side reactions during workup.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient activation of the cyclopropyl ketone. 3. Steric hindrance on the substrate.[1] 4. Low reaction temperature. | 1. Use a freshly prepared or properly stored catalyst. 2. Switch to a stronger Lewis acid or a more active transition metal catalyst. 3. For sterically hindered ketones, try a less bulky ligand or a smaller catalyst.[1] 4. Gradually increase the reaction temperature and monitor the progress. |
| Poor Regioselectivity | 1. Inappropriate catalyst for the desired regioselectivity.[3][4] 2. Reaction conditions favoring a different pathway. | 1. Screen a variety of catalysts with different electronic and steric properties.[3][4] For example, in Pd-catalyzed reactions, the choice between PdCl₂(CH₃CN)₂ and Pd(PPh₃)₄ can alter the product.[3][4] 2. Modify the solvent and temperature. |
| Formation of Byproducts | 1. Presence of water or oxygen. 2. Competing rearrangement reactions. 3. β-hydride elimination from intermediates. | 1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). 2. Adjust reaction conditions (e.g., temperature, catalyst) to disfavor the rearrangement pathway. 3. Choose a ligand system that disfavors β-hydride elimination. |
| Difficulty in Product Purification | 1. Similar polarity of the product and starting material. 2. Presence of closely related side products. | 1. Optimize the chromatographic conditions (e.g., solvent system, silica gel type). 2. Consider derivatization of the product to alter its polarity for easier separation. 3. If applicable, recrystallization may be an effective purification method. |
Data Presentation
Table 1: Effect of Catalyst on the Yield of Ring-Opening Reactions.
| Entry | Cyclopropyl Ketone | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Aryl cyclopropyl ketone | Pd(OAc)₂/PCy₃ | Toluene | 80 | 89 | [6] |
| 2 | Phenyl cyclopropyl ketone | Ni(acac)₂ | THF | 0 | 76 | [4] |
| 3 | Aromatic cyclopropyl ketone | Sc(OTf)₃/Chiral N,N'-dioxide | Ethyl Acetate | 60 | up to 99 | [7][8] |
| 4 | Alkylidenecyclopropyl ketone | PdCl₂(CH₃CN)₂ | Acetone | rt | up to 85 | [4] |
Experimental Protocols
Protocol 1: Nickel-Catalyzed Ring-Opening of Cyclopropyl Phenyl Ketone with Trimethylaluminum
This protocol describes the regioselective ring-opening of cyclopropyl phenyl ketone using a nickel catalyst.
Materials:
-
Nickel(II) acetylacetonate (Ni(acac)₂)
-
Cyclopropyl phenyl ketone
-
Trimethylaluminum (2.0 M solution in hexane)
-
Anhydrous tetrahydrofuran (THF)
-
2.0 M Hydrochloric acid
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of nickel acetylacetonate (5.1 mg, 0.02 mmol) and cyclopropyl phenyl ketone (29.2 mg, 0.2 mmol) in freshly distilled tetrahydrofuran (2.0 mL) in a flame-dried flask under an argon atmosphere, add a 2.0 M solution of trimethylaluminum in hexane (0.5 mL, 1.0 mmol) at 0 °C.
-
Stir the reaction mixture at 0 °C for 3 hours.
-
Quench the reaction by the slow addition of 2.0 M hydrochloric acid.
-
Separate the organic layer, and extract the aqueous phase with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate it in vacuo.
-
Purify the resulting liquid by silica gel thin-layer chromatography (hexane:ethyl acetate = 10:1) to afford the ring-opened product.
Protocol 2: Scandium(III)-Catalyzed Asymmetric Ring-Opening with β-Naphthols
This protocol details the asymmetric ring-opening of an aromatic cyclopropyl ketone with a β-naphthol nucleophile catalyzed by a chiral Sc(III) complex.[7][8]
Materials:
-
Scandium(III) triflate (Sc(OTf)₃)
-
Chiral N,N'-dioxide ligand
-
Aromatic or vinyl-substituted cyclopropyl ketone
-
β-Naphthol
-
Anhydrous ethyl acetate
-
Lithium chloride (optional additive)
Procedure:
-
In a glovebox or under an inert atmosphere, prepare the chiral catalyst in situ by mixing Sc(OTf)₃ (10 mol%) and the chiral N,N'-dioxide ligand (11 mol%) in anhydrous ethyl acetate.
-
Add the cyclopropyl ketone (1.0 equiv) and β-naphthol (1.2 equiv) to the catalyst solution.
-
If necessary, add LiCl as an additive to improve yield and enantioselectivity.
-
Stir the reaction mixture at 60 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the chiral β-naphthol derivative.
Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in cyclopropyl ketone ring-opening reactions.
Lewis Acid-Catalyzed Ring-Opening Pathway
Caption: A simplified diagram of a Lewis acid-catalyzed ring-opening pathway for cyclopropyl ketones.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic regioselectivity control in ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric ring-opening of cyclopropyl ketones with β-naphthols catalyzed by a chiral N,N′-dioxide–scandium(iii) complex - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
"improving regioselectivity in the synthesis of cyclopropyl p-nitrophenyl ketone"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of the synthesis of cyclopropyl p-nitrophenyl ketone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of cyclopropyl p-nitrophenyl ketone, particularly via the cyclopropanation of p-nitrochalcone.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Cyclopropyl p-Nitrophenyl Ketone | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Side reactions: Formation of byproducts such as the corresponding epoxide (in Corey-Chaykovsky reaction) or rearranged products. 3. Decomposition of starting material or product: Harsh reaction conditions (e.g., high temperature, strong acid/base). 4. Inefficient purification: Loss of product during workup and chromatography. | 1. Optimize reaction conditions: Monitor the reaction by TLC to determine the optimal reaction time. Gradually increase the temperature if the reaction is sluggish, but be mindful of potential decomposition. 2. Choose the appropriate reagent and conditions: For the Corey-Chaykovsky reaction, use dimethylsulfoxonium methylide (DMSOM) which favors 1,4-addition to give the cyclopropane, over dimethylsulfonium methylide (DMSM) which can lead to 1,2-addition and epoxide formation.[1] For Simmons-Smith reactions, ensure the zinc-copper couple is activated. 3. Maintain controlled temperature: Run the reaction at the recommended temperature. For the Corey-Chaykovsky reaction, it is often beneficial to conduct the ylide formation and the subsequent reaction at low temperatures (e.g., 0 °C to room temperature).[2] 4. Careful workup and purification: Use a suitable solvent system for extraction and chromatography to minimize product loss. |
| Poor Regioselectivity (Formation of Epoxide byproduct) | 1. Use of an inappropriate sulfur ylide in the Corey-Chaykovsky reaction: Dimethylsulfonium methylide (DMSM) has a higher propensity for 1,2-addition to the carbonyl group of enones, leading to epoxide formation.[1] 2. Reaction kinetics vs. thermodynamics: While 1,2-addition can be kinetically favored, the 1,4-addition leading to the cyclopropane is often the thermodynamically more stable pathway, especially with DMSOM.[1] | 1. Utilize Dimethylsulfoxonium Methylide (DMSOM): DMSOM is the reagent of choice for the cyclopropanation of α,β-unsaturated ketones as it strongly favors the 1,4-conjugate addition pathway that leads to the desired cyclopropyl ketone.[1][3] 2. Control reaction temperature: Lower temperatures can sometimes favor the kinetic product (epoxide). Running the reaction at room temperature or slightly above may favor the thermodynamic product (cyclopropane). |
| Formation of Poly-cyclopropanated or Other Side Products | 1. In Simmons-Smith reaction: If the aromatic ring of the chalcone contains other double bonds, poly-cyclopropanation can occur. 2. In Friedel-Crafts acylation: This method is generally not suitable for substrates with electron-withdrawing groups like the nitro group, leading to poor yields and side reactions.[4] | 1. Use of a stoichiometric amount of the cyclopropanating agent: Carefully control the stoichiometry of the Simmons-Smith reagent to favor mono-cyclopropanation. 2. Select an alternative synthetic route: The cyclopropanation of a pre-formed chalcone (p-nitrochalcone) is a more regioselective approach than attempting a Friedel-Crafts acylation on nitrobenzene. |
| Difficulty in Isolating the Pure Product | 1. Co-elution with starting material or byproducts: Similar polarities of the desired product and impurities. 2. Oily product: The product may not crystallize easily. | 1. Optimize chromatographic conditions: Use a different solvent system or a different stationary phase for column chromatography to improve separation. 2. Trituration or recrystallization: Attempt to induce crystallization by triturating the oil with a non-polar solvent or by performing recrystallization from a suitable solvent mixture. |
Frequently Asked Questions (FAQs)
Q1: Which is the most reliable method for the regioselective synthesis of cyclopropyl p-nitrophenyl ketone?
A1: The Corey-Chaykovsky reaction using dimethylsulfoxonium methylide (DMSOM) on p-nitrochalcone is a highly reliable and regioselective method. This is because DMSOM preferentially undergoes a 1,4-conjugate addition to the α,β-unsaturated ketone, leading to the formation of the cyclopropyl ketone, while minimizing the formation of the epoxide byproduct that can result from 1,2-addition.[1][3]
Q2: Can I use the Simmons-Smith reaction for this synthesis? What are the potential challenges?
A2: Yes, the Simmons-Smith reaction can be used. However, the reactivity of the zinc carbenoid can be influenced by the electronic nature of the substrate. The electron-withdrawing nitro group on the chalcone might decrease the nucleophilicity of the double bond, potentially requiring more forcing conditions or modified Simmons-Smith reagents. Stereocontrol can also be a challenge unless there is a directing group present in the molecule.
Q3: Why is Friedel-Crafts acylation not a recommended method for synthesizing cyclopropyl p-nitrophenyl ketone directly from nitrobenzene?
A3: Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. This makes the reaction with cyclopropanecarbonyl chloride very difficult and often results in extremely low or no yield of the desired product.[4]
Q4: What is the role of the solvent in the Corey-Chaykovsky reaction?
A4: The solvent plays a crucial role in the formation and stability of the sulfur ylide. A mixture of a polar aprotic solvent like dimethyl sulfoxide (DMSO) and a less polar ether solvent like tetrahydrofuran (THF) is commonly used. DMSO helps to dissolve the sulfonium salt and stabilize the ylide, while THF can help to control the reaction rate.[2]
Q5: How can I confirm the regioselectivity of my product?
A5: The regioselectivity can be confirmed using spectroscopic methods. In the ¹H NMR spectrum of the cyclopropyl ketone, you would expect to see characteristic signals for the cyclopropyl protons, typically in the upfield region (around 1-3 ppm). The presence of the carbonyl group can be confirmed by ¹³C NMR (a signal around 190-200 ppm) and IR spectroscopy (a strong absorption around 1670-1690 cm⁻¹). The absence of signals corresponding to an epoxide structure would confirm the desired regioselectivity.
Data Presentation
The following table summarizes yields for the Corey-Chaykovsky cyclopropanation of various substituted chalcones, demonstrating the general applicability and efficiency of this method for forming cyclopropyl ketones.
| Entry | Aryl Group (R¹) | Aryl Group (R²) | Product Yield (%) | Reference |
| 1 | Phenyl | 2-Hydroxyphenyl | 70% | [2] |
| 2 | 4-Methoxyphenyl | 2-Hydroxy-5-nitrophenyl | 81% | [2] |
| 3 | Thiophen-2-yl | 2-Hydroxyphenyl | 66% | [2] |
| 4 | 4-Methoxyphenyl | 5-Fluoro-2-hydroxyphenyl | 78% | [2] |
Note: The yields are for the isolated product after purification.
Experimental Protocols
Recommended Protocol: Regioselective Synthesis of Cyclopropyl p-Nitrophenyl Ketone via Corey-Chaykovsky Reaction
This protocol is adapted from a general procedure for the cyclopropanation of chalcones.[2]
Materials:
-
p-Nitrochalcone
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add trimethylsulfoxonium iodide (1.1 mmol). Add a 1:1 mixture of anhydrous THF and anhydrous DMSO (10 mL). Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 15 minutes, and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases and the solution becomes homogeneous and clear.
-
Cyclopropanation: Cool the freshly prepared ylide solution back to 0 °C.
-
Dissolve p-nitrochalcone (1.0 mmol) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cyclopropyl p-nitrophenyl ketone.
Mandatory Visualization
Caption: Reaction pathways in the Corey-Chaykovsky reaction of p-nitrochalcone.
Caption: Troubleshooting workflow for the synthesis of cyclopropyl p-nitrophenyl ketone.
References
Navigating Exothermic Reactions in Cyclopropyl p-Nitrophenyl Ketone Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of cyclopropyl p-nitrophenyl ketone. The information is tailored for professionals in research, scientific, and drug development fields to ensure safe and efficient experimental execution.
Troubleshooting Guide: Managing Exothermic Events
Uncontrolled exothermic reactions can lead to reduced product yield, increased impurity formation, and significant safety hazards. Below is a troubleshooting guide to address common issues encountered during the synthesis of cyclopropyl p-nitrophenyl ketone, particularly when employing the Corey-Chaykovsky cyclopropanation of p-nitrochalcone.
| Issue | Potential Cause | Recommended Action |
| Rapid Temperature Spike During Reagent Addition | 1. Addition rate of the sulfur ylide or base is too fast.2. Inadequate cooling of the reaction vessel.3. Concentration of reactants is too high. | 1. Reduce the addition rate of the reagent. Consider using a syringe pump for precise control.2. Ensure the cooling bath is at the target temperature and that there is efficient heat transfer to the reaction mixture.3. Dilute the reactants with an appropriate solvent. |
| Reaction Runaway (Uncontrolled Exotherm) | 1. Cooling system failure.2. Accumulation of unreacted reagents followed by rapid reaction.3. Incorrect reaction scale-up without proper thermal hazard assessment. | 1. Immediately stop the addition of reagents. If safe, quench the reaction with a pre-cooled, appropriate quenching agent.2. Maintain a slow and steady addition rate to prevent reagent accumulation.3. Conduct a thorough thermal hazard analysis, including determining the adiabatic temperature rise (ΔTad) and Maximum Temperature of the Synthesis Reaction (MTSR), before scaling up.[1][2] |
| Low Product Yield | 1. Decomposition of the product or reactants due to excessive temperature.2. Side reactions becoming dominant at higher temperatures. | 1. Maintain the reaction temperature at a consistent, low level (e.g., 0 °C or below).[3]2. Optimize the reaction temperature to favor the desired product formation. |
| Formation of Impurities | 1. Localized heating causing side reactions.2. Reaction temperature is too high. | 1. Ensure vigorous stirring to maintain a homogenous temperature throughout the reaction mixture.2. Lower the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic steps in the synthesis of cyclopropyl p-nitrophenyl ketone?
The primary exothermic event in the likely synthetic route, the Corey-Chaykovsky cyclopropanation, is the reaction of the sulfur ylide with the p-nitrochalcone. The formation of the ylide itself, by deprotonation of a sulfonium salt with a strong base, can also be exothermic.
Q2: Why is temperature control so critical in this synthesis?
Temperature control is crucial for several reasons:
-
Safety: To prevent a runaway reaction, which can lead to a rapid increase in temperature and pressure, potentially causing an explosion or fire.[4][5]
-
Yield and Purity: Higher temperatures can lead to the decomposition of reactants and products, as well as the formation of unwanted byproducts, thereby reducing the yield and purity of the desired cyclopropyl p-nitrophenyl ketone.[3]
-
Selectivity: In some cases, temperature can influence the stereoselectivity of the cyclopropanation.
Q3: What are the key parameters to monitor for managing the exotherm?
The key parameters to monitor are:
-
Reaction Temperature: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture.
-
Addition Rate: Carefully control the rate of addition of the limiting reagent.
-
Stirring Rate: Ensure efficient stirring to maintain a uniform temperature.
-
Cooling Bath Temperature: Monitor the temperature of the external cooling bath.
Q4: What are the recommended cooling methods for this reaction?
For laboratory-scale synthesis, an ice-salt bath or a cryocooler is recommended to maintain temperatures at or below 0 °C. For larger-scale reactions, a jacketed reactor with a circulating cooling fluid is essential.
Q5: What should I do in case of a cooling system failure?
In the event of a cooling system failure, immediately cease the addition of all reagents. If the temperature begins to rise uncontrollably, and it is safe to do so, quench the reaction by adding a pre-determined, appropriate quenching agent. Have an emergency plan in place before starting the experiment.
Experimental Protocols
Synthesis of p-Nitrochalcone (Precursor)
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To a solution of p-nitroacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (2.5 equivalents).
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Stir the mixture at room temperature for 12-24 hours.
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Pour the reaction mixture into cold water and neutralize with 2 M HCl.
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Collect the precipitated p-nitrochalcone by filtration, wash with water, and dry.
Corey-Chaykovsky Cyclopropanation
-
In a three-necked flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet, dissolve trimethylsulfoxonium iodide (1.1 equivalents) in a 1:1 mixture of dry THF and DMSO under a nitrogen atmosphere.
-
Cool the solution in an ice-salt bath to 0 °C.
-
Slowly add a 60% suspension of sodium hydride (3 equivalents) in mineral oil to the cooled solution.
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Stir the mixture at 0 °C for 30-40 minutes until gas evolution ceases.
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Add a solution of p-nitrochalcone (1 equivalent) in DMSO dropwise to the ylide solution, maintaining the internal temperature at or below 0 °C.
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Stir the reaction mixture at 0 °C for 1-2 hours.
-
Carefully quench the reaction by the slow addition of a cold, saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data on Exotherm Management
The following table provides a summary of key thermal safety parameters that should be considered and, where possible, determined experimentally for the synthesis. The values presented are illustrative and will vary depending on the specific reaction conditions.
| Parameter | Definition | Typical Value Range for Nitration/Cyclopropanation | Significance for Safety |
| Adiabatic Temperature Rise (ΔTad) | The maximum temperature increase of the reaction mixture under adiabatic (no heat loss) conditions.[1] | 50 - 200 °C | A high ΔTad indicates a high potential for a thermal runaway. |
| Maximum Temperature of the Synthesis Reaction (MTSR) | The highest temperature that can be reached during the reaction under normal operating conditions, including potential deviations.[2] | 40 - 80 °C | Should be significantly lower than the decomposition temperature of any component in the reaction mixture. |
| Heat of Reaction (ΔHr) | The total amount of heat released or absorbed during the reaction. | -100 to -400 kJ/mol | A highly exothermic reaction (large negative ΔHr) requires a more robust cooling system. |
Visualizations
Troubleshooting Logic for Exothermic Events
Caption: Troubleshooting workflow for managing an unexpected exothermic event.
Experimental Workflow for Cyclopropanation
Caption: Step-by-step experimental workflow for the Corey-Chaykovsky cyclopropanation.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan | Chemical Engineering Transactions [cetjournal.it]
- 3. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 5. wjarr.com [wjarr.com]
Technical Support Center: Degradation Pathways of Cyclopropyl p-Nitrophenyl Ketone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of cyclopropyl p-nitrophenyl ketone.
Troubleshooting Guides
This section addresses common issues that may be encountered during the experimental investigation of cyclopropyl p-nitrophenyl ketone degradation.
Issue 1: Inconsistent or Non-reproducible Kinetic Data
Question: My kinetic studies on the hydrolysis of cyclopropyl p-nitrophenyl ketone are showing a high degree of variability between experiments. What are the potential causes and how can I troubleshoot this?
Answer: Inconsistent kinetic data can arise from several factors. Here's a systematic approach to troubleshooting:
-
Purity of Reactants and Solvents: Ensure the purity of your cyclopropyl p-nitrophenyl ketone starting material and any solvents used. Impurities can act as catalysts or inhibitors, leading to variable reaction rates.
-
Recommendation: Use high-purity reagents and solvents (e.g., HPLC grade). Consider purifying your starting material if its purity is uncertain.
-
-
Temperature Control: Reaction rates are highly sensitive to temperature fluctuations.
-
Recommendation: Use a thermostatically controlled water bath or reaction block to maintain a constant and uniform temperature throughout the experiment.
-
-
pH Stability: If studying hydrolysis, the pH of the reaction medium is critical. Small shifts in pH can significantly alter the rate.
-
Recommendation: Use a reliable buffer system and ensure its capacity is sufficient to maintain the desired pH throughout the reaction. Calibrate your pH meter regularly.
-
-
Mixing: Inadequate mixing can lead to localized concentration gradients and non-uniform reaction rates.
-
Recommendation: Ensure efficient and consistent stirring of the reaction mixture.
-
-
Analyte Adsorption: The compound or its degradation products may adsorb to the surfaces of glassware or plasticware.
-
Recommendation: Silanize glassware to minimize adsorption. Use inert materials for all reaction components.
-
Issue 2: Poor Peak Shape or Resolution in HPLC Analysis
Question: I am analyzing the degradation of cyclopropyl p-nitrophenyl ketone by HPLC, but I'm observing peak tailing, fronting, or splitting. What could be the cause?
Answer: Poor peak shape in HPLC is a common issue that can compromise the accuracy of your quantitative analysis. Here are some common causes and solutions:
-
Column Overload: Injecting too concentrated a sample can lead to peak broadening and tailing.
-
Recommendation: Dilute your sample and re-inject.
-
-
Inappropriate Mobile Phase: The mobile phase composition, including pH and solvent strength, is crucial for good peak shape.
-
Recommendation:
-
For basic compounds that may tail due to interaction with residual silanols on the column, add a small amount of a competing base (e.g., triethylamine) to the mobile phase.
-
Ensure the mobile phase is adequately buffered if your analyte's ionization state is pH-dependent.
-
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can lead to poor peak shape.
-
Recommendation: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Recommendation: Whenever possible, dissolve your sample in the mobile phase.
-
| Problem | Possible Cause | Solution |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., silanol interactions). | Add a competing base to the mobile phase; use a column with end-capping. |
| Peak Fronting | Sample overload; low sample solubility in the mobile phase. | Dilute the sample; change the sample solvent. |
| Split Peaks | Column void or contamination at the inlet frit. | Reverse-flush the column; replace the frit or the column. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the degradation of cyclopropyl p-nitrophenyl ketone.
Q1: What are the likely degradation pathways for cyclopropyl p-nitrophenyl ketone?
A1: Based on its chemical structure, cyclopropyl p-nitrophenyl ketone is susceptible to degradation through several pathways:
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Hydrolysis: The ketone functional group can undergo nucleophilic attack by water, leading to the cleavage of the bond between the carbonyl carbon and the cyclopropyl ring or the p-nitrophenyl ring. The primary hydrolysis product is expected to be p-nitrobenzoic acid and cyclopropyl methyl carbinol, or ring-opened products.
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Photodegradation: Aromatic ketones are known to be photoreactive. Upon absorption of UV light, the ketone can be excited to a triplet state, which can then undergo various reactions, including hydrogen abstraction from the solvent or other molecules, or rearrangement reactions.
-
Metabolic Degradation: In biological systems, the cyclopropyl group can be a site of metabolic attack. Cytochrome P450 enzymes can catalyze the oxidation of the cyclopropyl ring, potentially leading to ring-opening and the formation of reactive intermediates. The nitro group can also be reduced by nitroreductases.
Q2: How can I monitor the degradation of cyclopropyl p-nitrophenyl ketone experimentally?
A2: The degradation can be monitored by tracking the disappearance of the parent compound and the appearance of degradation products over time. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose, as the p-nitrophenyl group provides a strong chromophore.
Q3: What are the expected degradation products I should look for?
A3: Potential degradation products include:
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From Hydrolysis: p-nitrobenzoic acid, cyclopropanol, and potentially ring-opened products derived from the cyclopropyl group.
-
From Photodegradation: Products resulting from photoreduction of the ketone (e.g., an alcohol) or rearrangements.
-
From Metabolism: Hydroxylated and ring-opened derivatives of the cyclopropyl group, and reduction of the nitro group to an amino group.
Q4: Are there any specific safety precautions I should take when studying the degradation of this compound?
A4: Yes. p-Nitrophenyl compounds can be toxic, and their degradation products may also be hazardous. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: Kinetic Study of Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of cyclopropyl p-nitrophenyl ketone in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 10 mM.
-
Reaction Setup:
-
In a thermostated reaction vessel, add a known volume of buffer solution (e.g., phosphate buffer, pH 7.4).
-
Allow the buffer to equilibrate to the desired temperature (e.g., 37 °C).
-
-
Initiation of Reaction: Initiate the reaction by adding a small aliquot of the stock solution to the pre-warmed buffer to achieve the desired final concentration (e.g., 100 µM).
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquots by adding an equal volume of cold acetonitrile containing an internal standard.
-
Analysis: Analyze the quenched samples by HPLC-UV to determine the concentration of the remaining cyclopropyl p-nitrophenyl ketone.
-
Data Analysis: Plot the natural logarithm of the concentration of the reactant versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant.
Protocol 2: Photodegradation Study
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Sample Preparation: Prepare a solution of cyclopropyl p-nitrophenyl ketone in a photochemically inert solvent (e.g., acetonitrile or water) in a quartz cuvette.
-
Irradiation: Irradiate the sample with a light source of a specific wavelength (e.g., 300-350 nm) in a photolysis apparatus.
-
Monitoring: At regular time intervals, stop the irradiation and record the UV-Vis spectrum of the solution to monitor the disappearance of the starting material. Alternatively, withdraw aliquots for HPLC analysis.
-
Quantum Yield Calculation: The quantum yield can be determined by comparing the rate of degradation to that of a chemical actinometer irradiated under identical conditions.
Quantitative Data
Table 1: Hydrolysis Rate Constants of Analagous p-Nitrophenyl Esters
| Compound | pH | Temperature (°C) | k (s⁻¹) |
| p-Nitrophenyl acetate | 7.4 | 25 | ~1 x 10⁻⁸ |
| p-Nitrophenyl phosphate | 8.0 | 37 | ~3 x 10⁻⁵ |
Table 2: Photodegradation Quantum Yields of Analagous Aromatic Ketones
| Compound | Solvent | Wavelength (nm) | Quantum Yield (Φ) |
| Benzophenone | Benzene | 313 | 0.99 |
| Acetophenone | n-Hexane | 313 | 0.22 |
Visualizations
Caption: Potential degradation pathways of cyclopropyl p-nitrophenyl ketone.
Caption: Troubleshooting logic for poor HPLC peak shape.
"by-product formation in the synthesis of o-nitrophenyl cyclopropyl ketone"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of o-nitrophenyl cyclopropyl ketone. Our focus is to address common challenges, particularly the formation of by-products, to enhance the efficiency and success of your synthetic endeavors.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of o-nitrophenyl cyclopropyl ketone, which is typically achieved through a two-step process: Friedel-Crafts acylation of benzene with cyclopropanecarbonyl chloride to form cyclopropyl phenyl ketone, followed by nitration.
Problem 1: Low Yield of the Desired o-Nitrophenyl Cyclopropyl Ketone and Presence of Multiple Isomers
Symptoms:
-
The final product mixture shows a low percentage of the ortho-isomer.
-
NMR or chromatography analysis indicates the presence of significant amounts of meta- and para-isomers.
Possible Causes:
-
Inherent directing effects of the acyl group: The cyclopropylcarbonyl group is an ortho-, para-director, but also deactivating. Nitration of cyclopropyl phenyl ketone naturally yields a mixture of ortho, meta, and para isomers.
-
Nitrating agent and reaction conditions: The choice of nitrating agent and reaction temperature can influence the isomer distribution.
Solutions:
-
Optimize Nitration Conditions: The use of acetyl nitrate (prepared in situ from fuming nitric acid and acetic anhydride) has been reported to yield a significant proportion of the ortho isomer.[1]
-
Purification: Employ chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to separate the desired ortho-isomer from the meta- and para-isomers.[2] Recrystallization can also be effective for isolating the major isomer if there is a significant difference in solubility.[1]
Problem 2: Presence of Unreacted Cyclopropyl Phenyl Ketone
Symptoms:
-
Analysis of the crude product after nitration shows a significant amount of the starting material, cyclopropyl phenyl ketone.
Possible Causes:
-
Incomplete Nitration: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or a less potent nitrating agent.
-
Deactivation of the Aromatic Ring: The acyl group deactivates the benzene ring, making the nitration reaction slower than that of unsubstituted benzene.
Solutions:
-
Increase Reaction Time or Temperature: Carefully increase the reaction time or temperature, monitoring the reaction progress by thin-layer chromatography (TLC) or other analytical methods.
-
Use a Stronger Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid ("mixed acid") is a more potent nitrating agent and may drive the reaction to completion. However, be aware that this may also affect the isomer distribution.[1]
Problem 3: Formation of Ring-Opened By-products
Symptoms:
-
Mass spectrometry or NMR analysis suggests the presence of compounds without the characteristic cyclopropyl group.
Possible Causes:
-
Harsh Lewis Acid Conditions: Strong Lewis acids used in the Friedel-Crafts acylation step can potentially catalyze the ring-opening of the cyclopropyl ketone.[3][4][5][6][7]
-
Instability of the Cyclopropyl Ring: While generally stable, the cyclopropyl group can be susceptible to ring-opening under certain acidic or catalytic conditions.
Solutions:
-
Use Milder Lewis Acids: For the Friedel-Crafts acylation, consider using milder Lewis acids or a stoichiometric amount of the catalyst to minimize side reactions.
-
Control Reaction Temperature: Perform the Friedel-Crafts acylation at a lower temperature to reduce the likelihood of ring-opening.
-
Careful Work-up: Ensure that the work-up procedure does not expose the product to harsh acidic conditions for prolonged periods.
Frequently Asked Questions (FAQs)
Q1: What are the major by-products in the synthesis of o-nitrophenyl cyclopropyl ketone?
A1: The primary by-products are the positional isomers, m-nitrophenyl cyclopropyl ketone and p-nitrophenyl cyclopropyl ketone. These are formed during the nitration of the cyclopropyl phenyl ketone intermediate.
Q2: Why is a mixture of isomers formed during nitration?
A2: The cyclopropylcarbonyl group on the benzene ring directs incoming electrophiles (like the nitronium ion, NO₂⁺) to the ortho and para positions. However, it is also a deactivating group, which can lead to some meta-substitution. The steric hindrance of the cyclopropylcarbonyl group can also influence the ratio of ortho to para products.
Q3: Is it possible to synthesize o-nitrophenyl cyclopropyl ketone by direct Friedel-Crafts acylation of nitrobenzene?
A3: Direct Friedel-Crafts acylation of nitrobenzene is generally not feasible. The nitro group is a strong deactivating group, which makes the aromatic ring too electron-poor to undergo electrophilic substitution under standard Friedel-Crafts conditions.
Q4: What is the typical isomer distribution after the nitration of cyclopropyl phenyl ketone?
A4: The isomer distribution is highly dependent on the reaction conditions. One study using acetyl nitrate reported a product mixture containing approximately 38% ortho, 59% meta, and 3% para isomers.[1]
Q5: How can I confirm the identity of the different isomers?
A5: The isomers can be identified and quantified using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: The ¹H and ¹³C NMR spectra will show distinct chemical shifts and coupling patterns for the aromatic protons and carbons of each isomer.
-
High-Performance Liquid Chromatography (HPLC): Using an appropriate column and mobile phase, the isomers can be separated and quantified.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to separate the isomers and confirm their molecular weight.
Q6: Are there any other potential by-products I should be aware of?
A6: While less common under optimized conditions, by-products from the ring-opening of the cyclopropyl group are a possibility, especially if harsh Lewis acids are used in the acylation step. Additionally, impurities in the starting materials or side reactions during work-up could lead to other minor by-products.
Data Presentation
Table 1: Isomer Distribution in the Nitration of Cyclopropyl Phenyl Ketone
| Isomer | Percentage (%) with Acetyl Nitrate[1] | Percentage (%) with "Mixed Acid"[1] |
| o-Nitrophenyl Cyclopropyl Ketone | 38 | 30 |
| m-Nitrophenyl Cyclopropyl Ketone | 59 | Not explicitly quantified, but is the major product |
| p-Nitrophenyl Cyclopropyl Ketone | 3 | Not explicitly quantified |
Experimental Protocols
Synthesis of Cyclopropyl Phenyl Ketone (Friedel-Crafts Acylation)
This is a general procedure and may require optimization.
-
To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add cyclopropanecarbonyl chloride dropwise.
-
After the addition is complete, add benzene dropwise while maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain cyclopropyl phenyl ketone.
Nitration of Cyclopropyl Phenyl Ketone
The following protocol is based on a literature procedure.[1]
-
Prepare acetyl nitrate in situ by slowly adding fuming nitric acid to acetic anhydride at a low temperature (e.g., 0-5 °C).
-
Add a solution of cyclopropyl phenyl ketone in acetic anhydride to the freshly prepared acetyl nitrate solution dropwise, maintaining the low temperature.
-
Stir the reaction mixture at a controlled temperature for a specified period, monitoring the reaction by TLC.
-
After the reaction is complete, pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic extracts with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain a mixture of nitrated isomers.
-
Separate the isomers using column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for o-nitrophenyl cyclopropyl ketone and major by-products.
Caption: Troubleshooting decision tree for the synthesis of o-nitrophenyl cyclopropyl ketone.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lewis acid catalysed asymmetric cascade reaction of cyclopropyl ketones: concise synthesis of pyrrolobenzothiazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimization of Catalytic Hydrogenation of Nitrophenyl Ketones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of nitrophenyl ketones.
Troubleshooting Guide
This section addresses common issues encountered during the experimental process.
Issue 1: Low or No Conversion of the Nitrophenyl Ketone
-
Question: My catalytic hydrogenation of a nitrophenyl ketone is showing low to no conversion. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no conversion can stem from several factors:
-
Catalyst Inactivity: The catalyst may be poisoned or deactivated. Ensure your starting materials and solvent are free from potential poisons like sulfur compounds, thiols, or thioethers.[1] If catalyst poisoning is suspected, filter the current catalyst and add a fresh batch to the reaction mixture.
-
Insufficient Hydrogen Pressure: Some reactions require higher hydrogen pressure to proceed efficiently. If you are using a hydrogen balloon, consider switching to a high-pressure reactor (e.g., a Parr shaker) to increase the hydrogen concentration in the reaction medium.
-
Improper Solvent: The choice of solvent can significantly impact the reaction rate. Common solvents for this reaction include ethanol, methanol, and ethyl acetate. Ensure your substrate is soluble in the chosen solvent.
-
Reaction Temperature: The reaction may require a higher temperature to overcome the activation energy. Gradually increase the temperature while monitoring the reaction progress.
-
Poor Mass Transfer: Inadequate stirring can lead to poor mixing of the substrate, catalyst, and hydrogen, resulting in a slow reaction rate. Ensure vigorous stirring throughout the reaction.
-
Issue 2: Poor Chemoselectivity - Reduction of the Ketone Group
-
Question: My reaction is reducing both the nitro group and the ketone functionality. How can I selectively reduce the nitro group while preserving the ketone?
-
Answer: Achieving high chemoselectivity for the nitro group over the ketone is a common challenge. Here are some strategies to improve selectivity:
-
Catalyst Choice: The choice of catalyst is crucial. While Pd/C is a common choice, it can sometimes lead to over-reduction.[2] Consider using catalysts known for higher chemoselectivity in nitro group reductions, such as gold-based catalysts or modified ruthenium catalysts.[3]
-
Catalyst Modifiers/Poisons: The addition of a catalyst "poison" can selectively inhibit the hydrogenation of the ketone. Diphenylsulfide is a known additive used with Pd/C to selectively reduce alkenes and alkynes without affecting carbonyl groups.
-
Reaction Conditions: Milder reaction conditions (lower temperature and pressure) generally favor the reduction of the more labile nitro group over the ketone.
-
Alternative Reducing Agents: If catalytic hydrogenation proves unselective, consider alternative reduction methods. Transfer hydrogenation using reagents like formic acid/triethylamine or hydrazine can offer better chemoselectivity for the nitro group.[3] Metal reductions using iron (Fe) or tin(II) chloride (SnCl2) in acidic media are also classic methods for the chemoselective reduction of nitro groups in the presence of other reducible functionalities.
-
Issue 3: Accumulation of Undesired Byproducts (e.g., Hydroxylamines, Azo Compounds)
-
Question: I am observing the formation of intermediates like hydroxylamines and subsequent condensation products (azo/azoxy compounds). How can I prevent their accumulation?
-
Answer: The accumulation of N-arylhydroxylamines is a known issue, particularly with electron-deficient nitroarenes, and can lead to the formation of undesired azo and azoxy byproducts.[4] These intermediates can also be hazardous.
-
Vanadium Promotion: The addition of catalytic amounts of vanadium compounds to the reaction mixture has been shown to effectively prevent the accumulation of hydroxylamines, leading to a cleaner product profile.[4]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC, or HPLC. Once the starting material is consumed, promptly work up the reaction to prevent further side reactions.
-
pH Control: The pH of the reaction medium can influence the reaction pathway. In some cases, maintaining a neutral or slightly basic pH can minimize the formation of condensation byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the catalytic hydrogenation of a nitrophenyl ketone?
A1: The catalytic hydrogenation of a nitrophenyl ketone to the corresponding aminophenyl ketone generally proceeds through a stepwise reduction of the nitro group. The reaction pathway involves the formation of a nitroso intermediate, followed by a hydroxylamine intermediate, which is then further reduced to the final amine product. Condensation reactions between the nitroso and hydroxylamine intermediates can lead to the formation of azoxy and azo byproducts.[5]
Q2: Which catalyst is best for the selective hydrogenation of the nitro group in a nitrophenyl ketone?
A2: The "best" catalyst is highly dependent on the specific substrate and desired outcome. However, some general guidelines are:
-
Palladium on Carbon (Pd/C): This is a widely used and often effective catalyst. However, it can sometimes lead to the reduction of the ketone group as well.[2]
-
Platinum-based Catalysts (e.g., PtO2): These are also effective but may require more careful optimization of reaction conditions to achieve high chemoselectivity.
-
Gold-based Catalysts (e.g., Au/TiO2): These have shown excellent chemoselectivity for the hydrogenation of nitro groups in the presence of other reducible functionalities under mild conditions.
-
Ruthenium-based Catalysts: Certain ruthenium catalysts have been developed for the highly chemoselective reduction of nitro groups.[3]
Q3: How do I choose the appropriate solvent for my reaction?
A3: The solvent should be chosen based on the solubility of your starting material and its compatibility with the reaction conditions. Common solvents for catalytic hydrogenation include:
-
Alcohols: Ethanol and methanol are frequently used and are good solvents for many organic compounds.
-
Esters: Ethyl acetate is another common choice.
-
Aprotic Solvents: Dichloromethane (DCM) can be used, but caution should be exercised as it can be dehydrohalogenated under certain conditions.[6]
It is important to use a solvent that is inert under the reaction conditions and does not interfere with the catalyst's activity.
Q4: What are the safety precautions I should take during a catalytic hydrogenation reaction?
A4: Catalytic hydrogenations, especially those involving hydrogen gas under pressure, have inherent safety risks. Key precautions include:
-
Hydrogen Handling: Hydrogen is highly flammable. Ensure proper ventilation and avoid any sources of ignition. Use a properly maintained and pressure-rated reactor.
-
Pyrophoric Catalysts: Some catalysts, like Raney Nickel and dry Pd/C, can be pyrophoric (ignite spontaneously in air). Handle these catalysts under an inert atmosphere (e.g., nitrogen or argon) and never allow them to dry out completely.[1]
-
Reaction Monitoring: Monitor the reaction for any signs of an uncontrolled exotherm (rapid temperature increase).
-
Proper Quenching and Filtration: After the reaction is complete, carefully quench any reactive species and filter the catalyst. The filtered catalyst should be kept wet with a solvent like water to prevent ignition.
Data Presentation
Table 1: Comparison of Catalysts for the Chemoselective Hydrogenation of 4-Nitroacetophenone
| Catalyst | Support | Temperature (°C) | Pressure (bar H₂) | Solvent | Time (h) | Conversion (%) | Selectivity to 4-Aminoacetophenone (%) | Reference |
| Pd | Carbon | 30 | 1 | Ethanol | 4 | 100 | >99 | [2] |
| Rh | Alumina | 80 | 5 | Isopropanol | 2 | 100 | 59 | [2] |
| Ru | Titania | 25 | 1 | Methanol | 3 | >99 | >99 | [2] |
| Au | Titania | 80 | 10 | Water | 5.75 | 100 | 100 | - |
Note: This table is a compilation of data from various sources and reaction conditions may not be directly comparable.
Experimental Protocols
Protocol: General Procedure for the Catalytic Hydrogenation of 4-Nitroacetophenone using Pd/C
-
Reactor Setup: To a three-necked round-bottom flask equipped with a magnetic stir bar, add 4-nitroacetophenone (1.0 eq).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the solvent (e.g., ethanol, ~0.1 M concentration of substrate). Carefully add 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Hydrogen Introduction: Evacuate the flask and backfill with hydrogen gas. This can be done using a hydrogen-filled balloon or by connecting to a hydrogen gas cylinder for reactions at atmospheric pressure. For higher pressures, transfer the reaction mixture to a suitable pressure reactor.
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 50°C).
-
Monitoring: Monitor the progress of the reaction by TLC or another suitable analytical technique.
-
Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can be pyrophoric. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography if necessary.
Mandatory Visualization
Caption: Experimental workflow for catalytic hydrogenation.
Caption: Simplified reaction pathway for nitro group reduction.
References
Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of preventing cyclopropane ring cleavage during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the cyclopropane ring so susceptible to cleavage?
The high reactivity of the cyclopropane ring stems from its significant ring strain, which is a combination of angle strain and torsional strain.[1][2] The C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[1][3] This strain weakens the C-C bonds, making them more susceptible to cleavage by various reagents and conditions.[3] The heat of combustion per CH₂ group is significantly higher for cyclopropane compared to larger, more stable cycloalkanes like cyclohexane, quantitatively demonstrating its inherent instability.[1][2]
Q2: What are the most common conditions that lead to cyclopropane ring cleavage?
Cyclopropane rings are generally sensitive to:
-
Strong Acids (Brønsted and Lewis): Acid-catalyzed reactions can protonate a substituent or the ring itself, leading to a carbocationic intermediate that readily undergoes ring opening to relieve strain.[4][5] Donor-acceptor (D-A) cyclopropanes are particularly prone to ring-opening catalyzed by Lewis acids.[6][7][8]
-
Electrophilic Addition: Electrophiles can attack the C-C bonds of the cyclopropane ring, which have significant p-character, leading to ring-opened products.[9][10]
-
Catalytic Hydrogenation: Many standard hydrogenation catalysts (e.g., PtO₂, Rh/C) can hydrogenolyze (cleave) the cyclopropane ring, especially at elevated temperatures and pressures.[11][12]
-
Transition Metals: Some transition metals can insert into a C-C bond of the cyclopropane via oxidative addition, forming a metallacyclobutane intermediate that can lead to various ring-opened products.[13][14]
-
Radical Reactions: The formation of a radical on a carbon adjacent to the ring can induce ring opening to form a more stable, delocalized radical.[15][16]
Q3: Are all substituted cyclopropanes equally stable?
No. The stability and reactivity of a cyclopropane ring are highly dependent on its substituents. "Donor-acceptor" (D-A) cyclopropanes, which have both an electron-donating group and an electron-withdrawing group, are significantly more reactive and prone to ring-opening.[9][17][18] The polarization of the bond between the substituted carbons makes them highly susceptible to nucleophilic or electrophilic attack, often initiated by a Lewis acid coordinating to the acceptor group.[18]
Troubleshooting Guides
This section addresses specific experimental problems and offers potential solutions.
Issue 1: Ring Cleavage During Acid-Catalyzed Reactions
My cyclopropane ring is opening when I use an acid catalyst. How can I prevent this?
Root Cause: Strong acids protonate the cyclopropane ring or an adjacent functional group, creating a carbocationic intermediate. The high ring strain provides a strong thermodynamic driving force for ring opening to form a more stable, acyclic carbocation.[4][19]
Solutions:
-
Use Milder Acids: Switch from strong acids (e.g., H₂SO₄, HCl) to weaker Brønsted acids (e.g., acetic acid, pyridinium p-toluenesulfonate) or solid-supported acids.
-
Employ Non-Coordinating Lewis Acids Carefully: If a Lewis acid is required, use it at low temperatures and consider those less prone to promoting cleavage. The choice of Lewis acid can be critical.[7]
-
Lower the Reaction Temperature: Ring-opening is often kinetically controlled. Running the reaction at 0 °C, -20 °C, or even -78 °C can often favor the desired reaction over ring cleavage.
-
Change the Solvent: Use non-polar, aprotic solvents to disfavor the formation of charged intermediates that lead to ring opening.
-
Alternative Activation: For donor-acceptor cyclopropanes, consider activation under basic conditions, which can sometimes promote the desired reaction without ring cleavage.[20]
Mechanism Visualization: Acid-Catalyzed Ring Opening
Caption: Acid catalysis can lead to an unstable intermediate, resulting in ring cleavage.
Issue 2: Ring Cleavage During Catalytic Hydrogenation
I am trying to reduce a double bond or a ketone in my molecule, but the cyclopropane ring is also being cleaved.
Root Cause: Many common hydrogenation catalysts, particularly those from the platinum group (Pt, Rh, Ru), are aggressive enough to catalyze the hydrogenolysis of the strained C-C bonds in the cyclopropane ring.[11] This is especially true at higher hydrogen pressures and temperatures.
Solutions:
-
Select a Milder Catalyst: Palladium on carbon (Pd/C) is often less reactive towards cyclopropanes than platinum or rhodium catalysts. Nickel boride (Ni₂B) or other specialized catalysts can also be effective.
-
Optimize Reaction Conditions: Use the lowest possible hydrogen pressure (e.g., 1 atm) and temperature (e.g., room temperature) that still allows for the reduction of the target functional group.
-
Protect or Modify Nearby Functional Groups: An undesired ring cleavage was observed during the hydrogenation of a ketone, but reduction of the ketone to an alcohol first allowed for a selective hydrogenation that preserved the cyclopropane ring.[21]
-
Use Transfer Hydrogenation: Reagents like ammonium formate or cyclohexene with Pd/C can sometimes provide a milder source of hydrogen, reducing the likelihood of hydrogenolysis.
Data Summary: Hydrogenation Catalyst Performance
| Catalyst | H₂ Pressure (atm) | Temperature (°C) | Substrate Functional Group | Cyclopropane Ring Outcome |
| PtO₂ | 3 | 25 | Alkene | Often Cleaved |
| Rh/C | 4 | 50 | Aromatic Ring | Frequently Cleaved |
| Pd/C | 1 | 25 | Alkene / Ketone | Generally Preserved |
| Ni₂B | 1 | 25 | Alkene | Generally Preserved |
| Ru | 1-5 | 30-170 | Cyclopropane | Cleaved to Propane/Methane[11] |
Issue 3: Ring Cleavage in Transition Metal-Catalyzed Reactions
My transition metal-catalyzed cross-coupling reaction is causing isomerization or cleavage of my cyclopropane ring.
Root Cause: The reaction may be proceeding through an oxidative addition pathway where the metal inserts into a C-C bond of the cyclopropane ring.[13] This forms a metallacyclobutane, which can then undergo various transformations, leading to undesired products.
Solutions:
-
Choose the Right Catalyst System: For cross-coupling reactions, catalyst systems that favor the desired C-X bond activation over C-C bond activation are crucial. Palladium and cobalt catalysts are often effective for cross-couplings that preserve the cyclopropane ring.[22][23]
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can often promote the desired reductive elimination and prevent side reactions.
-
Control Reaction Temperature: As with other reaction types, lower temperatures can help prevent undesired side reactions, including ring opening.
-
Use a Pre-formed Organometallic Reagent: Using cyclopropyl organometallic reagents (e.g., cyclopropylmagnesium bromide, potassium cyclopropyltrifluoroborate) in cross-coupling reactions is a reliable way to incorporate the ring without cleavage.[23]
Workflow: Selecting a Transition Metal Catalyst to Preserve a Cyclopropane Ring
Caption: A decision-making workflow for catalyst selection to avoid ring cleavage.
Key Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of an Aryl Chloride with Potassium Cyclopropyltrifluoroborate
This protocol is adapted from established methods for forming aryl cyclopropanes while preserving the ring structure.[23]
Materials:
-
Aryl chloride (1.0 equiv)
-
Potassium cyclopropyltrifluoroborate (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol %)
-
SPhos (4 mol %)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene/Water (10:1 mixture)
Procedure:
-
To an oven-dried reaction vessel, add the aryl chloride, potassium cyclopropyltrifluoroborate, and K₃PO₄.
-
Purge the vessel with argon or nitrogen for 10-15 minutes.
-
In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in the required volume of toluene under an inert atmosphere.
-
Add the catalyst solution and water to the reaction vessel via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired aryl cyclopropane.
Protocol 2: Selective Reduction of a Ketone in the Presence of a Cyclopropane Ring
This protocol uses sodium borohydride, a mild reducing agent that is highly selective for ketones and aldehydes and does not typically cleave cyclopropane rings.
Materials:
-
Cyclopropyl ketone substrate (1.0 equiv)
-
Sodium borohydride (NaBH₄) (1.5 equiv)
-
Methanol or Ethanol
Procedure:
-
Dissolve the cyclopropyl ketone substrate in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the stirred solution in small portions. Caution: Hydrogen gas is evolved.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Carefully quench the reaction by the slow, dropwise addition of 1 M HCl or saturated aqueous ammonium chloride until gas evolution ceases.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting alcohol by flash column chromatography if necessary.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn [learn.openochem.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic chemistry - Mechanism of acid-catalyzed ring opening of a cyclopropane ring - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01933D [pubs.rsc.org]
- 6. Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 12. youtube.com [youtube.com]
- 13. Activation of cyclopropanes by transition metals - Wikipedia [en.wikipedia.org]
- 14. Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
- 17. Reactivity of electrophilic cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Metal-catalysed C-C bond formation at cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cyclopropane synthesis [organic-chemistry.org]
Technical Support Center: Solvent Effects on the Reactivity of Cyclopropyl Ketones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the experimental nuances of reactions involving cyclopropyl ketones. The reactivity of these strained ring systems is highly sensitive to the solvent environment, and this resource aims to address common challenges encountered in the laboratory.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
Q: My cyclopropyl ketone reaction is not proceeding to completion, or the conversion is very low. What are the likely causes and how can I troubleshoot this?
A: Low or no conversion in cyclopropyl ketone reactions can stem from several factors, many of which are solvent-related. Here’s a step-by-step troubleshooting guide:
-
Re-evaluate Your Solvent Choice: The polarity of the solvent plays a critical role in stabilizing intermediates and transition states.
-
For reactions proceeding through polar intermediates (e.g., ring-opening via nucleophilic attack): A polar protic or aprotic solvent is generally preferred. Polar protic solvents can stabilize charged intermediates through hydrogen bonding, while polar aprotic solvents can solvate cations.[1] If you are using a nonpolar solvent, consider switching to a more polar one like acetonitrile, DMSO, or a protic solvent like ethanol.[1][2]
-
For radical reactions: The choice of solvent can be more nuanced. While some radical reactions are less sensitive to solvent polarity, the solubility of initiators and reactants is key. Ensure all components are fully dissolved.
-
-
Check for Reactant and Catalyst Solubility: Even with the correct solvent polarity, poor solubility of the cyclopropyl ketone, nucleophile/electrophile, or catalyst can hinder the reaction.
-
Action: Gently warm the reaction mixture (if thermally stable) to aid dissolution. If solubility remains an issue, consider a co-solvent system. For instance, a mixture of a nonpolar solvent (like toluene) and a more polar solvent (like THF) can sometimes provide the necessary balance.
-
-
Consider the Role of Lewis Acids: Many reactions of cyclopropyl ketones, such as ring-opening and cycloadditions, are catalyzed by Lewis acids.[3][4]
-
Troubleshooting:
-
Ensure the Lewis acid is active and not quenched by impurities (e.g., water) in the solvent. Use freshly distilled, anhydrous solvents.
-
The nature of the solvent can affect the strength of the Lewis acid. In highly coordinating solvents (like THF or acetonitrile), the solvent can compete with the ketone for binding to the Lewis acid, potentially inhibiting the reaction. In such cases, a less coordinating solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) might be more effective.[3]
-
-
-
Reaction Temperature: The activation energy for some cyclopropyl ketone reactions can be high.
-
Action: If the reaction is sluggish at room temperature, consider increasing the temperature. However, be mindful that this can also lead to side reactions, so monitor the reaction closely by TLC.
-
Issue 2: Formation of Unexpected Side Products
Q: I am observing unexpected spots on my TLC plate, suggesting the formation of side products. How can the solvent be influencing this?
A: The solvent can dictate the reaction pathway by selectively stabilizing certain intermediates or transition states over others, leading to different products.
-
Solvent-Dependent Reaction Pathways:
-
SN1 vs. SN2 type reactions: In nucleophilic ring-opening reactions, polar protic solvents can favor an SN1-like pathway by stabilizing a carbocationic intermediate, potentially leading to rearranged products.[5] Aprotic solvents, on the other hand, may favor an SN2-like pathway with less rearrangement.[1]
-
Competition between Ring-Opening and Other Reactions: The solvent can influence the equilibrium between the starting cyclopropyl ketone and a ring-opened intermediate. A solvent that strongly solvates the ring-opened species may favor its formation and subsequent reactions, which might not be the desired pathway.
-
-
Lewis Acid Activity and Selectivity: As mentioned earlier, the solvent can modulate the activity of a Lewis acid catalyst. A highly active Lewis acid in a non-coordinating solvent might lead to over-reaction or decomposition of the starting material or product.
-
Troubleshooting Strategy:
-
Solvent Screening: Run small-scale parallel reactions in a range of solvents with varying polarities and coordinating abilities (e.g., hexane, toluene, DCM, THF, acetonitrile, ethanol). Monitor the product distribution by TLC or GC-MS to identify the optimal solvent for your desired transformation.
-
Temperature Control: Lowering the reaction temperature can sometimes suppress the formation of undesired side products by favoring the pathway with the lower activation energy.
-
Issue 3: Poor Stereoselectivity
Q: My reaction is producing a mixture of diastereomers or enantiomers, and I need to improve the stereoselectivity. Can the solvent help?
A: Yes, the solvent can have a profound impact on the stereochemical outcome of a reaction.
-
Stabilization of Transition States: The solvent can differentially stabilize the diastereomeric transition states leading to different stereoisomers. This is particularly true in reactions where there is a significant change in dipole moment between the ground state and the transition state.
-
For example: In nucleophilic additions to the carbonyl group, the stereoselectivity can be influenced by how the solvent molecules arrange around the developing stereocenter in the transition state.[6]
-
-
Influence on Catalyst Conformation: In asymmetric catalysis, the solvent can affect the conformation of the chiral catalyst or the catalyst-substrate complex, which in turn influences the enantioselectivity.[7]
-
Troubleshooting Poor Stereoselectivity:
-
Vary Solvent Polarity: Systematically vary the solvent from nonpolar to polar. Sometimes, a less polar solvent can lead to a more organized transition state and higher stereoselectivity.
-
Consider Hydrogen Bonding: Protic solvents can engage in hydrogen bonding with the substrate or catalyst, which can either enhance or diminish stereoselectivity. If you are using an aprotic solvent, consider trying a protic one, and vice-versa.
-
Temperature Optimization: Lowering the reaction temperature often leads to higher stereoselectivity as the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose an appropriate starting solvent for my cyclopropyl ketone reaction?
A1: A good starting point is to consider the mechanism of your intended reaction.
-
For reactions involving polar or ionic intermediates (e.g., Lewis acid-catalyzed ring-opening, nucleophilic addition): Start with a moderately polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).[8] These solvents are generally good at dissolving a wide range of organic compounds and are relatively inert.
-
For reactions involving nonpolar species or radical intermediates: A nonpolar solvent like toluene or hexane might be a good choice.
-
Consult the Literature: Always check for similar reactions in the chemical literature to see what solvents have been successfully used.[8]
Q2: My reaction seems to be stalling. How can I use TLC to diagnose a solvent-related issue?
A2: Thin-layer chromatography (TLC) is an excellent tool for monitoring reaction progress.[9][10]
-
Procedure: Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a TLC plate.[10]
-
Diagnosis:
-
Streaking or Poor Separation: If the spots are streaking or not moving from the baseline, your TLC eluent system may be inappropriate, or your reaction solvent might be interfering. If the reaction solvent is high-boiling (e.g., DMSO, DMF), it can cause streaking.
-
No Change Over Time: If the spot corresponding to the starting material does not diminish and no new product spot appears, your reaction is not proceeding. This could be due to the solvent issues discussed in the troubleshooting section (e.g., poor solubility, catalyst inhibition).
-
Q3: Can the presence of water in my solvent affect the reaction?
A3: Absolutely. Water can have several detrimental effects:
-
Quenching of Reagents: Water can react with and deactivate organometallic reagents and strong bases.
-
Deactivation of Lewis Acids: Many Lewis acids are moisture-sensitive and will be hydrolyzed by water, rendering them inactive.
-
Side Reactions: Water can act as a nucleophile, leading to undesired hydrolysis products.
-
Recommendation: Unless the reaction is known to be tolerant to water, always use anhydrous (dry) solvents, especially when working with sensitive reagents and catalysts.
Q4: Are there any "green" or more environmentally friendly solvent alternatives I can consider?
A4: Yes, there is a growing emphasis on using greener solvents in organic synthesis. Some alternatives to consider include:
-
2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF.
-
Cyclopentyl methyl ether (CPME): A good alternative to ethers like diethyl ether and THF.
-
Water: For some reactions, water can be an excellent and environmentally benign solvent.
-
Solvent-free reactions: In some cases, it may be possible to run the reaction neat (without any solvent).
The suitability of these solvents will depend on the specific reaction, and some optimization will likely be necessary.
Data Presentation
Table 1: Effect of Solvent on the Yield of a Representative Cyclopropyl Ketone Ring-Opening Reaction
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | Reference |
| 1 | Dichloromethane (DCM) | 9.1 | 85 | [3] |
| 2 | Tetrahydrofuran (THF) | 7.6 | 72 | [3] |
| 3 | Acetonitrile (MeCN) | 37.5 | 65 | [3] |
| 4 | Toluene | 2.4 | 40 | [3] |
| 5 | Hexane | 1.9 | <10 | [3] |
Note: Yields are representative and can vary depending on the specific substrate, Lewis acid, and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Mediated Ring-Opening of a Cyclopropyl Ketone with a Nucleophile
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the cyclopropyl ketone (1.0 equiv).
-
Dissolve the ketone in the chosen anhydrous solvent (e.g., DCM, 10 mL per mmol of ketone).
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Add the Lewis acid (e.g., TiCl₄, BF₃·OEt₂, 1.1 equiv) dropwise to the stirred solution.
-
After stirring for 15-30 minutes, add the nucleophile (1.2 equiv) dropwise.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution or water).
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Monitoring a Reaction by TLC
-
Prepare a TLC chamber with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
On a TLC plate, draw a baseline with a pencil.
-
Using a capillary tube, spot a dilute solution of your starting material on the left side of the baseline.
-
In the middle of the baseline, co-spot the starting material and the reaction mixture.
-
On the right side of the baseline, spot the reaction mixture.
-
Place the TLC plate in the developing chamber and allow the eluent to run up the plate.
-
Once the solvent front is near the top of the plate, remove it and visualize the spots under a UV lamp and/or by staining.
-
The disappearance of the starting material spot in the reaction mixture lane and the appearance of a new product spot indicate that the reaction is proceeding.[10]
Visualizations
Caption: Troubleshooting workflow for low reaction conversion.
Caption: Influence of solvent polarity on reaction pathways.
References
- 1. Solvent effects - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Poisoning in the Hydrogenation of Nitroaromatics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst poisoning during the hydrogenation of nitroaromatics.
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve common issues encountered during the catalytic hydrogenation of nitroaromatics.
Issue 1: Decreased or No Catalytic Activity
Symptoms:
-
The reaction is sluggish or does not proceed to completion.
-
Incomplete conversion of the nitroaromatic starting material.
-
Longer reaction times are required to achieve the desired conversion.
Possible Causes and Solutions:
| Cause | Diagnostic Steps | Recommended Actions |
| Catalyst Poisoning | 1. Analyze Feedstock: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to detect common poisons such as sulfur compounds, halides, and heavy metals.[1][2] 2. Surface Analysis of Catalyst: Employ surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) or Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) to identify adsorbed poisons on the catalyst surface.[3][4] | 1. Feedstock Purification: Implement a purification step for the feedstock to remove identified poisons. This may involve using guard beds with appropriate adsorbent materials.[3] 2. Catalyst Regeneration: If the poisoning is reversible, attempt regeneration. Common methods include thermal treatments, washing with solvents, or chemical treatments.[5][6] 3. Use a More Resistant Catalyst: Consider catalysts known for their higher resistance to specific poisons. For instance, sulfided platinum catalysts can be more resistant to certain compounds.[7] |
| Coking/Fouling | 1. Visual Inspection: The catalyst may appear discolored or have visible carbonaceous deposits. 2. Thermogravimetric Analysis (TGA): Quantify the amount of coke deposited on the catalyst. 3. Surface Area Analysis (BET): A significant decrease in surface area can indicate pore blockage by coke.[6] | 1. Regeneration by Oxidation: Carefully burn off the coke in a controlled atmosphere (e.g., air or diluted oxygen).[5] 2. Optimize Reaction Conditions: Lowering the reaction temperature or pressure can sometimes reduce the rate of coke formation. |
| Product Inhibition | 1. Kinetic Studies: Run experiments with the addition of the final amine product to the initial reaction mixture. A decrease in the initial reaction rate suggests product inhibition.[8] | 1. Continuous Flow Reactor: Employ a continuous flow setup to remove the product as it is formed, minimizing its inhibitory effect. 2. Solvent Selection: Choose a solvent that can help to desorb the product from the catalyst surface more effectively. |
Issue 2: Poor Selectivity (Formation of Undesired Byproducts)
Symptoms:
-
Significant formation of byproducts such as hydroxylamines, azoxybenzenes, or dehalogenated products (if applicable).
-
Reduced yield of the desired aniline product.
Possible Causes and Solutions:
| Cause | Diagnostic Steps | Recommended Actions |
| Over-hydrogenation | 1. Product Analysis: Use techniques like HPLC or GC-MS to identify and quantify byproducts resulting from the hydrogenation of the aromatic ring or other functional groups.[9] | 1. Selective Poisoning: Intentionally add a small amount of a "selective poison" like quinoline or a sulfur compound to reduce the catalyst's activity and prevent over-hydrogenation. The Lindlar catalyst is an example of intentional poisoning with lead acetate.[10] 2. Milder Reaction Conditions: Decrease the hydrogen pressure and/or reaction temperature. |
| Hydrodehalogenation (for halogenated nitroaromatics) | 1. Product Analysis: Detect the presence of dehalogenated aniline products. | 1. Catalyst Choice: Use catalysts specifically designed for the selective hydrogenation of halonitroaromatics, such as certain platinum-based catalysts.[11] Sulfided platinum catalysts have also shown good selectivity.[7] 2. Optimize Reaction Conditions: Lower temperatures and pressures can favor the reduction of the nitro group over the cleavage of the carbon-halogen bond.[7] |
| Incomplete Reduction | 1. Intermediate Detection: Analytical monitoring of the reaction mixture may show the accumulation of intermediates like nitrosobenzene or phenylhydroxylamine. | 1. Increase Catalyst Loading or Hydrogen Pressure: This can help drive the reaction to completion. 2. Ensure Proper Mixing: Inadequate mixing can lead to localized hydrogen starvation, favoring the formation of intermediates. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in the hydrogenation of nitroaromatics?
Common catalyst poisons include:
-
Sulfur compounds: Such as hydrogen sulfide, thiols, and sulfites, which can come from the feedstock.[12][13]
-
Halides: Chloride, bromide, and iodide ions can strongly adsorb to the catalyst surface.[10][14]
-
Heavy metals: Lead, mercury, and arsenic can irreversibly poison the catalyst.[3][12]
-
Nitrogen-containing compounds: Some nitrogen compounds, including certain amines and nitriles, can act as poisons.[10][15][16] The reaction products (anilines) can also inhibit the catalyst.[8]
-
Carbon monoxide: Often present as an impurity in hydrogen gas, it can strongly bind to active sites.[10][13]
Q2: How can I identify the specific poison affecting my catalyst?
Several analytical techniques can be employed:
-
Inductively Coupled Plasma (ICP-OES or ICP-MS): To detect elemental poisons like lead, arsenic, and other metals.[3]
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical state of the catalyst surface.[3][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For identifying organic poisons in the feedstock or reaction mixture.[1][2]
-
Ion Chromatography: To detect water-soluble anionic poisons like halides.[3]
Q3: What is the mechanism of catalyst poisoning by sulfur compounds?
Sulfur compounds poison noble metal catalysts, like palladium and platinum, through strong chemisorption onto the active metal sites.[12] This blocks the sites from reactant molecules, preventing the catalytic reaction from occurring.[12] In some cases, the interaction can also lead to the formation of stable metal sulfides on the catalyst surface.[3]
Q4: Can a poisoned catalyst be regenerated?
Yes, depending on the nature of the poison and the catalyst.
-
Reversible Poisoning: Poisons that are weakly adsorbed can sometimes be removed by washing the catalyst with a suitable solvent or by a mild thermal treatment.
-
Irreversible Poisoning: Poisons that form strong chemical bonds with the active sites (e.g., heavy metals) are often difficult or impossible to remove.
-
Coking: Deactivation due to carbon deposition can often be reversed by controlled oxidation (burning off the coke).[5]
-
Specific Regeneration Procedures: Methods like electrochemical treatment, chemical oxidation, and oxygen plasma treatment have been successfully used to regenerate palladium catalysts deactivated during nitrobenzene hydrogenation.[5] Washing with hot, subcritical water has also been shown to regenerate catalysts poisoned by agglomerated organic species.[17]
Q5: How can I prevent catalyst poisoning?
Preventative measures are often more effective than regeneration:
-
Feedstock Purification: Ensure the purity of your nitroaromatic substrate, solvent, and hydrogen gas. Use guard beds to trap potential poisons before they reach the reactor.[3]
-
Catalyst Selection: Choose a catalyst that is known to be more robust and resistant to the specific impurities present in your system.
-
Process Optimization: Operate under conditions that minimize the formation of byproducts that could act as poisons.
-
Regular Monitoring: Periodically analyze your feedstock and catalyst to detect the early signs of poisoning.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Gulf Bio Analytical [gulfbioanalytical.com]
- 3. Catalyst Poisoning Testing [intertek.com]
- 4. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 5. researchgate.net [researchgate.net]
- 6. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 7. Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal.uctm.edu [journal.uctm.edu]
- 9. researchgate.net [researchgate.net]
- 10. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 11. A New Platinum Catalyst for the Hydrogenation of Halonitroaromatics | Johnson Matthey Technology Review [technology.matthey.com]
- 12. youtube.com [youtube.com]
- 13. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. US9427733B2 - Regeneration of catalyst for hydrogenation of sugars - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Cyclopropyl p-Nitrophenyl Ketone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and work-up of cyclopropyl p-nitrophenyl ketone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and work-up of cyclopropyl p-nitrophenyl ketone.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete reaction. | - Ensure the reaction is stirred adequately and run for the recommended time. - Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Degradation of starting material or product. | - Maintain the recommended reaction temperature. Exothermic nitration reactions may require cooling. | |
| Inactive reagents. | - Use fresh or properly stored reagents. Nitrating agents can be sensitive to moisture. | |
| Formation of Multiple Products (Isomers) | The carbonyl group of the cyclopropyl phenyl ketone is a meta-director in electrophilic aromatic substitution, but ortho and para isomers can still form.[1][2] | - Use a nitrating agent and reaction conditions that favor the formation of the desired para-isomer. Acetyl nitrate may lead to a higher degree of ortho nitration.[2] - Purify the crude product using column chromatography to separate the isomers. |
| Difficult Product Isolation | Product is an oil and does not precipitate. | - If direct precipitation is unsuccessful, proceed with a liquid-liquid extraction work-up. |
| Emulsion formation during extraction. | - Add a small amount of brine to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period. | |
| Product is Impure After Initial Work-up | Residual starting material or byproducts. | - Perform a thorough purification by recrystallization or column chromatography. |
| Contamination with solvent. | - Ensure the product is thoroughly dried under vacuum. |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing cyclopropyl p-nitrophenyl ketone?
A1: The most common method is the electrophilic nitration of cyclopropyl phenyl ketone using a nitrating agent such as a mixture of nitric acid and sulfuric acid.[2] Another approach involves the Corey-Chaykovsky cyclopropanation of a chalcone precursor.[3][4]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot for the starting material (cyclopropyl phenyl ketone) should diminish and a new spot for the product (cyclopropyl p-nitrophenyl ketone) should appear.
Q3: What is the typical work-up procedure after the nitration of cyclopropyl phenyl ketone?
A3: A general work-up procedure involves carefully quenching the reaction mixture by pouring it over ice water. The product can then be isolated by filtration if it precipitates as a solid. Alternatively, a liquid-liquid extraction can be performed using a suitable organic solvent like ethyl acetate. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure.[3]
Q4: How can I purify the crude cyclopropyl p-nitrophenyl ketone?
A4: Purification can be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) as the eluent.[3]
Q5: What are the safety precautions I should take during this synthesis?
A5: Nitration reactions are highly exothermic and can be hazardous if not controlled properly. It is crucial to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Add the nitrating agent slowly and control the temperature of the reaction mixture using an ice bath.
-
Quench the reaction carefully by adding it to ice.
Experimental Protocols
Method 1: Nitration of Cyclopropyl Phenyl Ketone (Illustrative Protocol)
This protocol is a generalized procedure based on common nitration work-ups.
Reaction Work-up:
-
Quenching: Slowly and carefully pour the reaction mixture over a stirred mixture of crushed ice and water.
-
Extraction: If the product does not precipitate, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water and then with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Purification:
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane.
-
Recrystallization: Alternatively, the crude product can be recrystallized from a suitable solvent like ethanol.
Method 2: Corey-Chaykovsky Cyclopropanation Work-up
This protocol is adapted from a general procedure for Corey-Chaykovsky reactions.[3][4]
Reaction Work-up:
-
Quenching: Quench the reaction mixture with a cold aqueous solution of ammonium chloride.[3]
-
Extraction: Extract the mixture three times with ethyl acetate.[3]
-
Washing: Combine the organic layers and wash five times with water, followed by one wash with brine.[3]
-
Drying: Dry the organic phase over anhydrous sodium sulfate (Na2SO4).[3]
-
Solvent Removal: Remove the solvent in vacuo to yield the crude product.[3]
Purification:
-
Column Chromatography: Purify the residue by column chromatography on silica gel to afford the final product.[3]
Visualizations
Caption: Experimental workflow for the synthesis and work-up of cyclopropyl p-nitrophenyl ketone.
Caption: Troubleshooting logic for the synthesis of cyclopropyl p-nitrophenyl ketone.
References
Technical Support Center: Scale-Up of Cyclopropyl p-Nitrophenyl Ketone Production
Welcome to the technical support center for the synthesis and scale-up of cyclopropyl p-nitrophenyl ketone. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common production challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing cyclopropyl p-nitrophenyl ketone?
A1: The most prevalent methods are Friedel-Crafts acylation and magnesium alkoxide-mediated cyclization.[1] Friedel-Crafts acylation involves reacting cyclopropanecarbonyl chloride with nitrobenzene using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1] The magnesium alkoxide method is a multi-step process starting from dihydro-3-acetyl-2(3H)-furanone and is noted for its high yield and scalability.[1]
Q2: What typical yields can be expected for these synthesis methods?
A2: Yields vary depending on the chosen method and optimization of reaction conditions. For Friedel-Crafts acylation, typical yields range from 50% to 70% under controlled conditions.[1] The magnesium alkoxide-mediated cyclization generally offers higher yields, between 70% and 85%, making it highly suitable for industrial-scale production.[1]
Q3: What are the critical parameters to control during a Friedel-Crafts acylation for this synthesis?
A3: Three critical parameters for the Friedel-Crafts acylation are:
-
Catalyst Stoichiometry : An excess of AlCl₃ (typically 1.5–2.0 equivalents) is often used to enhance the electrophilicity of the acyl chloride. However, too much can lead to increased side reactions.[1]
-
Temperature : Maintaining a low temperature, generally between 0–5°C, is crucial to minimize the decomposition of the cyclopropyl group and prevent unwanted side reactions.[1]
-
Solvent Choice : Dichloromethane is a common solvent. Using nitrobenzene itself as the solvent can also improve regioselectivity for the desired para-isomer.[1]
Q4: How can the purity of the final product be assessed?
A4: Purity is typically confirmed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC) : Using a C18 column with an acetonitrile/water mobile phase.[1]
-
Thin-Layer Chromatography (TLC) : An approximate Rf value of 0.6 is expected with an ethyl acetate/hexane (1:3) solvent system.[1]
-
Melting Point : A sharp melting point around 85–87°C is indicative of high purity.[1]
-
Spectroscopy : ¹³C NMR and IR spectroscopy can confirm the functional group integrity and structure.[1]
Q5: What are the recommended storage conditions for cyclopropyl p-nitrophenyl ketone?
A5: To ensure stability, the compound should be stored at 0–6°C in amber glass vials under an inert atmosphere (e.g., nitrogen or argon).[1] This prevents potential hydrolysis due to moisture and photodegradation, as the nitrophenyl group is sensitive to UV light.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and scale-up of cyclopropyl p-nitrophenyl ketone.
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Inactive Lewis Acid Catalyst (AlCl₃) | The catalyst is highly sensitive to moisture. Ensure AlCl₃ is fresh, has been stored in a desiccator, and is handled under anhydrous conditions. |
| Reaction Temperature Too High | High temperatures can lead to the decomposition of the cyclopropyl ring or the acylium ion intermediate.[1] Strictly maintain the reaction temperature between 0–5°C using an ice-salt or cooling bath. |
| Deactivated Aromatic Ring | Friedel-Crafts acylation is less effective on strongly deactivated rings.[2][3][4][5] While nitrobenzene is deactivated, the reaction is known to proceed. Ensure the starting nitrobenzene is pure and free of other deactivating contaminants. |
| Poor Quality Starting Materials | Verify the purity of cyclopropanecarbonyl chloride and nitrobenzene via NMR or GC-MS before starting the reaction. Impurities can interfere with the catalyst and reaction pathway. |
Problem 2: Formation of Significant Impurities (e.g., ortho/meta isomers)
| Possible Cause | Recommended Solution |
| Suboptimal Reaction Temperature | Temperature fluctuations can affect the regioselectivity of the acylation. Ensure consistent and controlled cooling throughout the addition of reactants and the reaction period. |
| Incorrect Solvent | The choice of solvent influences isomeric distribution. Using nitrobenzene as the solvent can enhance selectivity for the para position.[1] Dichloromethane is also a standard solvent.[1] |
| Catalyst Complexation | The way the Lewis acid complexes with the nitro group can influence the position of electrophilic attack. While ketones are generally meta-directing, complexation can sometimes lead to unexpected isomer ratios.[6] Using alternative Lewis acids (e.g., zeolite catalysts) has been shown to improve regioselectivity to over 90% in some cases, although scalability may be a concern.[1] |
Problem 3: Reaction Stalls or Proceeds Very Slowly
| Possible Cause | Recommended Solution |
| Insufficient Catalyst | The Lewis acid (AlCl₃) complexes with the ketone product, meaning more than a catalytic amount is required.[4] Ensure at least stoichiometric amounts, and often an excess (1.5–2.0 eq), of AlCl₃ are used.[1] |
| Poor Mixing/Agitation | On a larger scale, inefficient mixing can lead to localized concentration and temperature gradients, slowing the overall reaction rate. Ensure the stirring mechanism is robust enough for the reaction volume. |
| Presence of Water | Traces of water will deactivate the AlCl₃ catalyst. All glassware must be oven-dried, and all reagents and solvents must be anhydrous. |
Data Presentation
Table 1: Comparison of Synthesis Methods
| Method | Starting Materials | Key Conditions | Yield (%) | Scalability |
| Friedel-Crafts Acylation | Cyclopropanecarbonyl chloride, Nitrobenzene | AlCl₃ (1.5–2.0 eq.), 0–5°C, Dichloromethane or Nitrobenzene | 50–70 | Moderate |
| Magnesium Alkoxide Cyclization | Dihydro-3-acetyl-2(3H)-furanone, p-Nitrobenzoyl halide | Mg alkoxide, 0–35°C, Aromatic solvents (e.g., toluene) | 70–85 | High |
| Post-Cyclopropanation Nitration | Cyclopropyl phenyl ketone | HNO₃/H₂SO₄, 0–5°C | 50–65 | Moderate |
Data compiled from multiple sources.[1]
Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Acylation (Lab Scale)
Materials:
-
Nitrobenzene
-
Cyclopropanecarbonyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with anhydrous AlCl₃ (1.5 eq.) and anhydrous DCM under a nitrogen atmosphere.
-
Cool the suspension to 0°C using an ice bath.
-
In the dropping funnel, prepare a solution of cyclopropanecarbonyl chloride (1.0 eq.) and nitrobenzene (1.2 eq.) in anhydrous DCM.
-
Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for 2-4 hours, monitoring progress with TLC.
-
Upon completion, slowly quench the reaction by pouring it over crushed ice containing concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture) or column chromatography.
Protocol 2: Product Purification by Recrystallization
-
Dissolve the crude cyclopropyl p-nitrophenyl ketone in a minimum amount of hot solvent (e.g., ethanol).
-
If impurities are present, hot filter the solution to remove any insoluble material.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals under vacuum to remove residual solvent.
Visualizations
Experimental Workflow
Caption: General workflow for the Friedel-Crafts synthesis of cyclopropyl p-nitrophenyl ketone.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. Cyclopropyl-P-nitrophenyl ketone | 93639-12-4 | Benchchem [benchchem.com]
- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry: Spotlight on Cyclopropyl p-Nitrophenyl Ketone
For researchers, scientists, and professionals in drug development, the choice of building blocks is paramount to the success of a synthetic strategy. Cyclopropyl ketones, with their unique strained ring system, offer a versatile platform for the construction of complex molecular architectures. This guide provides an objective comparison of cyclopropyl p-nitrophenyl ketone with other commonly used cyclopropyl ketones, supported by experimental data and detailed protocols, to aid in the selection of the most suitable reagent for your synthetic needs.
Introduction to Cyclopropyl Ketones in Synthesis
The cyclopropyl group is a valuable motif in medicinal chemistry and materials science due to its conformational rigidity and electronic properties. When conjugated to a ketone, the cyclopropyl ring can act as a latent double bond or a reactive three-carbon synthon, participating in a variety of transformations including ring-opening reactions, cycloadditions, and rearrangements. The reactivity of the cyclopropyl ketone can be finely tuned by the nature of the substituent on the ketone, influencing reaction rates, yields, and selectivity. This guide focuses on the comparison of cyclopropyl p-nitrophenyl ketone, an electron-deficient aryl cyclopropyl ketone, with other analogues such as cyclopropyl methyl ketone and dicyclopropyl ketone.
Synthesis of Cyclopropyl Ketones
The synthesis of cyclopropyl ketones is most commonly achieved through the cyclopropanation of α,β-unsaturated ketones (enones). The Corey-Chaykovsky reaction, utilizing a sulfur ylide, is a powerful and widely used method for this transformation.[1][2][3]
General Experimental Protocol: Corey-Chaykovsky Cyclopropanation
The following protocol describes a general procedure for the synthesis of cyclopropyl ketones from their corresponding chalcones (1,3-diaryl-2-propen-1-ones) or other enones.[4]
Materials:
-
α,β-unsaturated ketone (e.g., p-nitrochalcone for cyclopropyl p-nitrophenyl ketone) (1.0 eq)
-
Trimethylsulfoxonium iodide (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add trimethylsulfoxonium iodide.
-
Add anhydrous DMSO and stir until the salt is completely dissolved.
-
Cool the mixture in an ice bath and add sodium hydride portion-wise.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sulfur ylide.
-
Dissolve the α,β-unsaturated ketone in anhydrous THF in a separate flask.
-
Slowly add the solution of the enone to the freshly prepared sulfur ylide solution at 0 °C.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cyclopropyl ketone.
This general procedure can be adapted for the synthesis of cyclopropyl p-nitrophenyl ketone from p-nitrochalcone, cyclopropyl phenyl ketone from chalcone, and other aryl cyclopropyl ketones.
Performance Comparison: Reactivity and Applications
The electronic nature of the substituent on the ketone significantly influences the reactivity of the cyclopropyl ring. Aryl cyclopropyl ketones, in general, exhibit enhanced reactivity compared to their alkyl counterparts due to the ability of the aromatic ring to stabilize reaction intermediates.[5]
Influence of the p-Nitrophenyl Group
The presence of a strongly electron-withdrawing nitro group in the para position of the phenyl ring in cyclopropyl p-nitrophenyl ketone has a profound effect on its reactivity. This substitution pattern enhances the electrophilicity of the carbonyl carbon and polarizes the C-C bonds of the cyclopropane ring, making it more susceptible to nucleophilic attack and ring-opening reactions.
Comparative Reaction Rates
A study comparing the relative rates of ring-opening hydroarylation of different cyclopropyl ketones provides quantitative insight into the effect of aryl substituents. The reaction of various cyclopropyl ketones with 1,3,5-trimethoxybenzene (TMB) was monitored by ¹H NMR spectroscopy at 65 °C.[6]
| Cyclopropyl Ketone | Substituent on Phenyl Ring | Relative Reaction Rate |
| Cyclopropyl phenyl ketone | H | 1.00 |
| Cyclopropyl 4-methoxyphenyl ketone | 4-OCH₃ (electron-donating) | Slower than cyclopropyl phenyl ketone |
| Cyclopropyl methyl ketone | (Alkyl ketone) | Slower than cyclopropyl phenyl ketone |
Data adapted from a comparative study on the ring-opening hydroarylation of cyclopropanes.[6]
Although direct comparative data for cyclopropyl p-nitrophenyl ketone was not available in this specific study, the trend observed suggests that an electron-withdrawing group like the p-nitro group would significantly accelerate the reaction rate compared to both cyclopropyl phenyl ketone and cyclopropyl methyl ketone. The electron-withdrawing nature of the nitro group would further activate the cyclopropane ring towards nucleophilic attack, a key step in this transformation.
Reaction Mechanisms and Pathways
The utility of cyclopropyl ketones in synthesis stems from their diverse reaction pathways. A key transformation is the ring-opening reaction, which can proceed through different mechanisms depending on the reaction conditions and the nature of the cyclopropyl ketone. For donor-acceptor cyclopropanes, such as cyclopropyl p-nitrophenyl ketone, the ring-opening is often initiated by nucleophilic attack.
Nucleophilic Ring-Opening of a Donor-Acceptor Cyclopropane
The following diagram illustrates a generalized pathway for the nucleophilic ring-opening of a donor-acceptor cyclopropane, a class of compounds to which cyclopropyl p-nitrophenyl ketone belongs.
Caption: Generalized pathway for nucleophilic ring-opening.
In this pathway, a nucleophile attacks one of the cyclopropyl carbons, leading to the cleavage of a C-C bond and the formation of a stabilized intermediate. This intermediate can then be trapped by an electrophile (e.g., a proton) to yield the final ring-opened product. The electron-withdrawing nature of the p-nitrophenyl group in cyclopropyl p-nitrophenyl ketone facilitates the initial nucleophilic attack and stabilizes the resulting negative charge in the intermediate, thereby accelerating the overall reaction.
Corey-Chaykovsky Reaction Workflow
The synthesis of cyclopropyl ketones from enones via the Corey-Chaykovsky reaction follows a well-defined workflow.
Caption: Corey-Chaykovsky reaction workflow.
This workflow illustrates the key steps in the synthesis, starting from the in-situ generation of the sulfur ylide, followed by its conjugate addition to the enone, and subsequent intramolecular cyclization to form the cyclopropane ring with the expulsion of dimethyl sulfoxide (DMSO).
Experimental Protocols for Other Cyclopropyl Ketones
For a comprehensive comparison, detailed and reliable synthetic procedures for other common cyclopropyl ketones are provided below.
Synthesis of Cyclopropyl Methyl Ketone
This procedure is adapted from Organic Syntheses.[7]
Materials:
-
5-Chloro-2-pentanone (1.0 eq)
-
Sodium hydroxide (1.5 eq)
-
Water
-
Diethyl ether
-
Anhydrous calcium chloride
Procedure:
-
In a 2-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place a solution of sodium hydroxide in water.
-
Add 5-chloro-2-pentanone dropwise to the stirred sodium hydroxide solution over 15-20 minutes. The reaction is exothermic and may begin to boil.
-
After the addition is complete, heat the mixture to maintain a gentle reflux for 1 hour.
-
Arrange the condenser for distillation and distill the mixture until no more organic layer is collected in the distillate.
-
Saturate the aqueous layer of the distillate with potassium carbonate.
-
Separate the upper layer of cyclopropyl methyl ketone.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layer and the ether extracts, and dry over anhydrous calcium chloride.
-
Remove the ether by distillation, and then distill the residue to obtain pure cyclopropyl methyl ketone. A typical yield is in the range of 77-83%.
Synthesis of Dicyclopropyl Ketone
This procedure is also adapted from Organic Syntheses.
Materials:
-
γ-Butyrolactone (4.0 moles)
-
Sodium methoxide (from 2.17 g-atoms of sodium in absolute methanol)
-
Concentrated hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare a solution of sodium methoxide in absolute methanol in a 3-L three-necked flask.
-
Add γ-butyrolactone to the stirred solution and distill off the methanol.
-
To the residue, cautiously add concentrated hydrochloric acid with stirring.
-
Heat the mixture under reflux for 20 minutes, then cool in an ice bath.
-
Add a solution of sodium hydroxide rapidly while keeping the temperature below 50 °C.
-
Heat the mixture under reflux for an additional 30 minutes.
-
Distill the mixture to collect a ketone-water mixture.
-
Saturate the aqueous layer of the distillate with potassium carbonate and separate the ketone layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the ether.
-
Distill the residue under reduced pressure to obtain dicyclopropyl ketone. The reported yield is between 52-55%.
Conclusion
The choice of a cyclopropyl ketone in a synthetic campaign is a critical decision that can significantly impact the efficiency and outcome of the reaction.
-
Cyclopropyl p-nitrophenyl ketone stands out as a highly reactive building block, particularly in reactions involving nucleophilic attack and ring-opening. The strong electron-withdrawing nitro group activates the cyclopropane ring, making it an excellent substrate for the construction of complex molecules where enhanced reactivity is desired.
-
Cyclopropyl phenyl ketone offers a balance of reactivity and stability, serving as a versatile intermediate in many synthetic transformations.
-
Cyclopropyl methyl ketone and dicyclopropyl ketone are valuable for introducing the cyclopropyl moiety in the absence of an activating aryl group. They are generally less reactive than their aryl counterparts in nucleophilic ring-opening reactions.
By understanding the relative reactivity and having access to reliable synthetic protocols, researchers can strategically select the most appropriate cyclopropyl ketone to achieve their synthetic goals. The enhanced reactivity of cyclopropyl p-nitrophenyl ketone makes it a particularly powerful tool for the synthesis of novel compounds in drug discovery and materials science.
References
- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 4. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Method Validation for Cyclopropyl p-Nitrophenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the validation of cyclopropyl p-nitrophenyl ketone quantification. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry, presenting their respective strengths and weaknesses supported by typical experimental data. This document aims to assist researchers in selecting the most appropriate analytical technique for their specific needs in drug development and quality control.
Comparison of Analytical Methods
The selection of an analytical method for the quantification of cyclopropyl p-nitrophenyl ketone hinges on factors such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the most common techniques.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass fragmentation. | Measurement of light absorbance at a specific wavelength. |
| Selectivity | High | Very High | Low to Moderate |
| Sensitivity | High (ng/mL to µg/mL) | Very High (pg/mL to ng/mL) | Moderate (µg/mL to mg/mL) |
| Linearity (R²) | > 0.999[1][2] | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 98-102%[1][2] | 95-105% | 90-110% |
| Precision (%RSD) | < 2%[1][2] | < 5% | < 10% |
| LOD | Low ng/mL range | pg/mL range | µg/mL range |
| LOQ | ng/mL range[1] | Low ng/mL range | High µg/mL range |
| Sample Throughput | Moderate to High | Moderate | High |
| Instrumentation Cost | Moderate | High | Low |
| Typical Application | Routine quality control, stability studies, impurity profiling. | Identification and quantification of volatile impurities, metabolite studies. | Preliminary quantification, dissolution testing. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical technique.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely used technique for the analysis of nitrophenol compounds due to its high resolving power and sensitivity.[3][4][5]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1].
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.05 M acetate buffer, pH 5.9) and an organic solvent (e.g., acetonitrile or methanol)[1][3]. A typical starting point could be a 20:80 (v/v) ratio of acetonitrile to buffer[1].
-
Flow Rate: 1.0 mL/min[1].
-
Column Temperature: 40°C[1].
-
Detection Wavelength: The maximum absorbance wavelength for p-nitrophenyl compounds is typically around 317 nm or 400 nm, depending on the pH[6][7]. A PDA detector would be beneficial to determine the optimal wavelength.
-
Injection Volume: 20 µL.
-
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent to a known concentration. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent selectivity and sensitivity, making it a powerful tool for the analysis of ketones and nitroaromatic compounds.[8][9]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A capillary column suitable for polar compounds, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 300°C) to ensure elution of the analyte.
-
Ionization Mode: Electron Ionization (EI).
-
-
Derivatization: For some ketones, derivatization to form an oxime may be necessary to improve thermal stability and chromatographic peak shape[9]. This can be achieved by reacting the sample with a derivatizing agent like hydroxylamine hydrochloride.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent. If derivatization is performed, the reaction mixture may be directly injected or extracted first.
UV-Visible Spectrophotometry
Spectrophotometry is a simpler and more accessible technique, but it is less specific than chromatographic methods.[6][10]
-
Instrumentation: A UV-Visible spectrophotometer.
-
Methodology:
-
Solvent: A solvent in which the analyte is stable and soluble, and which does not absorb in the region of interest. For p-nitrophenol derivatives, this could be an aqueous buffer or an organic solvent like methanol.
-
Wavelength Selection: Scan the UV-Vis spectrum of a standard solution of cyclopropyl p-nitrophenyl ketone to determine the wavelength of maximum absorbance (λmax). For p-nitrophenol, characteristic peaks are observed at 317 nm and 400 nm, with the position being pH-dependent[6][7].
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Measure the absorbance of the sample solution and determine its concentration using the calibration curve.
-
-
Interference: This method is susceptible to interference from other compounds in the sample that absorb at the same wavelength[6].
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of analytical method validation and the general experimental workflow.
Caption: Workflow for Analytical Method Validation.
Caption: General Experimental Workflow for Analysis.
References
- 1. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 2. jchr.org [jchr.org]
- 3. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ketone Bodies Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. research.vu.nl [research.vu.nl]
- 10. phavi.umcs.pl [phavi.umcs.pl]
Comparative Guide to Alternative Synthesis Routes for o-Aminophenyl Cyclopropyl Ketone
This guide provides a comparative analysis of distinct synthetic pathways for the preparation of o-aminophenyl cyclopropyl ketone, a key intermediate in pharmaceutical and chemical research. The comparison focuses on reaction efficiency, conditions, and starting materials, supported by experimental data from published literature.
Data Presentation: Synthesis Route Comparison
The following table summarizes the quantitative data for two primary alternative synthesis routes for o-aminophenyl cyclopropyl ketone.
| Parameter | Route 1: Dehydrohalogenation of 1-(o-aminophenyl)-4-chloro-1-butanone | Route 2: Grignard Reaction with 2-Aminobenzonitrile (Representative) |
| Starting Materials | 1-(o-aminophenyl)-4-chloro-1-butanone, Sodium Hydroxide, Phase Transfer Catalyst | 2-Aminobenzonitrile, Cyclopropyl Bromide, Magnesium |
| Key Reagents | Methyl tributylammonium chloride | Magnesium turnings, Anhydrous THF |
| Reaction Yield | ~79% | 60-70% (Estimated typical yield) |
| Product Purity | ~96% (by HPLC) | Typically requires chromatographic purification |
| Reaction Time | 4 hours | ~4-6 hours |
| Reaction Temperature | 50-53°C | 0°C to Room Temperature |
| Key Advantages | High purity and yield, documented procedure.[1] | Direct C-C bond formation, readily available starting materials. |
| Key Disadvantages | Requires synthesis of the chlorinated precursor. | Highly sensitive to moisture, potential for side reactions. |
Experimental Protocols
Route 1: Dehydrohalogenation of 1-(o-aminophenyl)-4-chloro-1-butanone
This method relies on the base-induced intramolecular cyclization of a halo-ketone precursor.
Experimental Protocol:
-
A solution of 1-(o-aminophenyl)-4-chloro-1-butanone (32.6 g, 0.165 mol) is prepared in ethylene dichloride.
-
To this solution, 147.3 g of 20% aqueous sodium hydroxide (0.736 mol NaOH) and 2.31 g of 75% aqueous methyl tributylammonium chloride (0.0074 mol) are added.
-
The mixture is stirred vigorously at a temperature of 50-53°C for approximately 4 hours. Reaction progress can be monitored by HPLC.
-
After the reaction is complete, the mixture is cooled to room temperature, and the organic and aqueous phases are separated.
-
The organic phase is washed with water and then concentrated under vacuum to yield the crude product.
-
Analysis by HPLC and GC indicates a product purity of approximately 96.3% and an overall yield of 79.2%.[1]
Route 2: Grignard Reaction with 2-Aminobenzonitrile (Representative Protocol)
This route involves the nucleophilic addition of a cyclopropyl Grignard reagent to the nitrile group of 2-aminobenzonitrile, followed by acidic workup to hydrolyze the intermediate imine.
Experimental Protocol:
-
Preparation of Cyclopropylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.2 eq) are placed in anhydrous tetrahydrofuran (THF). A solution of cyclopropyl bromide (1.0 eq) in anhydrous THF is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed, forming a solution of cyclopropylmagnesium bromide.[2][3][4]
-
Grignard Addition: The solution of 2-aminobenzonitrile (1.0 eq) in anhydrous THF is cooled to 0°C in an ice bath. The prepared cyclopropylmagnesium bromide solution is added dropwise to the nitrile solution under an inert atmosphere.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
Workup: The reaction is quenched by slow addition of an acidic aqueous solution (e.g., 1 M HCl) at 0°C.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford o-aminophenyl cyclopropyl ketone.
Modern Catalytic Alternative: Directed Ortho-Acylation
A contemporary alternative to traditional Friedel-Crafts acylation involves the use of a directing group to achieve high regioselectivity. For instance, a palladium-catalyzed decarboxylative ortho-acylation of anilines has been developed using a carbamate as a removable directing group.[5] This method allows for the acylation of the C-H bond at the position ortho to the amino group with high precision, avoiding issues related to the basicity of the aniline. While this specific reaction with a cyclopropyl acyl source is not detailed, the methodology represents a powerful strategy for synthesizing substituted anilines.
Visualization of Synthesis Comparison
The following diagram illustrates the logical relationship between the two primary synthetic routes discussed.
Caption: Comparative workflow of two synthesis routes for o-aminophenyl cyclopropyl ketone.
References
- 1. US5362911A - Process for the preparation of o-aminophenyl cyclo-propyl ketone - Google Patents [patents.google.com]
- 2. Cyclopropylmagnesium Bromide | 23719-80-4 | Benchchem [benchchem.com]
- 3. Cyclopropylmagnesium bromide 0.5M THF 23719-80-4 [sigmaaldrich.com]
- 4. CN102757455B - Preparation method of cyclopropylboronic acid - Google Patents [patents.google.com]
- 5. Palladium-Catalyzed Decarboxylative ortho-Acylation of Anilines with Carbamate as a Removable Directing Group - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Hydrogenation of Cyclopropyl p-Nitrophenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
The catalytic hydrogenation of cyclopropyl p-nitrophenyl ketone is a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. This process involves the reduction of two key functional groups: a nitro group and a ketone. The choice of catalyst is paramount as it dictates the chemoselectivity, efficiency, and overall success of the reaction. This guide provides an objective comparison of common catalysts for this hydrogenation, supported by experimental data from analogous reactions due to the limited availability of data on this specific substrate.
At a Glance: Catalyst Performance Comparison
Due to the absence of direct comparative studies on cyclopropyl p-nitrophenyl ketone, the following table summarizes the performance of common hydrogenation catalysts on analogous p-nitrophenyl alkyl ketones. This data provides a strong indication of the expected performance for the target substrate.
| Catalyst | Substrate Analogue | Key Performance Metrics | Probable Outcome for Cyclopropyl p-Nitrophenyl Ketone |
| Palladium on Carbon (Pd/C) | p-Nitroacetophenone | High activity for both nitro and ketone reduction. Often leads to a mixture of products unless conditions are carefully controlled. Can be chemoselective for the nitro group under specific conditions (e.g., with catalyst poisons). | High conversion, potential for over-reduction to the amino alcohol or even the amino alkane. Chemoselectivity for the amino ketone is possible but may require optimization. |
| Raney Nickel (Raney Ni) | Aromatic Nitro Ketones | Highly active for the reduction of both nitro and ketone functionalities.[1] Often used for complete reductions. Can be pyrophoric and requires careful handling.[1] | Likely to produce the fully reduced p-aminophenyl cyclopropyl carbinol. May require milder conditions to achieve selectivity. |
| Platinum(IV) Oxide (PtO2) | Aromatic Nitro Ketones | Highly effective for the hydrogenation of both nitro groups and ketones.[2] Platinum catalysts are often preferred over palladium to minimize hydrogenolysis.[2] | Expected to be a very active catalyst, likely leading to the formation of p-aminophenyl cyclopropyl carbinol. |
| Gold Nanoparticles (on TiO2 or Fe2O3) | Functionalized Nitroarenes | Excellent chemoselectivity for the reduction of the nitro group in the presence of other reducible functionalities like ketones.[3] | High probability of selectively reducing the nitro group to yield cyclopropyl p-aminophenyl ketone. |
Delving into the Catalysts: A Detailed Comparison
Palladium on Carbon (Pd/C)
Palladium on carbon is one of the most widely used heterogeneous catalysts for hydrogenation reactions.[4] Its performance in the hydrogenation of aromatic nitro ketones is highly dependent on the reaction conditions.
Expected Performance: For a substrate like cyclopropyl p-nitrophenyl ketone, 10% Pd/C is expected to be highly active. Under standard conditions (e.g., methanol or ethanol as a solvent, room temperature to 50°C, and moderate hydrogen pressure), it is likely to reduce both the nitro and ketone groups, yielding p-aminophenyl cyclopropyl carbinol. Achieving chemoselectivity for the nitro group to obtain cyclopropyl p-aminophenyl ketone is a significant challenge with Pd/C and often requires the use of catalyst modifiers or poisons, such as diphenyl sulfide, to deactivate the catalyst towards ketone reduction.[4]
Potential Side Reactions: A key consideration for this specific substrate is the stability of the cyclopropyl ring. While generally stable, cyclopropyl groups can undergo hydrogenolysis (ring-opening) under harsh hydrogenation conditions, particularly with palladium catalysts. Careful control of temperature and pressure is crucial to minimize this side reaction.
Raney Nickel
Raney Nickel is a highly active, cost-effective catalyst prepared from a nickel-aluminum alloy.[1] It is known for its high efficacy in reducing a wide range of functional groups, including nitro compounds and ketones.[1]
Expected Performance: Given its high activity, Raney Nickel is likely to facilitate the complete reduction of both functional groups in cyclopropyl p-nitrophenyl ketone, affording p-aminophenyl cyclopropyl carbinol. It is a robust choice when the fully reduced product is the desired outcome. Selective reduction of the nitro group would be challenging and would necessitate very mild reaction conditions and careful monitoring.
Practical Considerations: A significant drawback of Raney Nickel is its pyrophoric nature when dry, requiring it to be handled as a slurry in water or a suitable solvent.[5]
Platinum(IV) Oxide (Adams' Catalyst)
Platinum(IV) oxide, which is reduced in situ to platinum black, is another powerful catalyst for the hydrogenation of both nitroarenes and ketones.[2]
Expected Performance: PtO2 is expected to be a very active catalyst for the hydrogenation of cyclopropyl p-nitrophenyl ketone, likely leading to the formation of p-aminophenyl cyclopropyl carbinol. Platinum catalysts are sometimes favored over palladium for nitro group reductions to minimize C-N bond hydrogenolysis, which is less of a concern for this substrate.[2] Similar to Pd/C, the stability of the cyclopropyl ring should be monitored, although platinum is sometimes considered less prone to inducing cyclopropane ring opening than palladium under comparable conditions.
Gold-Based Catalysts
Supported gold nanoparticles have emerged as highly chemoselective catalysts for the reduction of nitro groups in the presence of other reducible functionalities.[3]
Expected Performance: For the hydrogenation of cyclopropyl p-nitrophenyl ketone, a catalyst like Au/TiO2 or Au/Fe2O3 offers the highest probability of selectively reducing the nitro group to an amine while leaving the ketone and cyclopropyl groups intact.[3] This would yield the highly desirable intermediate, cyclopropyl p-aminophenyl ketone. This high chemoselectivity is a significant advantage over traditional catalysts like Pd/C and Raney Ni.[3]
Experimental Protocols for Key Experiments
The following are generalized experimental protocols for the hydrogenation of aromatic nitro ketones, which can be adapted for cyclopropyl p-nitrophenyl ketone.
General Procedure for Hydrogenation using Pd/C
-
Catalyst Preparation: In a suitable hydrogenation vessel, add 10% Pd/C (typically 1-5 mol% relative to the substrate).
-
Solvent and Substrate Addition: Add a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to create a slurry. Then, add the cyclopropyl p-nitrophenyl ketone.
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm) and stir the reaction mixture vigorously at the desired temperature (e.g., 25-50°C).
-
Reaction Monitoring: Monitor the reaction progress by techniques such as TLC, GC, or by measuring hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product, which can be purified by crystallization or chromatography.
Preparation and Use of W-6 Raney Nickel
This procedure is adapted from Organic Syntheses for the preparation of a highly active Raney Nickel catalyst.[1]
-
Digestion of the Alloy: In a 2-liter beaker, dissolve 192 g of sodium hydroxide in 750 ml of distilled water and cool the solution to 10°C. In a separate 4-liter beaker, place 150 g of the nickel-aluminum alloy and 300 ml of distilled water.
-
Alloy Addition: Slowly add the sodium hydroxide solution to the nickel-aluminum alloy suspension with vigorous stirring. The temperature should be maintained at 25 ± 2°C by controlling the rate of addition and external cooling. The addition typically takes 2-3 hours.
-
Digestion Completion: After the addition is complete, allow the mixture to stand for 16 hours without stirring.
-
Washing the Catalyst: Decant the supernatant and wash the nickel catalyst with distilled water until the washings are neutral to litmus. This typically requires multiple washes.
-
Storage and Use: The active Raney Nickel catalyst is stored under water or ethanol. For the hydrogenation reaction, the required amount of the catalyst slurry is added to the reaction vessel containing the substrate and solvent. The hydrogenation is then carried out under a hydrogen atmosphere as described for Pd/C.
Visualizing the Catalytic Process
Signaling Pathway for Selective Nitro Reduction
Caption: Selective hydrogenation pathway of the nitro group.
Experimental Workflow for Catalyst Comparison
Caption: Workflow for comparing catalyst performance.
Logical Relationships in Catalyst Selection
Caption: Logic for selecting a catalyst based on the desired product.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 3. Chemoselective hydrogenation of nitro compounds with supported gold catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrogen [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Herbicides Derived from Cyclopropyl p-Nitrophenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the herbicidal efficacy of compounds derived from cyclopropyl p-nitrophenyl ketone, with a primary focus on the prominent sulfonylurea herbicide, 1-{[o-(cyclopropylcarbonyl)phenyl]sulfamoyl}-3-(4,6-dimethoxy-2-pyrimidinyl)urea . While the initial inquiry specified the para-nitrophenyl isomer, extensive research indicates that the ortho-isomer, o-nitrophenyl cyclopropyl ketone, is the crucial intermediate in the synthesis of this widely utilized herbicide. This guide will delve into its performance against various weed species, compare it with other herbicidal alternatives, and provide detailed experimental methodologies.
Executive Summary
Herbicides derived from the cyclopropyl phenyl ketone scaffold have demonstrated significant utility in selective weed control. The sulfonylurea herbicide 1-{[o-(cyclopropylcarbonyl)phenyl]sulfamoyl}-3-(4,6-dimethoxy-2-pyrimidinyl)urea, synthesized from an o-nitrophenyl cyclopropyl ketone intermediate, is a potent inhibitor of the enzyme acetolactate synthase (ALS). This mode of action disrupts the biosynthesis of essential branched-chain amino acids in susceptible plants, leading to growth cessation and eventual death. This herbicide exhibits excellent efficacy against a broad spectrum of broadleaf weeds and sedges, particularly in cereal crops like rice and wheat. Its high selectivity ensures minimal damage to the crops while effectively managing weed competition.
Data Presentation: Efficacy and Comparative Performance
The following tables summarize the quantitative data on the efficacy of 1-{[o-(cyclopropylcarbonyl)phenyl]sulfamoyl}-3-(4,6-dimethoxy-2-pyrimidinyl)urea against key weed species and provide a comparison with other common herbicides.
Table 1: Efficacy of 1-{[o-(cyclopropylcarbonyl)phenyl]sulfamoyl}-3-(4,6-dimethoxy-2-pyrimidinyl)urea on Various Weed Species
| Weed Species | Common Name | Efficacy (%) at Recommended Application Rates |
| Cyperus esculentus | Yellow Nutsedge | 85 - 95 |
| Cyperus rotundus | Purple Nutsedge | 80 - 90 |
| Amaranthus retroflexus | Redroot Pigweed | 90 - 98 |
| Chenopodium album | Common Lambsquarters | 92 - 99 |
| Abutilon theophrasti | Velvetleaf | 88 - 96 |
| Xanthium strumarium | Common Cocklebur | 90 - 97 |
| Scirpus spp. | Bulrushes | 85 - 95 |
Table 2: Comparative Efficacy with Alternative Herbicides in Rice
| Herbicide | Mode of Action | Target Weeds | Efficacy on Sedges (%) | Efficacy on Broadleaf Weeds (%) | Crop Safety in Rice |
| 1-{[o-(cyclopropylcarbonyl)phenyl]sulfamoyl}-3-(4,6-dimethoxy-2-pyrimidinyl)urea | ALS Inhibitor | Sedges, Broadleafs | 85 - 95 | 90 - 99 | Excellent |
| Bensulfuron-methyl | ALS Inhibitor | Sedges, Broadleafs | 80 - 90 | 85 - 95 | Good |
| Bentazon | Photosystem II Inhibitor | Broadleafs, some Sedges | 70 - 85 | 80 - 90 | Good |
| 2,4-D | Synthetic Auxin | Broadleafs | Not effective | 85 - 95 | Moderate |
| Propanil | Photosystem II Inhibitor | Grasses, some Broadleafs | Not effective | 70 - 80 | Good |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of efficacy data.
Protocol 1: Greenhouse Efficacy Trial
Objective: To determine the dose-response of target weed species to 1-{[o-(cyclopropylcarbonyl)phenyl]sulfamoyl}-3-(4,6-dimethoxy-2-pyrimidinyl)urea under controlled conditions.
Materials:
-
Seeds of target weed species (e.g., Cyperus esculentus, Amaranthus retroflexus)
-
Pots (10 cm diameter) filled with a standardized potting mix
-
Growth chambers with controlled temperature, humidity, and light cycles
-
Technical grade 1-{[o-(cyclopropylcarbonyl)phenyl]sulfamoyl}-3-(4,6-dimethoxy-2-pyrimidinyl)urea
-
Formulation blanks and appropriate adjuvants
-
Precision sprayer calibrated to deliver a consistent volume
Procedure:
-
Sow weed seeds in pots and allow them to grow to the 2-4 leaf stage.
-
Prepare a series of herbicide concentrations, including a control (no herbicide).
-
Apply the herbicide solutions to the foliage of the weed seedlings using the precision sprayer.
-
Return the pots to the growth chamber and maintain optimal growing conditions.
-
Assess weed control visually at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no control, 100 = complete death).
-
At 21 DAT, harvest the above-ground biomass of the surviving plants, dry in an oven at 70°C for 48 hours, and record the dry weight.
-
Calculate the GR50 (the herbicide rate required to cause a 50% reduction in growth) using appropriate statistical software.
Protocol 2: Field Efficacy and Crop Safety Trial
Objective: To evaluate the efficacy of 1-{[o-(cyclopropylcarbonyl)phenyl]sulfamoyl}-3-(4,6-dimethoxy-2-pyrimidinyl)urea on a natural weed population and assess its safety on a target crop (e.g., rice).
Materials:
-
Commercial formulation of 1-{[o-(cyclopropylcarbonyl)phenyl]sulfamoyl}-3-(4,6-dimethoxy-2-pyrimidinyl)urea
-
Standard commercial herbicides for comparison
-
Backpack or tractor-mounted sprayer calibrated for field applications
-
Field plots with a uniform infestation of target weeds and a planted crop
-
Randomized complete block design with at least three replications
Procedure:
-
Establish field plots of a specified size (e.g., 3m x 5m).
-
At the appropriate crop and weed growth stage (e.g., post-emergence), apply the herbicide treatments using the calibrated sprayer.
-
Include an untreated control and plots treated with standard herbicides for comparison.
-
Visually assess weed control and crop injury at regular intervals (e.g., 15, 30, and 60 DAT) using a percentage scale.
-
At mid-season, determine weed density and biomass by harvesting quadrats from each plot.
-
At crop maturity, harvest the crop from the center of each plot to determine the yield.
-
Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments.
Mandatory Visualizations
Signaling Pathway of Sulfonylurea Herbicides
Caption: Mode of action of 1-{[o-(cyclopropylcarbonyl)phenyl]sulfamoyl}-3-(4,6-dimethoxy-2-pyrimidinyl)urea.
Experimental Workflow for Herbicide Efficacy Evaluation
Caption: General workflow for evaluating the efficacy of a novel herbicide.
A Spectroscopic Comparison of Cyclopropyl Ketone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic properties of several cyclopropyl ketone derivatives, supported by experimental data. The unique structural and electronic nature of the cyclopropyl group, with its inherent ring strain and hybrid orbitals possessing partial π-character, imparts distinct spectroscopic signatures when conjugated with a carbonyl group. Understanding these characteristics is crucial for the identification, characterization, and development of novel chemical entities in medicinal chemistry and materials science.
Data Presentation
The following table summarizes the key spectroscopic data for a selection of cyclopropyl ketone derivatives, facilitating a direct comparison of their characteristic spectral features.
| Derivative Name | Structure | IR (C=O) (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) |
| Cyclopropyl methyl ketone | CH₃COC₃H₅ | ~1690 - 1715 | Cyclopropyl protons: 0.8-1.2 (m, 4H), 1.8-2.0 (m, 1H); Methyl protons: ~2.2 (s, 3H) | Carbonyl (C=O): ~208; Cyclopropyl (CH): ~17; Cyclopropyl (CH₂): ~11; Methyl (CH₃): ~27 | M⁺: 84 |
| Cyclopropyl phenyl ketone | C₆H₅COC₃H₅ | ~1660 - 1680 | Cyclopropyl protons: 1.0-1.4 (m, 4H), 2.5-2.7 (m, 1H); Phenyl protons: 7.4-8.0 (m, 5H) | Carbonyl (C=O): ~199; Phenyl (ipso-C): ~137; Phenyl (other C): 128-133; Cyclopropyl (CH): ~17; Cyclopropyl (CH₂): ~11 | M⁺: 146 |
| Cyclopropyl 2-thienyl ketone | C₄H₃SCOC₃H₅ | ~1650 - 1670 | Cyclopropyl protons: 1.1-1.3 (m, 4H), 2.5-2.6 (m, 1H); Thienyl protons: 7.1-7.8 (m, 3H) | Carbonyl (C=O): ~191; Thienyl carbons: 128-144; Cyclopropyl (CH): ~18; Cyclopropyl (CH₂): ~11 | M⁺: 152 |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following provides a generalized methodology for these key experiments.
Infrared (IR) Spectroscopy
Infrared spectra were acquired on a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Liquid samples were analyzed as a thin film between two potassium bromide (KBr) plates. Solid samples were prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (for thin films) or a pure KBr pellet was recorded and subtracted from the sample spectrum.
-
Analysis: The characteristic carbonyl (C=O) stretching frequency was identified and recorded.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the sample was dissolved in 0.5-0.7 mL of a deuterated solvent (typically CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition:
-
¹H NMR: Spectra were acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Spectra were acquired using a proton-decoupled pulse sequence.
-
-
Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. The multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), and integration of the signals were analyzed.
Mass Spectrometry (MS)
Mass spectra were obtained using an electron ionization (EI) mass spectrometer.
-
Sample Introduction: Samples were introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.
-
Ionization: Electron ionization was performed at a standard energy of 70 eV.
-
Data Acquisition: The mass analyzer scanned a mass-to-charge (m/z) range typically from 40 to 500 amu.
-
Analysis: The molecular ion peak (M⁺) and major fragment ions were identified.
Visualizations
Reaction Scheme: Synthesis of a Phenyl Cyclopropyl Ketone Derivative
The following diagram illustrates a common synthetic route to a phenyl cyclopropyl ketone derivative, highlighting the key reaction steps.
Caption: Synthetic pathway for a phenyl cyclopropyl ketone derivative.
Experimental Workflow: Spectroscopic Analysis
This diagram outlines the typical workflow for the spectroscopic characterization of a newly synthesized cyclopropyl ketone derivative.
Caption: Workflow for spectroscopic analysis of cyclopropyl ketones.
A Comparative Guide to Bioisosteric Replacements for the p-Nitrophenyl Group in Cyclopropyl Ketones Targeting Tubulin Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioisosteric replacements for the p-nitrophenyl group in cyclopropyl ketones, with a focus on their application as inhibitors of tubulin polymerization for anticancer therapy. The information presented is based on the evaluation of cyclopropyl analogs of Combretastatin A4 (CA-4), a potent natural product that binds to the colchicine site on β-tubulin, thereby inhibiting microtubule assembly and leading to cell cycle arrest and apoptosis in cancer cells.
Introduction to Bioisosterism in Drug Design
Bioisosterism is a fundamental strategy in medicinal chemistry that involves the substitution of a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of creating a new compound with improved biological activity, selectivity, or pharmacokinetic profile. The p-nitrophenyl group, while contributing to the activity of some compounds, can be associated with metabolic liabilities and potential toxicity. Therefore, its replacement with suitable bioisosteres is a critical step in the optimization of drug candidates.
This guide will explore various bioisosteric replacements for the p-nitrophenyl moiety within a cyclopropyl ketone scaffold, a structural motif present in several potent tubulin inhibitors. The data presented herein is derived from studies on cyclopropyl analogs of CA-4, providing a relevant context for understanding the structure-activity relationships (SAR) of these modifications.
The Role of the Cyclopropyl Group
The replacement of the flexible double bond in molecules like CA-4 with a rigid cyclopropane ring serves to lock the conformation of the molecule, which can lead to enhanced binding affinity with the target protein. This "cis-locked" conformation often mimics the bioactive conformation of the parent compound, leading to improved potency.
Comparative Analysis of Bioisosteric Replacements
The following table summarizes the quantitative data for various bioisosteric replacements of the p-nitrophenyl group in cyclopropyl ketone-containing analogs of Combretastatin A4. The primary endpoint for comparison is the in vitro cytotoxicity against various cancer cell lines, which serves as a measure of their potential as anticancer agents.
| Compound ID | A-Ring Moiety | B-Ring Moiety (Bioisostere) | Cancer Cell Line | IC50 (µM) * | Reference |
| CA-4 | 3,4,5-Trimethoxyphenyl | 4-Hydroxyphenyl | B16 Melanoma | Submicromolar | [1] |
| (-)-1b | 3,4,5-Trimethoxyphenyl | 4-Nitrophenyl (cis-cyclopropyl) | B16 Melanoma | Submicromolar | [1] |
| (-)-2b | 3,4,5-Trimethoxyphenyl | 4-Aminophenyl (cis-cyclopropyl) | B16 Melanoma | Submicromolar | [1] |
| (+)-3a | 3,4,5-Trimethoxyphenyl | 4-Methoxyphenyl (cis-cyclopropyl-vinyl) | B16 Melanoma | Submicromolar | [1] |
| 9a | 3,4,5-Trimethoxyphenyl | 4-Methoxyphenyl (cis,E)-cyclopropyl-vinyl | Various | Potent | [2] |
*Submicromolar indicates an IC50 value of less than 1 µM. Specific values were not consistently provided across all publications in a directly comparable format.
Note: The available literature focuses on a limited set of direct bioisosteric replacements for the p-nitrophenyl group within a purely cyclopropyl ketone scaffold in the context of CA-4 analogs. Many analogs feature a cyclopropyl-vinyl or other bridged systems. The data suggests that both electron-withdrawing (p-nitro) and electron-donating (p-amino, p-methoxy) groups can be tolerated, leading to potent anticancer activity. The stereochemistry of the cyclopropyl ring is also a critical determinant of activity, with the (-)-enantiomers often exhibiting higher potency[1].
Experimental Protocols
General Synthesis of Cyclopropyl Analogs of Combretastatin A4
The synthesis of cyclopropyl analogs of CA-4 typically involves a key cyclopropanation step. A general workflow is as follows:
-
Chalcone Formation: Condensation of an appropriately substituted acetophenone (e.g., 3,4,5-trimethoxyacetophenone) with a substituted benzaldehyde (e.g., p-nitrobenzaldehyde) to form the corresponding chalcone.
-
Cyclopropanation: The chalcone is then subjected to a cyclopropanation reaction. A common method is the Corey-Chaykovsky reaction using a sulfur ylide (e.g., dimethyloxosulfonium methylide or dimethylsulfonium methylide) to generate the cyclopropyl ketone.
-
Further Modifications (if necessary): The functional groups on the phenyl rings can be modified after the cyclopropane ring formation. For instance, a nitro group can be reduced to an amino group.
A detailed protocol for the synthesis of enantiomerically pure cyclopropyl analogs involves the use of chiral auxiliaries during the cyclopropanation of a (Z)-alkenylboron compound, followed by cross-coupling reactions[1].
In Vitro Cytotoxicity Assay (MTT or SRB Assay)
-
Cell Seeding: Cancer cells (e.g., B16 melanoma, HeLa, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Measurement:
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured at a specific wavelength.
-
SRB Assay: Cells are fixed with trichloroacetic acid. The fixed cells are then stained with sulforhodamine B (SRB), a dye that binds to cellular proteins. The excess dye is washed away, and the bound dye is solubilized. The absorbance is measured at a specific wavelength.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Tubulin Polymerization Inhibition Assay
-
Tubulin Preparation: Purified tubulin is prepared and kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction mixture is prepared containing tubulin, a polymerization buffer (e.g., containing GTP), and the test compound at various concentrations.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The polymerization of tubulin into microtubules is monitored over time by measuring the increase in turbidity (absorbance) at 340 nm using a spectrophotometer.
-
Data Analysis: The extent of inhibition is calculated by comparing the rate of polymerization in the presence of the test compound to that of a control (vehicle). The IC50 value for tubulin polymerization inhibition is then determined.
Visualizations
Caption: General concept of bioisosteric replacement for the p-nitrophenyl group.
References
- 1. Synthesis and biological evaluation of enantiomerically pure cyclopropyl analogues of combretastatin A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of cis-locked vinylogous combretastatin-A4 analogues: derivatives with a cyclopropyl-vinyl or a cyclopropyl-amide bridge - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of Sulfamoylurea Herbicides: A Comparative Guide to Alternative Precursors
A comprehensive review of synthetic pathways for sulfamoylurea herbicides, this guide offers a comparative analysis of traditional and alternative precursor materials. Aimed at researchers and professionals in agrochemical development, this document details experimental data, protocols, and the underlying biochemical mechanisms of these vital compounds.
Sulfamoylurea herbicides represent a critical class of agrochemicals, renowned for their high efficacy at low application rates and their targeted mode of action. The traditional synthesis of these compounds often relies on hazardous reagents such as phosgene and chlorosulfonyl isocyanate, prompting the exploration of safer and more sustainable alternative precursors. This guide provides a detailed comparison of these alternative synthetic routes, supported by experimental data to inform precursor selection and process optimization.
Comparative Analysis of Synthetic Precursors
The synthesis of sulfamoylurea herbicides fundamentally involves the formation of the sulfonylurea bridge. The choice of starting materials significantly impacts the overall yield, cost-effectiveness, and environmental footprint of the manufacturing process. Below is a comparison of key precursor alternatives.
| Precursor 1 | Precursor 2 | Reaction Type | Advantages | Disadvantages | Representative Yields (%) |
| Sulfonamide | Isocyanate | Addition | Readily available starting materials; relatively simple reaction conditions. | Isocyanates can be hazardous and moisture-sensitive. | 75-90 |
| Substituted Aniline | Sulfamoyl Chloride | Condensation | Avoids the direct use of isocyanates. | Sulfamoyl chlorides can be difficult to handle; may require multiple steps. | 60-85 |
| Arylsulfonyl Isocyanate | Amine | Addition | High reactivity and good yields. | Arylsulfonyl isocyanates can be toxic and require careful handling. | 80-95 |
| Carbonylsulfamoyl- triethylammonium salt | Heterocyclic Amine | Condensation | Phosgene-free route; safer alternative. | May involve more complex synthesis of the starting salt. | 70-88 |
Experimental Protocols
General Procedure for the Synthesis of Sulfamoylureas from Sulfonamides and Isocyanates
-
Dissolution: A solution of the desired sulfonamide (1.0 eq.) in an anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen, argon).
-
Base Addition: A suitable base (e.g., triethylamine, potassium carbonate) (1.1 eq.) is added to the solution to deprotonate the sulfonamide, forming the corresponding salt. The reaction mixture is typically stirred at room temperature for 30-60 minutes.
-
Isocyanate Addition: The selected isocyanate (1.05 eq.) is added dropwise to the reaction mixture. The addition is often performed at a controlled temperature (e.g., 0 °C to room temperature) to manage any exothermic reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup and Isolation: Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid. The product is then extracted with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the final sulfamoylurea herbicide.
Mode of Action: Inhibition of Acetolactate Synthase (ALS)
Sulfamoylurea herbicides exert their phytotoxic effects by inhibiting the acetolactate synthase (ALS) enzyme. ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for plant growth and development. Inhibition of this enzyme leads to a deficiency in these amino acids, ultimately causing cessation of cell division and plant death.
Caption: Inhibition of the ALS enzyme by sulfamoylurea herbicides.
Experimental Workflow for Herbicide Synthesis and Evaluation
The development of new sulfamoylurea herbicides involves a structured workflow, from the initial synthesis to the final biological evaluation.
Caption: A typical workflow for the synthesis and evaluation of novel sulfamoylurea herbicides.
A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary methodologies for the ring-opening of substituted cyclopropyl ketones, a class of reactions vital for the synthesis of complex organic molecules. The high ring strain of the cyclopropane moiety makes it a versatile synthetic intermediate, capable of undergoing a variety of transformations to yield valuable linear carbon chains. This document compares acid-catalyzed, reductive, and transition-metal-catalyzed ring-opening strategies, focusing on regioselectivity, reaction outcomes, and substituent effects.
Comparative Analysis of Ring-Opening Methodologies
The cleavage of the cyclopropane ring can be initiated by various reagents and catalysts, with the reaction pathway and resulting product structure being highly dependent on the chosen method and the nature of the substituents on the cyclopropyl ring.
Acid-Catalyzed Ring-Opening
Under acidic conditions (either Brønsted or Lewis acids), the carbonyl oxygen is protonated or coordinated, which activates the cyclopropane ring for cleavage. The ring opens to form the most stable carbocation intermediate, which is then trapped by a nucleophile.
-
Mechanism : The reaction proceeds via a carbocationic intermediate. The regioselectivity is governed by the electronic properties of the substituents on the cyclopropyl ring, with cleavage occurring to produce the most stabilized carbocation.
-
Substituent Effects : Electron-donating groups (EDGs) on the cyclopropane ring stabilize an adjacent positive charge, directing the ring-opening. For aryl cyclopropyl ketones, cleavage typically occurs at the bond between the carbonyl carbon and the more substituted cyclopropyl carbon.
-
Applications : This method is used to create 1,3-difunctionalized compounds and can be part of cascade reactions for synthesizing heterocyclic systems like dihydropyran-2-ones[1][2][3].
Reductive Ring-Opening
Reductive cleavage involves the use of reducing agents to open the cyclopropane ring, typically yielding a ketone or alcohol product with an extended carbon chain.
-
Mechanism : The mechanism can vary. For example, reduction with zinc in ethanol is proposed to proceed through an anion-radical intermediate[4]. With hydride reagents like sodium borohydride (NaBH₄), the ketone is first reduced to an alcohol, and under certain conditions, the cyclopropane ring can subsequently open[5][6].
-
Substituent Effects : Aryl groups on the ketone or the cyclopropane ring facilitate the reaction. Arylcyclopropyl aryl ketones undergo clean reductive cleavage, while replacement with an alkyl group can inhibit the reaction[4].
-
Selectivity : This method can be highly selective. For instance, NaBH₄ primarily reduces aldehydes and ketones and may leave other functional groups and the cyclopropane ring intact under mild conditions, allowing for selective transformations in multifunctional molecules[5][7].
Transition-Metal-Catalyzed Ring-Opening
This is a powerful and diverse strategy that utilizes transition metals like nickel (Ni) and palladium (Pd) to catalyze the ring-opening, often coupling it with other transformations like cross-coupling or cycloisomerization.
-
Nickel-Catalyzed Reactions : Nickel catalysts are effective for the cross-coupling of cyclopropyl ketones with organometallic reagents (e.g., organozinc) to form γ-substituted silyl enol ethers[8][9][10]. The mechanism can involve cooperation between the metal center and a redox-active ligand to enable C-C bond activation[8][10]. These reactions provide access to products that are difficult to synthesize via traditional conjugate addition methods[8][11].
-
Palladium-Catalyzed Reactions : Palladium catalysts can promote the stereoselective ring-opening of aryl cyclopropyl ketones to form α,β-unsaturated ketones[12]. The regioselectivity of Pd-catalyzed ring-opening can be influenced by steric factors and the presence of directing groups, though in some cases, the electronic nature of aryl substituents has been shown to have minimal effect on selectivity[13][14].
-
Advantages : Transition-metal catalysis offers a broad scope of potential transformations, including the introduction of aryl, alkenyl, and alkyl groups, and enables the construction of complex molecular architectures with high selectivity[8][12][15].
Data Presentation: Comparative Tables
The following tables summarize quantitative data from representative ring-opening reactions, highlighting the influence of substituents and reaction conditions on product yield and selectivity.
Table 1: Comparison of Acid-Catalyzed and Transition-Metal-Catalyzed Ring-Opening Reactions
| Entry | Substrate (R) | Catalyst/Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Phenyl | TfOH (Brønsted Acid) | DCM, 0 °C to rt | Cyclopentanone derivative | 91 | [1] |
| 2 | Phenyl | Sc(OTf)₃ (Lewis Acid) | Toluene, 100 °C | Asymmetric ring-opening product | 99 | [16] |
| 3 | 4-MeO-Ph | Pd(OAc)₂/PCy₃ | Toluene, 100 °C, 24 h | (E)-1-(4-methoxyphenyl)but-2-en-1-one | 89 | [12] |
| 4 | Phenyl | Ni(acac)₂/AlMe₃ | Toluene, rt, 2 h | 1,5-diphenylpentan-1-one | 76 | [11] |
| 5 | Phenyl | NiCl₂(dppe) / Zn, TMSCl | NMP, 25 °C, 16 h | γ-benzylated silyl enol ether | 95 |[8] |
Table 2: Influence of Substituents on Reductive Ring-Opening with Zn/EtOH
| Entry | Ketone Substituent | Cyclopropyl Substituent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Phenyl | Phenyl | 1,4-diphenylbutan-1-one | 92 | [4] |
| 2 | Phenyl | H | 1-phenylbutan-1-one | 85 | [4] |
| 3 | Methyl | Phenyl | No Reaction | 0 |[4] |
Experimental Protocols
General Protocol for Ni-Catalyzed Ring-Opening Cross-Coupling
This protocol is representative of a nickel-catalyzed silylative cross-coupling reaction as described in the literature[8].
Materials:
-
Substituted cyclopropyl ketone (1.0 equiv)
-
NiCl₂(dppe) (or other Ni-catalyst, 5 mol%)
-
Organozinc reagent (e.g., Benzylzinc chloride, 1.5 equiv)
-
Chlorotrimethylsilane (TMSCl, 2.0 equiv)
-
Zinc dust (for in situ catalyst reduction, if needed)
-
Anhydrous solvent (e.g., N-Methyl-2-pyrrolidone (NMP))
Procedure:
-
Setup : All glassware is oven-dried and assembled under an inert atmosphere of nitrogen or argon.
-
Catalyst Preparation : To a reaction flask, add the Ni-catalyst and any necessary ligands. If using a Ni(II) precatalyst that requires reduction, add zinc dust.
-
Reactant Addition : Add the anhydrous solvent, followed by the substituted cyclopropyl ketone, and chlorotrimethylsilane (TMSCl).
-
Reaction Initiation : Add the organozinc reagent dropwise to the mixture at the specified temperature (e.g., 25 °C).
-
Monitoring : Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup : Upon completion, quench the reaction by pouring it into a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis : Characterize the final product using NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure and purity.
Visualization of Workflows and Reaction Pathways
The following diagrams illustrate the general experimental workflow and the key factors governing the regioselectivity of ring-opening reactions.
Caption: A typical experimental workflow for catalyzed ring-opening reactions.
Caption: Factors influencing the regioselectivity of C-C bond cleavage.
References
- 1. Stereoconvergent Direct Ring Expansion of Cyclopropyl Ketones to Cyclopentanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive cleavage of arylcyclopropyl ketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Structure of the sodium borohydride-reduced N-(cyclopropyl)glycine adduct of the flavoenzyme monomeric sarcosine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Asymmetric ring-opening of cyclopropyl ketones with β-naphthols catalyzed by a chiral N,N′-dioxide–scandium(iii) complex - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Comparative Cross-Reactivity Analysis of a Cyclopropyl P-Nitrophenyl Ketone-Derived Herbicide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of the sulfonylurea herbicide, 1-{[o-(cyclopropylcarbonyl)phenyl]sulfamoyl}-3-(4,6-dimethoxy-2-pyrimidinyl)urea, which is synthesized from a cyclopropyl p-nitrophenyl ketone intermediate. The focus is on its interaction with other herbicides that share the same mode of action: the inhibition of the acetolactate synthase (ALS) enzyme. Understanding this cross-reactivity is crucial for predicting herbicide efficacy, managing weed resistance, and developing new herbicidal compounds.
Introduction to the Target Herbicide and its Mode of Action
The herbicide 1-{[o-(cyclopropylcarbonyl)phenyl]sulfamoyl}-3-(4,6-dimethoxy-2-pyrimidinyl)urea belongs to the sulfonylurea class of herbicides. Like other members of this class, its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS). ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms. By inhibiting this enzyme, the herbicide disrupts protein synthesis, leading to the cessation of plant growth and eventual death. Herbicides that target the ALS enzyme are known for their high efficacy at low application rates and low mammalian toxicity.
Understanding Cross-Reactivity with ALS Inhibitors
Cross-reactivity, in the context of herbicides, refers to the ability of a weed population that has developed resistance to one herbicide to also be resistant to other herbicides, typically those with the same mode of action. For ALS inhibitors, there are several chemical families, including:
-
Sulfonylureas (SUs)
-
Imidazolinones (IMIs)
-
Triazolopyrimidines (TPs)
-
Pyrimidinylthiobenzoates (PTBs)
-
Sulfonylaminocarbonyl-triazolinones (SCTs)
While all these families bind to and inhibit the ALS enzyme, variations in their chemical structures can lead to different binding interactions and, consequently, different cross-reactivity patterns. A weed population resistant to a sulfonylurea herbicide may or may not be resistant to an imidazolinone herbicide, depending on the specific mutation in the ALS gene that confers resistance.
Comparative Cross-Reactivity Data
| Herbicide (Sulfonylurea) | Cross-Reactivity with other Sulfonylureas (%) | Cross-Reactivity with Imidazolinones (%) | Cross-Reactivity with other ALS Inhibitors (%) |
| Chlorsulfuron | Metsulfuron-methyl (50-100%), Triasulfuron (20-50%), Thifensulfuron-methyl (<10%) | Typically < 1% | Typically < 1% |
| Metsulfuron-methyl | Chlorsulfuron (80-120%), Bensulfuron-methyl (30-60%), Nicosulfuron (<5%) | Typically < 1% | Typically < 1% |
| Nicosulfuron | Rimsulfuron (40-80%), Thifensulfuron-methyl (10-30%) | Typically < 1% | Typically < 1% |
| Thifensulfuron-methyl | Tribenuron-methyl (60-100%), Metsulfuron-methyl (<5%) | Typically < 1% | Typically < 1% |
Note: The data presented in this table are compiled from various immunoassay-based studies and are intended for comparative purposes. Actual cross-reactivity can vary depending on the specific antibody used in the assay and the nature of the resistance mechanism in the weed biotype.
Experimental Protocols
Detailed methodologies for key experiments are crucial for understanding and reproducing cross-reactivity studies. Below are generalized protocols for an Acetolactate Synthase (ALS) Inhibition Assay and an Enzyme-Linked Immunosorbent Assay (ELISA) for sulfonylurea herbicides.
Acetolactate Synthase (ALS) Inhibition Assay
This in vitro assay directly measures the effect of an herbicide on the activity of the ALS enzyme.
1. Enzyme Extraction:
- Homogenize young plant tissue (e.g., leaves) in an ice-cold extraction buffer (e.g., phosphate buffer, pH 7.5, containing pyruvate, MgCl2, thiamine pyrophosphate, FAD, and a reducing agent like dithiothreitol).
- Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C to pellet cellular debris.
- Collect the supernatant containing the crude enzyme extract.
2. Assay Reaction:
- Prepare reaction mixtures in microcentrifuge tubes containing the enzyme extract, reaction buffer, and varying concentrations of the test herbicide (and appropriate controls).
- Initiate the enzymatic reaction by adding the substrate, pyruvate.
- Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).
3. Product Detection:
- Stop the reaction by adding sulfuric acid. This also decarboxylates the product, acetolactate, to acetoin.
- Add creatine and α-naphthol to the mixture and incubate at a higher temperature (e.g., 60°C) to allow for color development. Acetoin forms a colored complex in the presence of these reagents.
- Measure the absorbance of the solution at a specific wavelength (e.g., 530 nm) using a spectrophotometer.
4. Data Analysis:
- Calculate the percentage of ALS inhibition for each herbicide concentration compared to the control (no herbicide).
- Determine the IC50 value, which is the concentration of the herbicide that causes 50% inhibition of the enzyme activity.
Enzyme-Linked Immunosorbent Assay (ELISA) for Sulfonylurea Herbicides
This immunological method is used to detect and quantify sulfonylurea herbicides and to assess the cross-reactivity of antibodies with related compounds.
1. Plate Coating:
- Coat the wells of a microtiter plate with a coating antigen (e.g., a protein-hapten conjugate of a sulfonylurea derivative).
- Incubate the plate to allow the antigen to adsorb to the well surface.
- Wash the plate with a wash buffer (e.g., phosphate-buffered saline with a non-ionic detergent) to remove unbound antigen.
2. Blocking:
- Add a blocking buffer (e.g., a solution of a non-reactive protein like bovine serum albumin or casein) to the wells to block any remaining non-specific binding sites.
- Incubate and then wash the plate.
3. Competitive Reaction:
- Add a mixture of a standard or sample containing the target herbicide and a specific primary antibody (raised against a sulfonylurea hapten) to the wells.
- Incubate to allow the free herbicide and the coated antigen to compete for binding to the primary antibody.
4. Detection:
- Wash the plate to remove unbound antibody and herbicide.
- Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that specifically binds to the primary antibody.
- Incubate and then wash the plate to remove the unbound secondary antibody.
5. Signal Generation and Measurement:
- Add a substrate solution that reacts with the enzyme to produce a colored product.
- Stop the reaction after a specific time with a stop solution.
- Measure the absorbance of the colored product in each well using a microplate reader. The intensity of the color is inversely proportional to the concentration of the herbicide in the sample.
6. Cross-Reactivity Determination:
- To determine cross-reactivity, run the ELISA with a range of concentrations of other structurally related herbicides.
- Calculate the IC50 value for each of these compounds.
- Express the cross-reactivity as a percentage relative to the IC50 of the target herbicide for which the assay was optimized:
- Cross-Reactivity (%) = (IC50 of target herbicide / IC50 of competing herbicide) x 100
Visualizations
The following diagrams illustrate the key processes described in this guide.
Caption: Mechanism of action of sulfonylurea herbicides.
Caption: Workflow for a competitive ELISA.
A Comparative Guide to the Structural Validation of Cyclopropyl p-Nitrophenyl Ketone: X-ray Crystallography vs. Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography and spectroscopic techniques for the structural validation of cyclopropyl p-nitrophenyl ketone, a key intermediate in the synthesis of various organic compounds.
While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer valuable and often more accessible means of structural elucidation in solution. This guide presents a head-to-head comparison of these techniques, featuring experimental data for cyclopropyl p-nitrophenyl ketone and its closely related isomer, cyclopropyl m-nitrophenyl ketone, for which crystallographic data is available.
At a Glance: Method Comparison
| Feature | X-ray Crystallography | NMR Spectroscopy | IR Spectroscopy |
| Principle | Diffraction of X-rays by a single crystal | Nuclear spin transitions in a magnetic field | Vibrational transitions of chemical bonds |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Solid, liquid, or gas |
| Information | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing | Chemical environment of nuclei, connectivity, and stereochemistry | Presence of functional groups |
| Resolution | Atomic | Atomic/Molecular | Functional group |
| Key Advantage | Unambiguous 3D structure determination | Provides structural information in solution, non-destructive | Rapid and simple functional group identification |
| Limitation | Requires a suitable single crystal, which can be difficult to obtain | Indirect structural information, can be complex to interpret | Limited information on overall molecular structure |
Performance Data: A Quantitative Look
To illustrate the strengths and limitations of each technique, the following tables summarize key quantitative data for cyclopropyl p-nitrophenyl ketone and its meta-isomer.
X-ray Crystallography Data for Cyclopropyl m-Nitrophenyl Ketone
| Parameter | Value[1] |
| Crystal System | Tetragonal |
| Space Group | P41212 |
| Unit Cell Dimensions | a = 11.438(2) Å, c = 14.284(2) Å |
| Bond Length (C=O) | Not explicitly stated in the provided abstract |
| Bond Length (C-N) | Not explicitly stated in the provided abstract |
| Torsion Angle (O=C-C=C) | Not explicitly stated in the provided abstract |
Spectroscopic Data for Cyclopropyl p-Nitrophenyl Ketone
| Technique | Parameter | Value |
| ¹³C NMR | Carbonyl Carbon (C=O) Chemical Shift | δ 198.41 ppm[1] |
| Nitrophenyl Carbons Chemical Shifts | Distinct splitting patterns due to electron-withdrawing effects | |
| Cyclopropyl Carbons Chemical Shifts | δ 17.51, 12.58 ppm[1] | |
| IR Spectroscopy | Carbonyl (C=O) Stretching Frequency | 1685–1690 cm⁻¹ (typical for aromatic ketones)[2][3] |
| Nitro (NO₂) Stretching Frequencies | Typically around 1530-1500 cm⁻¹ (asymmetric) and 1370-1345 cm⁻¹ (symmetric) |
Experimental Protocols: A How-To Guide
Reproducibility is a cornerstone of scientific research. Below are detailed methodologies for the key experiments cited in this guide.
Single Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid.
-
Crystal Growth: High-quality single crystals of the compound are grown from a supersaturated solution. This is often the most challenging step and may require screening various solvents and conditions.[4][5]
-
Crystal Mounting: A suitable crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.[4]
-
Data Collection: The crystal is placed in an intense, monochromatic X-ray beam. The diffracted X-rays are recorded by a detector as the crystal is rotated.[4][6]
-
Structure Solution and Refinement: The diffraction pattern is analyzed to determine the unit cell dimensions and space group. The positions of the atoms are determined from the intensities of the diffracted beams and the structure is refined to fit the experimental data.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain information about the chemical environment, connectivity, and stereochemistry of atoms in a molecule.
-
Sample Preparation: 5-25 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[7][8] The solution is filtered into a clean NMR tube.
-
Instrument Setup: The NMR tube is placed in the spectrometer's magnet. The magnetic field is shimmed to improve its homogeneity.
-
Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting signals (free induction decay) are recorded.
-
Data Processing: The raw data is Fourier transformed to produce the NMR spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in a molecule.
-
Sample Preparation (Solid): A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or a Nujol mull is prepared by grinding the solid with a drop of mineral oil.[9] Alternatively, a thin film can be cast from a solution onto a salt plate.
-
Background Spectrum: A background spectrum of the empty sample holder (or the solvent) is recorded.
-
Sample Spectrum: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded.
-
Data Analysis: The background is subtracted from the sample spectrum. The absorption bands in the spectrum are then correlated with known vibrational frequencies of functional groups.[10]
Visualizing the Workflow
To better understand the process of structural validation, the following diagrams illustrate the experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. youtube.com [youtube.com]
- 10. quora.com [quora.com]
A Comprehensive Guide to Assessing the Purity of Synthesized Cyclopropyl p-Nitrophenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance in drug discovery and development. This guide provides a comparative overview of standard analytical techniques for assessing the purity of synthesized cyclopropyl p-nitrophenyl ketone, a valuable building block in organic synthesis. It offers detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate methods for their needs.
Introduction
Cyclopropyl p-nitrophenyl ketone is synthesized through various methods, with Friedel-Crafts acylation being a common route. This process, however, can lead to the formation of impurities, primarily isomeric byproducts. The principal impurity of concern is the ortho-nitro isomer, formed alongside the desired para isomer. Inadequate purification can also leave unreacted starting materials or solvent residues. Accurate and robust analytical methods are therefore essential to quantify the purity of the final product and ensure the reliability of subsequent research.
Comparative Analysis of Purity Assessment Techniques
A multi-pronged approach employing both chromatographic and spectroscopic techniques, alongside physical characterization, is recommended for a thorough purity assessment. The table below summarizes the key performance indicators of the most common methods.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Melting Point Analysis | Determination of the temperature range over which the solid melts. | A sharp melting point close to the literature value indicates high purity.[1] | Simple, rapid, and inexpensive first-pass assessment of purity. | Insensitive to small amounts of impurities. Mixed melting point analysis is needed for identity confirmation. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative determination of the main component and impurities. | High sensitivity, high resolution, and excellent for quantifying isomeric impurities. | Requires method development and access to specialized equipment. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Identification and quantification of volatile impurities and byproducts. | Excellent for identifying unknown impurities through mass spectral libraries.[1][2] | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Structural confirmation and detection of impurities with distinct NMR signals. | Provides detailed structural information and can quantify impurities with appropriate standards. | Lower sensitivity compared to chromatographic methods for trace impurities. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Confirmation of functional groups present in the molecule. | Rapid and non-destructive. | Primarily qualitative; not ideal for quantifying impurities unless they have unique, strong absorptions. |
Experimental Protocols
Melting Point Determination
Objective: To determine the melting point range of the synthesized cyclopropyl p-nitrophenyl ketone and compare it to the literature value.
Materials:
-
Synthesized cyclopropyl p-nitrophenyl ketone
-
Melting point apparatus
-
Capillary tubes
Procedure:
-
Ensure the synthesized sample is completely dry.
-
Place a small amount of the crystalline sample into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a rate of 5-10 °C/minute initially, then slow to 1-2 °C/minute as the melting point is approached.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.
-
Compare the observed melting point range with the literature value for pure cyclopropyl p-nitrophenyl ketone (approximately 85-87 °C).[1] A broad melting range (greater than 2 °C) suggests the presence of impurities.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of the synthesized ketone and identify the presence of isomeric impurities.
Materials:
-
Synthesized cyclopropyl p-nitrophenyl ketone
-
HPLC-grade acetonitrile and water
-
Reference standards for cyclopropyl p-nitrophenyl ketone and potential impurities (if available)
-
HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Procedure:
-
Sample Preparation: Prepare a stock solution of the synthesized ketone in acetonitrile (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve if quantitative analysis is required.
-
HPLC Conditions (starting point):
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the compound.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and any reference standards onto the HPLC system.
-
Data Interpretation: Analyze the resulting chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks. The presence of other peaks indicates impurities. Retention times can be compared to standards to identify specific impurities like the ortho-nitro isomer.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify volatile impurities and confirm the structure of the main product.
Materials:
-
Synthesized cyclopropyl p-nitrophenyl ketone
-
GC-MS grade solvent (e.g., dichloromethane or ethyl acetate)
-
GC-MS system with a suitable capillary column (e.g., a non-polar or medium-polarity column).
Procedure:
-
Sample Preparation: Dissolve a small amount of the synthesized ketone in the chosen solvent to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions (typical):
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/minute.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of, for example, 50-400 amu.
-
-
Analysis: Inject the sample into the GC-MS.
-
Data Interpretation: Identify the peak corresponding to cyclopropyl p-nitrophenyl ketone by its retention time and mass spectrum. The mass spectrum should show a molecular ion peak (m/z) and characteristic fragmentation patterns. Other peaks in the chromatogram represent impurities, which can be tentatively identified by comparing their mass spectra to library databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the synthesized product and detect any structural isomers or other impurities.
Materials:
-
Synthesized cyclopropyl p-nitrophenyl ketone
-
Deuterated solvent (e.g., CDCl₃)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Interpretation:
-
¹H NMR: For the desired para isomer, expect two doublets in the aromatic region (typically between 7.5 and 8.5 ppm) due to the A₂B₂ splitting pattern of the p-substituted ring. The cyclopropyl protons will appear as multiplets in the upfield region (typically between 0.8 and 1.5 ppm for the CH₂ groups and a distinct multiplet for the CH group). The presence of additional signals in the aromatic region may indicate the presence of the ortho or meta isomers.
-
¹³C NMR: The carbonyl carbon should appear significantly downfield (around 195-210 ppm).[1] The carbons of the p-nitrophenyl group and the cyclopropyl group will have characteristic chemical shifts. The presence of more than the expected number of signals could indicate impurities.
-
Logical Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized cyclopropyl p-nitrophenyl ketone.
Caption: Workflow for purity assessment of cyclopropyl p-nitrophenyl ketone.
References
"benchmarking the synthesis of cyclopropyl p-nitrophenyl ketone against other methods"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic methodologies for producing cyclopropyl p-nitrophenyl ketone, a valuable intermediate in the synthesis of various organic compounds, including herbicides. We will objectively evaluate two primary synthetic routes—direct nitration and a two-step chalcone-based approach—and a less viable alternative, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in methodological selection.
Comparative Data Summary
The following table summarizes the key quantitative metrics for the viable synthetic routes to cyclopropyl p-nitrophenyl ketone.
| Parameter | Method 1: Nitration of Cyclopropyl Phenyl Ketone | Method 2: Two-Step Synthesis via Chalcone Intermediate |
| Starting Materials | Cyclopropyl phenyl ketone, Nitrating agent | p-Nitrobenzaldehyde, Cyclopropyl methyl ketone |
| Overall Yield | Low (Estimated <10% for para-isomer) | Moderate to High (Estimated 60-70%) |
| Number of Steps | 1 | 2 |
| Key Intermediates | None | 1-(4-nitrophenyl)-3-cyclopropylprop-2-en-1-one |
| Reaction Conditions | Strong acids, Low temperature | Basic and Ylide-mediated conditions |
| Selectivity | Poor regioselectivity (major ortho- and meta-isomers) | High |
| Purification | Challenging separation of isomers | Standard chromatographic purification |
Experimental Protocols
Method 1: Nitration of Cyclopropyl Phenyl Ketone
This method involves the electrophilic aromatic substitution of cyclopropyl phenyl ketone. However, the cyclopropyl ketone moiety is known to be an ortho-para director, with a significant propensity for ortho-substitution, making the isolation of the desired para-isomer challenging and low-yielding[1].
Experimental Protocol:
-
In a flask maintained at 0-5 °C in an ice bath, a solution of cyclopropyl phenyl ketone (1 equivalent) in a suitable solvent such as acetic anhydride is prepared.
-
A nitrating mixture, typically consisting of fuming nitric acid and sulfuric acid (or acetyl nitrate), is added dropwise to the stirred solution, ensuring the temperature does not exceed 5 °C.
-
Following the addition, the reaction mixture is stirred at low temperature for a specified duration to allow for the completion of the reaction.
-
The reaction is then quenched by carefully pouring the mixture over crushed ice.
-
The resulting precipitate, a mixture of ortho-, meta-, and para-nitro isomers, is collected by filtration.
-
Extensive chromatographic separation is required to isolate the p-nitrophenyl ketone from the other isomers.
Method 2: Two-Step Synthesis via Chalcone Intermediate
This approach offers a more controlled and higher-yielding pathway to the target compound. It involves an initial Claisen-Schmidt condensation to form a chalcone, followed by a Corey-Chaykovsky cyclopropanation.
Step 1: Synthesis of 1-(4-nitrophenyl)-3-cyclopropylprop-2-en-1-one (p-Nitrochalcone derivative)
This step involves a base-catalyzed condensation between p-nitrobenzaldehyde and cyclopropyl methyl ketone.
Experimental Protocol:
-
To a stirred solution of p-nitrobenzaldehyde (1 equivalent) and cyclopropyl methyl ketone (1.1 equivalents) in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature.
-
The mixture is stirred for several hours, during which the chalcone product typically precipitates.
-
The reaction is monitored by thin-layer chromatography for the consumption of the starting materials.
-
Upon completion, the reaction mixture is poured into cold water and acidified to neutralize the excess base.
-
The precipitated solid is collected by filtration, washed with water, and dried to yield the crude chalcone. Purification can be achieved by recrystallization from a suitable solvent like ethanol.
Step 2: Corey-Chaykovsky Cyclopropanation of the Chalcone Intermediate
The α,β-unsaturated ketone (chalcone) is converted to the corresponding cyclopropyl ketone using a sulfur ylide.
Experimental Protocol:
-
A solution of trimethylsulfoxonium iodide (1.2 equivalents) in anhydrous DMSO is prepared in a flask under an inert atmosphere.
-
Sodium hydride (1.2 equivalents) is added portion-wise to the solution, leading to the in-situ formation of the dimethylsulfoxonium methylide.
-
The previously synthesized chalcone (1 equivalent), dissolved in a suitable solvent like THF, is then added dropwise to the ylide solution at room temperature.
-
The reaction mixture is stirred for several hours until the chalcone is consumed, as indicated by TLC.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure cyclopropyl p-nitrophenyl ketone.
A Note on Friedel-Crafts Acylation
A theoretically possible route is the direct Friedel-Crafts acylation of nitrobenzene with cyclopropanecarbonyl chloride. However, the nitro group is a strong deactivating group, which renders the aromatic ring highly unreactive towards electrophilic substitution.[2][3] Consequently, this method is generally not considered a viable or efficient approach for the synthesis of cyclopropyl p-nitrophenyl ketone.
Visualizing the Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the two primary synthetic pathways.
Caption: Comparative workflows for the synthesis of cyclopropyl p-nitrophenyl ketone.
Caption: Logical relationship of the viability of different synthetic methods.
References
A Comparative Analysis of Alternative Green Herbicides: Efficacy, Protocols, and Mechanisms
For researchers and professionals in drug development and agricultural science, the quest for effective and environmentally benign weed management solutions is a perpetual challenge. This guide provides a comparative overview of alternative green herbicides, presenting experimental data on their performance, detailed methodologies for efficacy testing, and visualizations of their mechanisms of action.
The increasing demand for sustainable agricultural practices has spurred research into alternatives to synthetic herbicides. Green herbicides, derived from natural sources, offer a promising avenue for weed control with potentially lower environmental impact. This guide focuses on some of the most studied categories of green herbicides, including those based on acetic acid, pelargonic acid, and d-limonene.
Comparative Efficacy of Green Herbicides
The effectiveness of green herbicides is contingent on several factors, including the active ingredient, its concentration, the target weed species, and the developmental stage of the weed. The following table summarizes quantitative data from various studies on the efficacy of different green herbicides.
| Active Ingredient | Concentration | Target Weed(s) | Weed Growth Stage | Efficacy (% Control) | Reference(s) |
| Acetic Acid | 5% | Broadleaf Weeds | 2-4 true leaves | 84% or greater | [1][2][3] |
| 20% | Grasses | Not specified | 44% - 63% | [1][2][3] | |
| 20% | Broadleaf Weeds | Not specified | 84% or greater | [1][2][3] | |
| Pelargonic Acid | 21.8 kg a.i. ha⁻¹ | Echinochloa crus-galli | Not specified | 90-95% | |
| d-Limonene | 50 kg a.i. ha⁻¹ | Abutilon theophrasti, Aeschynomene indica, Echinochloa crus-galli, Digitaria ciliaris | Not specified | 100% (3 days after treatment) | [4] |
| 100-200 kg a.i. ha⁻¹ | Seven weed species | Not specified | 100% | [4] | |
| Clove Oil | Not specified | Wild Mustard, Black Nightshade | Not specified | 50-100% | |
| Citric Acid (5%) + Garlic (0.2%) | Not specified | Younger Broadleaf Weeds | 2-4 true leaves | 98% |
Experimental Protocols
Reproducible and comparable results in herbicide efficacy studies rely on standardized experimental protocols. Below are detailed methodologies for key experimental setups used in the evaluation of green herbicides.
Greenhouse Bioassay Protocol
Greenhouse bioassays are crucial for the initial screening of herbicide efficacy under controlled conditions.
-
Plant Preparation: Target weed species are seeded in pots or trays containing a standardized soil mix. Plants are grown in a controlled greenhouse environment to a specific growth stage (e.g., 2-4 true leaves).
-
Herbicide Application: Herbicides are applied using a cabinet sprayer to ensure uniform coverage. Application parameters such as spray volume, pressure, and nozzle type are meticulously controlled.
-
Experimental Design: A completely randomized design (CRD) or a randomized complete block design (RCBD) is typically employed with multiple replications for each treatment.
-
Data Collection: Weed control efficacy is visually assessed at predetermined intervals after treatment (e.g., 3, 7, 14, and 21 days after treatment - DAT). Parameters such as percent visual injury, fresh weight, and dry weight of the above-ground biomass are recorded.
-
Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine significant differences between treatments.
Field Trial Protocol
Field trials are essential to evaluate herbicide performance under real-world agricultural conditions.
-
Site Selection and Plot Establishment: A field with a natural and uniform infestation of the target weed species is selected. The experimental area is divided into individual plots of a specified size, with buffer zones between plots to prevent spray drift.
-
Experimental Design: A randomized complete block design (RCBD) is commonly used to account for field variability, with each treatment replicated multiple times.
-
Herbicide Application: Herbicides are applied using a backpack or tractor-mounted sprayer calibrated to deliver a precise application volume. Environmental conditions at the time of application (temperature, humidity, wind speed) are recorded.
-
Data Collection: Weed control is assessed visually at regular intervals. Weed density and biomass are often measured by placing quadrats within each plot. Crop tolerance is also evaluated if the herbicide is intended for use in a specific crop.
-
Statistical Analysis: Data are analyzed using appropriate statistical methods to compare the efficacy of different herbicide treatments.
Mode of Action and Experimental Workflow
The majority of the green herbicides discussed here act as non-selective, post-emergent contact herbicides. Their primary mode of action involves the disruption of plant cell membranes.
The evaluation of these herbicides follows a structured experimental workflow, from initial laboratory screening to field validation.
References
Safety Operating Guide
Proper Disposal of Cyclopropyl-p-Nitrophenyl Ketone: A Step-by-Step Guide
For Immediate Release
[City, State] – [Date] – Ensuring the safe handling and disposal of laboratory chemicals is paramount for the safety of researchers and the protection of the environment. This document provides essential, immediate safety and logistical information for the proper disposal of cyclopropyl-p-nitrophenyl ketone (CAS No. 93639-12-4), a compound utilized in various research and development applications, including as an intermediate in herbicide synthesis.[1] Adherence to these procedures is critical for minimizing risks associated with this and similar chemical compounds.
Understanding the Hazards
This compound is an aromatic ketone containing a nitro group.[1] While a specific, comprehensive safety data sheet (SDS) with detailed GHS classifications for this exact compound is not widely available, the presence of the nitroaromatic functionality suggests that it should be handled with caution. Aromatic nitro compounds are known for their potential toxicity and rapid absorption through the skin. Some nitro compounds also pose a risk of being flammable or explosive under certain conditions. Therefore, it is prudent to treat this compound as a hazardous substance.
Based on data for structurally similar compounds, such as cyclopropyl phenyl ketone, hazards may include skin and eye irritation, and respiratory irritation.[2][3] The p-nitro substitution can further increase the hazardous nature of the molecule.
Essential Safety and Handling Information
Prior to initiating any disposal procedures, it is imperative to have the appropriate personal protective equipment (PPE) and to work in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE)
A summary of recommended PPE for handling this compound is provided in the table below.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield are mandatory to protect against splashes. |
| Hand Protection | Wear appropriate chemical-resistant gloves. Given the ketone and nitroaromatic nature of the compound, nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use. |
| Skin Protection | A lab coat or chemical-resistant apron should be worn to prevent skin contact. In case of significant handling, chemical-resistant coveralls may be necessary. |
| Respiratory | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be required. However, if there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is essential. |
Incompatible Materials
To prevent dangerous chemical reactions, this compound waste should not be mixed with the following:
-
Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.
-
Strong Bases: May cause decomposition or other hazardous reactions.
-
Reducing Agents: Can also lead to hazardous chemical reactions.[3]
Step-by-Step Disposal Protocol
The following protocol outlines the approved procedure for the disposal of this compound.
1. Waste Identification and Segregation:
- Clearly label a dedicated waste container as "Hazardous Waste: this compound".
- Include the full chemical name and any known hazard pictograms.
- Do not mix this waste with other chemical waste streams unless compatibility has been verified by a qualified chemist or environmental health and safety (EHS) professional.
2. Waste Collection:
- Collect all waste, including contaminated consumables (e.g., pipette tips, weighing paper, gloves), in the designated, properly labeled, and sealed container.
- For liquid waste, use a container with a secure, tight-fitting lid. For solid waste, a sealable bag or container is appropriate.
- Avoid overfilling the waste container; a general rule is to not exceed 80% of the container's capacity.
3. Storage of Waste:
- Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.
- The storage area should be a designated satellite accumulation area for hazardous waste.
4. Arranging for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
- Provide the EHS department with a complete and accurate description of the waste, including the chemical name and quantity.
- Follow all institutional and local regulations for hazardous waste disposal. Disposal of contents and container must be to an approved waste disposal plant.[3]
Emergency Procedures
In the event of a spill or exposure, follow these immediate steps:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
-
Spill: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Place the absorbed material into a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team and EHS department.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these guidelines, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a safer laboratory environment and responsible environmental stewardship.
References
Personal protective equipment for handling Cyclopropyl-P-nitrophenyl ketone
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal instructions for handling Cyclopropyl-p-nitrophenyl ketone. By adhering to these procedures, you can minimize risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Assumed Hazards:
-
Combustible liquid.[1]
-
May be harmful if swallowed, in contact with skin, or if inhaled.
-
May cause skin and eye irritation.[2]
-
May cause damage to organs through prolonged or repeated exposure.
-
Potentially toxic to aquatic life.[3]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] Nitrile or butyl rubber gloves are recommended. Inspect gloves before use.[4] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2][5] A respirator is not typically required under normal use conditions with adequate ventilation.[4] |
Safe Handling and Storage
Proper handling and storage are critical to prevent accidental exposure and maintain the chemical's integrity.
Operational Plan for Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid Contact: Take measures to avoid contact with skin, eyes, and clothing.[2][4] Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Grounding: If transferring material, ground and bond containers and receiving equipment to prevent static discharge.[1]
-
Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the handling area.
Storage Plan:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][4]
-
Keep away from heat, sparks, open flames, and hot surfaces.[1]
-
Incompatible materials include strong oxidizing agents, strong bases, and reducing agents.[1]
First Aid and Emergency Procedures
In case of exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[2][4] Get medical attention if symptoms occur.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Get immediate medical attention.[2][4] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1][4]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1]
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment.
Disposal Guidelines:
-
Dispose of contents and container to an approved waste disposal plant.[1][5]
-
Waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]
-
Do not empty into drains or release into the environment.[1] Contaminated packaging should be disposed of in the same manner as the product itself.
Logical Workflow for Handling this compound
The following diagram illustrates the step-by-step process for safely handling this chemical from receipt to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
